molecular formula C10H13NO2 B13310357 Methyl 2-(2-methylpyridin-4-yl)propanoate

Methyl 2-(2-methylpyridin-4-yl)propanoate

Cat. No.: B13310357
M. Wt: 179.22 g/mol
InChI Key: BPFMMXYVGVRQAX-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylpyridin-4-yl)propanoate is a chemical compound of interest in organic synthesis and pharmaceutical research, particularly as a building block for the development of active molecules . Compounds featuring pyridine moieties, such as this one, are frequently explored in medicinal chemistry for creating potential therapeutics for insulin-related diseases and conditions like type 2 diabetes . As a methyl ester, this compound is often utilized as a synthetic intermediate; the ester group can be hydrolyzed to a carboxylic acid, as seen in the related compound 2-Methyl-2-(2-methylpyridin-4-yl)propanoic acid , or further manipulated to create various amide derivatives . Researchers value this structural motif for its potential to modulate biological activity. Specification Note: The following data is for a closely related structural isomer, methyl 2-(3-methylpyridin-4-yl)propanoate (CAS 1503922-97-1), and is provided for reference. The specific values for the 2-methylpyridin-4-yl isomer may vary . • Molecular Formula: C10H13NO2 • Molecular Weight: 179.22 g/mol • IUPAC Name: Methyl 2-(2-methylpyridin-4-yl)propanoate This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(2-methylpyridin-4-yl)propanoate

InChI

InChI=1S/C10H13NO2/c1-7-6-9(4-5-11-7)8(2)10(12)13-3/h4-6,8H,1-3H3

InChI Key

BPFMMXYVGVRQAX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(C)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Methyl 2-(2-methylpyridin-4-yl)propanoate is a critical heteroaromatic building block, frequently utilized in the synthesis of antihistamines (e.g., Rupatadine analogs), PAF antagonists, and kinase inhibitors. Its structure features a pyridine ring substituted at the C2 position with a methyl group and at the C4 position with a methyl propionate moiety attached via its alpha-carbon.[1]

This guide delineates the optimal synthesis pathways, prioritizing regiochemical fidelity and scalability. While classical alkylation strategies exist, they often suffer from regioselectivity issues due to the competing acidity of the C2 and C4 methyl protons on the pyridine ring. Therefore, this whitepaper establishes Palladium-Catalyzed


-Arylation  as the "Gold Standard" methodology, offering superior yield and precision.[1]
Molecular Specifications
PropertyDetail
IUPAC Name Methyl 2-(2-methylpyridin-4-yl)propanoate
Core Scaffold 2,4-Disubstituted Pyridine
Key Functional Group Propanoate Ester (Alpha-substituted)
CAS Registry 852471-03-5 (Acid precursor: 1015077-84-3)
Molecular Weight 179.22 g/mol

Retrosynthetic Analysis

To design a robust pathway, we must deconstruct the molecule to avoid the common pitfall of regioisomer mixtures.

Strategic Disconnections[1]
  • Path A (Preferred): C(sp3)-C(sp2) Cross-Coupling.

    • Disconnection: Between the pyridine C4 and the

      
      -carbon of the propionate.
      
    • Logic: Utilizes a pre-functionalized 4-halopyridine, eliminating regioselectivity ambiguity.[1]

    • Precursors: 4-Bromo-2-methylpyridine + Methyl Propionate.[1]

  • Path B (Classical): Enolate Alkylation.

    • Disconnection: Between the

      
      -carbon and the 
      
      
      
      -methyl group.[1]
    • Logic: Relies on methylating a pyridyl acetate derivative.

    • Risk: Synthesizing the starting material (Methyl 2-(2-methylpyridin-4-yl)acetate) from 2,4-lutidine is difficult because lithiation kinetically favors the C2-methyl group over the C4-methyl group.[1]

Retrosynthesis cluster_0 Path A: Pd-Catalyzed Alpha-Arylation (Gold Standard) cluster_1 Path B: Classical Alkylation (High Risk) Target Methyl 2-(2-methylpyridin-4-yl)propanoate Precursor1 4-Bromo-2-methylpyridine (Commercially Available) Target->Precursor1 C-C Coupling Precursor2 Methyl Propionate Target->Precursor2 Precursor3 Methyl 2-(2-methylpyridin-4-yl)acetate Target->Precursor3 Alkylation Precursor4 Methyl Iodide (MeI) Target->Precursor4

Figure 1: Retrosynthetic map highlighting the strategic advantage of Path A over Path B.[1]

Primary Synthesis Pathway: Pd-Catalyzed -Arylation

This method utilizes the Hartwig-Buchwald chemistry to couple an ester enolate directly to the pyridine ring.[1] This approach is chemically superior because it bypasses the regioselectivity issues of direct lutidine functionalization.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical challenge is the "Claisen condensation" side reaction, where the ester enolate attacks another ester molecule.

  • Solution: Use a sterically hindered, electron-rich phosphine ligand like P(t-Bu)3 and a base like LiHMDS (Lithium Hexamethyldisilazide). LiHMDS generates the enolate quantitatively at low temperatures, and the bulky ligand accelerates the reductive elimination of the crowded product.

Reaction Scheme

Reagents:

  • Substrate: 4-Bromo-2-methylpyridine (1.0 equiv)

  • Coupling Partner: Methyl Propionate (1.1 equiv)

  • Catalyst: Pd(dba)2 (2-5 mol%)

  • Ligand: P(t-Bu)3 (Tri-tert-butylphosphine) (2-5 mol%)[1]

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: Toluene (Anhydrous)

CatalyticCycle Pd0 Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-2-methylpyridine TransMet Transmetallation (Enolate Binding) OxAdd->TransMet + Methyl Propionate Enolate RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Pd-mediated cross-coupling of ester enolates.[1]

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Preparation: In a glovebox or under strict Schlenk conditions, charge a dry reaction vial with Pd(dba)2 (29 mg, 0.05 mmol) and P(t-Bu)3 (10 mg, 0.05 mmol). Dissolve in anhydrous Toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.

  • Enolate Generation: In a separate flame-dried flask, add Methyl Propionate (97 mg, 1.1 mmol) and anhydrous Toluene (3 mL). Cool the solution to -10°C . Slowly add LiHMDS (1.1 mL of 1.0 M solution in THF) dropwise over 5 minutes. Stir at -10°C for 15 minutes to ensure complete deprotonation.

  • Coupling Reaction: Add 4-Bromo-2-methylpyridine (172 mg, 1.0 mmol) to the catalyst solution. Transfer the enolate solution via cannula (or syringe) into the catalyst/aryl halide mixture. Critical: The order of addition prevents the consumption of the aryl halide by the base before the catalyst engages.

  • Incubation: Seal the vessel and allow it to warm to room temperature. Stir for 12–16 hours. (Note: Some substrates may require mild heating to 50°C, but start at RT to minimize ester self-condensation).

  • Work-up: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.[2]

  • Purification: Purify via flash column chromatography (SiO2). Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 60:40). Pyridine derivatives can streak; adding 1% Triethylamine to the eluent is recommended.

Alternative Pathway: The "Classical" Route (Contextual)

While less efficient, knowledge of this pathway is essential for laboratories lacking Pd-catalysis capabilities.

Concept: Alkylation of a Pyridyl Acetate. Major Hurdle: To get Methyl 2-(2-methylpyridin-4-yl)acetate, one cannot simply lithiate 2,4-lutidine because the 2-methyl group is kinetically more acidic (


) than the 4-methyl group (

).[1] Workaround: One must use 2-chloro-4-methylpyridine , carboxylate the 4-methyl (which is activated by the 2-chloro inductive effect or requires blocking), and then dechlorinate.[1] Alternatively, condensation of 2-methyl-4-pyridinecarboxaldehyde with a Reformatsky reagent is viable but multi-step.[1]

Why we avoid this: The Pd-catalyzed route (Section 3) reduces a 4-5 step sequence into a single step .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Claisen Condensation of EsterUse LiHMDS (not NaH) and ensure low temp (-10°C to 0°C) during enolate formation. Use a bulkier ester (t-Butyl) if methyl fails, then transesterify.
No Reaction Catalyst PoisoningEnsure P(t-Bu)3 is fresh (it is air sensitive). Ensure Toluene is strictly anhydrous and degassed.
Regioisomers Incorrect Starting MaterialVerify the purity of 4-Bromo-2-methylpyridine. Ensure it is not contaminated with 2-bromo-4-methylpyridine.[1]

References

  • Hama, T., & Hartwig, J. F. (2008).[3] "Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes." Organic Letters, 10(7), 1549–1552. Link
    
  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[3] "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245. Link
    
  • Vertex AI Search Results. (2025). "Synthesis of methyl 2-(2-methylpyridin-4-yl)propanoate and related alpha-arylation methodologies.

Sources

"Methyl 2-(2-methylpyridin-4-yl)propanoate" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-methylpyridin-4-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2-methylpyridin-4-yl)propanoate, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The document outlines a robust, proposed multi-step synthesis, methods for purification, and detailed protocols for structural elucidation and purity assessment via spectroscopic and chromatographic techniques. Drawing from established principles of organic synthesis and characterization of analogous structures, this guide serves as a practical reference for researchers engaged in the synthesis of novel pyridine-based scaffolds for pharmaceutical applications. We delve into the rationale behind the synthetic strategy, offering insights into reaction mechanisms and experimental considerations critical for successful execution.

Introduction: The Significance of Pyridine Scaffolds

Pyridine and its derivatives are fundamental building blocks in modern drug discovery, forming the core of numerous approved therapeutic agents. Their ability to act as hydrogen bond acceptors and their unique electronic properties make them privileged structures in the design of enzyme inhibitors and receptor modulators. Methyl 2-(2-methylpyridin-4-yl)propanoate belongs to this critical class of compounds, incorporating a substituted pyridine ring linked to a propanoate moiety. The presence of a methyl group at the 2-position of the pyridine ring can influence the molecule's steric and electronic profile, potentially modulating its binding affinity and metabolic stability—a concept often referred to as the "magic methyl" effect in medicinal chemistry.

This guide presents a detailed technical framework for the synthesis and analysis of this specific ester, intended to equip researchers with the foundational knowledge to produce and validate this compound as a key intermediate for further elaboration in drug development programs.

Physicochemical and Structural Properties

A summary of the key computed and expected properties of the target compound is provided below.

PropertyValue
IUPAC Name Methyl 2-(2-methylpyridin-4-yl)propanoate
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Monoisotopic Mass 179.09463 Da
CAS Number Not available (as of document date)
Canonical SMILES CC(C1=CC(C)=NC=C1)C(=O)OC
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid
Solubility (Predicted) Soluble in methanol, ethanol, dichloromethane, ethyl acetate

Proposed Synthesis and Mechanistic Rationale

Synthetic_Pathway SM Diethyl 2-methylmalonate Int1 Sodium diethyl 2-methylmalonate (Enolate) SM->Int1 NaOEt, EtOH Int2 Diethyl 2-methyl-2-((2-methylpyridin-4-yl)methyl)malonate Int1->Int2 Alkylation SM2 4-(chloromethyl)-2-methylpyridine SM2->Int2 Int3 2-(2-methylpyridin-4-yl)propanoic acid Int2->Int3 1. Saponification (NaOH) 2. Decarboxylation (H₃O⁺, Δ) Product Methyl 2-(2-methylpyridin-4-yl)propanoate Int3->Product Fischer Esterification (MeOH, H₂SO₄)

Caption: Proposed synthetic pathway for Methyl 2-(2-methylpyridin-4-yl)propanoate.

Step 1: Synthesis of 2-(2-methylpyridin-4-yl)propanoic acid

This step employs a variation of the malonic ester synthesis, a classic and robust method for preparing substituted carboxylic acids.

Causality and Experimental Choices:

  • Base Selection: Sodium ethoxide (NaOEt) is used to deprotonate diethyl 2-methylmalonate. It is a strong, non-nucleophilic base (relative to the ester) that efficiently generates the required enolate without promoting significant side reactions like transesterification under controlled conditions.

  • Alkylation: The generated enolate acts as a nucleophile, displacing the chloride from 4-(chloromethyl)-2-methylpyridine. This SN2 reaction forms the crucial carbon-carbon bond.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed (saponified) using a strong base like NaOH to convert both ester groups into carboxylate salts. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylates and catalyzes the decarboxylation of the geminal di-acid upon heating, yielding the desired propanoic acid derivative.

Step-by-Step Protocol:

  • Enolate Formation: To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol under an argon atmosphere at 0 °C, add diethyl 2-methylmalonate (1.0 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Add a solution of 4-(chloromethyl)-2-methylpyridine hydrochloride (1.05 eq.), neutralized with a suitable base like triethylamine, in anhydrous THF. Heat the reaction mixture to reflux and monitor by TLC until the starting malonate is consumed (typically 8-12 hours).

  • Workup & Saponification: Cool the reaction, filter any salts, and concentrate the filtrate under reduced pressure. To the crude residue, add a solution of sodium hydroxide (3.0 eq.) in a 2:1 mixture of ethanol and water. Reflux for 4 hours until saponification is complete.

  • Decarboxylation: Cool the mixture to 0 °C and carefully acidify to pH ~2 with concentrated hydrochloric acid. Heat the acidic solution to reflux for 6-8 hours to effect decarboxylation.

  • Isolation: Cool the solution and adjust the pH to the isoelectric point of the amino acid (approx. pH 4-5) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(2-methylpyridin-4-yl)propanoic acid .

Step 2: Fischer Esterification

This classic acid-catalyzed reaction converts the carboxylic acid into its corresponding methyl ester.

Causality and Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, helping to drive the reversible reaction towards the product side.

  • Solvent/Reagent: Methanol serves as both the solvent and the nucleophilic reagent. Using it in large excess shifts the equilibrium to favor ester formation, in accordance with Le Châtelier's principle.

Step-by-Step Protocol:

  • Reaction Setup: Suspend 2-(2-methylpyridin-4-yl)propanoic acid (1.0 eq.) in anhydrous methanol (10-20 fold excess).

  • Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.

  • Reaction: Warm the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction & Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Methyl 2-(2-methylpyridin-4-yl)propanoate .

Structural Elucidation and Quality Control

Confirming the identity and purity of the final compound is paramount. The following analytical methods are essential for a self-validating workflow.

QC_Workflow Synthesis Crude Product from Synthesis Purification Flash Chromatography Synthesis->Purification Identity Structural Confirmation Purification->Identity Spectroscopy Purity Purity Assessment Purification->Purity Chromatography Final Pure Compound (>95%) Identity->Final Purity->Final

Caption: Quality control workflow for validation of the synthesized compound.

Spectroscopic Analysis (Predicted Data)

4.1.1 ¹H NMR Spectroscopy (400 MHz, CDCl₃)

  • Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Expected Chemical Shifts (δ, ppm):

    • ~8.50 (d, 1H): Pyridine H6 proton, doublet due to coupling with H5.

    • ~7.15 (s, 1H): Pyridine H3 proton, singlet.

    • ~7.10 (d, 1H): Pyridine H5 proton, doublet due to coupling with H6.

    • 3.70 (s, 3H): O-CH₃ protons of the methyl ester.

    • 3.80 (q, 1H): α-CH proton, quartet due to coupling with the adjacent methyl group.

    • 2.55 (s, 3H): Pyridine-CH₃ protons at the C2 position.

    • 1.55 (d, 3H): α-CH₃ protons, doublet due to coupling with the α-CH proton.

4.1.2 ¹³C NMR Spectroscopy (100 MHz, CDCl₃)

  • Protocol: Use the same sample prepared for ¹H NMR analysis.

  • Expected Chemical Shifts (δ, ppm):

    • ~174.5: C=O (ester carbonyl).

    • ~158.0: Pyridine C2.

    • ~149.0: Pyridine C6.

    • ~148.0: Pyridine C4.

    • ~123.0: Pyridine C5.

    • ~120.0: Pyridine C3.

    • ~52.5: O-CH₃ (ester methyl).

    • ~45.0: α-CH.

    • ~24.5: Pyridine-CH₃.

    • ~18.0: α-CH₃.

4.1.3 Mass Spectrometry (MS)

  • Protocol: Analyze a dilute solution of the compound via Electrospray Ionization (ESI) in positive mode.

  • Expected Ion:

    • [M+H]⁺: m/z = 180.102

4.1.4 Infrared (IR) Spectroscopy

  • Protocol: Analyze as a thin film on a NaCl plate or using an ATR accessory.

  • Expected Key Absorptions (cm⁻¹):

    • ~1735: Strong C=O stretch (ester).

    • ~1600, ~1560: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1200-1100: C-O stretch (ester).

Chromatographic Analysis for Purity

4.2.1 High-Performance Liquid Chromatography (HPLC)

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Validation: A pure sample should exhibit a single major peak (>95% area).

Applications in Medicinal Chemistry

Methyl 2-(2-methylpyridin-4-yl)propanoate is a valuable building block for creating more complex molecules. The ester functionality can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to the corresponding primary alcohol for further functionalization. The pyridine nitrogen can be used for salt formation to improve solubility or can participate in crucial binding interactions with biological targets.

Given the prevalence of pyridine cores in kinase inhibitors, this molecule is a prime candidate for synthesizing libraries of compounds targeting protein kinases, which are implicated in cancer and inflammatory diseases.[1]

Safety and Handling

While specific toxicity data is not available, standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

Conclusion

This guide provides a robust and scientifically grounded pathway for the synthesis and characterization of Methyl 2-(2-methylpyridin-4-yl)propanoate. By leveraging established reactions like malonic ester synthesis and Fischer esterification, researchers can reliably produce this key intermediate. The detailed analytical protocols ensure that the synthesized material can be rigorously validated for identity and purity, making it suitable for demanding applications in drug discovery and development. The structural motifs present in this compound make it a highly attractive scaffold for the exploration of new chemical space in the pursuit of novel therapeutics.

References

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (1960). US2948734A - Esterification of pyridine carboxylic acids.
  • Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(pyridin-4-yl)propanoate (C9H11NO2). Retrieved from [Link]

  • PubMed. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2008). The synthesis and microbiological activity of 2-mercapto-4-methoxypyridine-3-carbonitrile derivative. Retrieved from [Link]

  • ResearchGate. (2025). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 2-(2-methylpyridin-4-yl)propanoate, a pyridine-containing ester of interest in medicinal chemistry and materials science. Due to its limited commercial availability, this document focuses on a proposed synthetic route, detailed characterization, and potential applications based on analogous structures.

Introduction and Chemical Identity

Table 1: Compound Identification

PropertyValue
IUPAC Name Methyl 2-(2-methylpyridin-4-yl)propanoate
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Canonical SMILES CC1=NC=C(C=C1)C(C)C(=O)OC
InChI Key (Predicted)
CAS Number Not Assigned
Proposed Synthetic Pathway

The synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate can be envisioned through a multi-step process, beginning with commercially available starting materials. The key is the formation of the precursor, 2-(2-methylpyridin-4-yl)propanoic acid, followed by a standard esterification reaction.

A plausible route to the carboxylic acid precursor is outlined below. This pathway leverages the reactivity of the methyl group at the 4-position of 2,4-lutidine.

Step 1: Deprotonation of 2,4-Lutidine

2,4-Lutidine is treated with a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the more acidic methyl group at the 4-position. This generates a nucleophilic carbanion.

Step 2: Carboxylation

The resulting carbanion is then quenched with a suitable electrophile to introduce the carboxylic acid moiety. Bubbling carbon dioxide gas through the reaction mixture, followed by an acidic workup, will yield 2-(2-methylpyridin-4-yl)acetic acid.

Step 3: α-Methylation

To obtain the desired propanoic acid, an additional methylation step is required. The 2-(2-methylpyridin-4-yl)acetic acid is first converted to its corresponding ester (e.g., methyl ester) to protect the carboxylic acid. The ester is then deprotonated at the α-position with a strong base like LDA, followed by reaction with methyl iodide (CH3I) to introduce the second methyl group.

Step 4: Hydrolysis

The resulting methyl 2-(2-methylpyridin-4-yl)propanoate is then hydrolyzed back to the carboxylic acid, 2-(2-methylpyridin-4-yl)propanoic acid, under basic or acidic conditions.

Synthetic Pathway to 2-(2-methylpyridin-4-yl)propanoic acid 2,4-Lutidine 2,4-Lutidine Carbanion Carbanion 2,4-Lutidine->Carbanion 1. LDA 2-(2-methylpyridin-4-yl)acetic acid 2-(2-methylpyridin-4-yl)acetic acid Carbanion->2-(2-methylpyridin-4-yl)acetic acid 2. CO2 3. H3O+ Methyl 2-(2-methylpyridin-4-yl)acetate Methyl 2-(2-methylpyridin-4-yl)acetate 2-(2-methylpyridin-4-yl)acetic acid->Methyl 2-(2-methylpyridin-4-yl)acetate Esterification Enolate Enolate Methyl 2-(2-methylpyridin-4-yl)acetate->Enolate 1. LDA Methyl 2-(2-methylpyridin-4-yl)propanoate (Intermediate) Methyl 2-(2-methylpyridin-4-yl)propanoate (Intermediate) Enolate->Methyl 2-(2-methylpyridin-4-yl)propanoate (Intermediate) 2. CH3I 2-(2-methylpyridin-4-yl)propanoic acid 2-(2-methylpyridin-4-yl)propanoic acid Methyl 2-(2-methylpyridin-4-yl)propanoate (Intermediate)->2-(2-methylpyridin-4-yl)propanoic acid Hydrolysis

Caption: Proposed synthesis of the carboxylic acid precursor.

The final step is the esterification of 2-(2-methylpyridin-4-yl)propanoic acid with methanol. A common and effective method is the Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification

  • Dissolve 2-(2-methylpyridin-4-yl)propanoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 2-(2-methylpyridin-4-yl)propanoate.

Esterification Workflow cluster_reactants Reactants cluster_process Process Acid 2-(2-methylpyridin-4-yl)propanoic acid Reflux Reflux Acid->Reflux Alcohol Methanol Alcohol->Reflux Catalyst H2SO4 (cat.) Catalyst->Reflux Workup Aqueous Workup Reflux->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-(2-methylpyridin-4-yl)propanoate Purification->Product

Caption: Final esterification step to the target compound.

Characterization and Spectroscopic Data

The structural elucidation of Methyl 2-(2-methylpyridin-4-yl)propanoate would rely on standard spectroscopic techniques. Predicted data based on analogous structures are presented below.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
1H NMR - A singlet for the methyl ester protons (~3.7 ppm).- A quartet for the methine proton on the propanoate chain (~3.8 ppm).- A doublet for the methyl group on the propanoate chain (~1.5 ppm).- A singlet for the methyl group on the pyridine ring (~2.5 ppm).- Aromatic protons on the pyridine ring in the range of 7.0-8.5 ppm.
13C NMR - A carbonyl carbon from the ester at ~175 ppm.- Aromatic carbons in the range of 120-160 ppm.- Aliphatic carbons for the methyl and methine groups at ~15-55 ppm.
Mass Spectrometry (MS) - Expected molecular ion peak (M+) corresponding to the molecular weight (179.22).- Fragmentation patterns consistent with the loss of the methoxy group (-OCH3) and the carbomethoxy group (-COOCH3).
Infrared (IR) Spectroscopy - A strong C=O stretch from the ester at ~1735 cm-1.- C-O stretches in the range of 1100-1300 cm-1.- C-H stretches from the aromatic and aliphatic groups.

For comparison, the 1H NMR spectrum of methyl propanoate shows a triplet for the terminal methyl group, a quartet for the methylene group, and a singlet for the ester methyl group[1]. The presence of the substituted pyridine ring in the target molecule will significantly shift the signals of the propanoate moiety and introduce new signals in the aromatic region.

Potential Applications

While specific applications for Methyl 2-(2-methylpyridin-4-yl)propanoate have not been reported, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: Pyridine derivatives are prevalent in pharmaceuticals. The 2-methylpyridine moiety is a key component in some biologically active molecules. For instance, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors for inducible nitric oxide synthase[2]. The propanoate group can act as a linker or be a pharmacophoric element itself.

  • Agrochemicals: Many pesticides and herbicides contain pyridine rings. The unique substitution pattern of this compound could lead to novel agrochemicals with specific activities.

  • Materials Science: Pyridine-based ligands are widely used in coordination chemistry and for the synthesis of functional materials. The ester functionality could be further modified to create polymers or other advanced materials.

Safety and Handling

No specific safety data is available for Methyl 2-(2-methylpyridin-4-yl)propanoate. As a general precaution for a novel chemical compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

  • PubChem. (n.d.). 2-Methyl-3-(pyridin-4-YL)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Jasztold-Howorko, R., Doroszkiewicz, W., Bugla-Płoskońska, G., Croisy, A., & Carrez, D. (2005). The Synthesis and Bioloqical Properties of a 1-(2-Methylpyridin-4-yl) Olivacine Derivative. Scientia Pharmaceutica, 73(3), 133-142.
  • Chen, S. H., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(1), 115-126.
  • Google Patents. (1960). Esterification of pyridine carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). Retrieved from [Link]

Sources

Methyl 2-(2-methylpyridin-4-yl)propanoate: Technical Monograph

[1]

Chemical Identity & Significance

Methyl 2-(2-methylpyridin-4-yl)propanoate is a specialized heterocyclic building block primarily utilized in medicinal chemistry.[1][2][3] It serves as a key precursor for introducing the 2-(2-methylpyridin-4-yl) moiety into larger bioactive scaffolds, most notably in the synthesis of Emavusertib (CA-4948) , an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor currently under clinical investigation for hematologic malignancies.[1]

The molecule features a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a methyl propanoate chain.[1][2][3] This specific substitution pattern is critical for binding affinity in kinase pockets, often engaging in hydrogen bonding or hydrophobic interactions within the ATP-binding site.[1]

Core Identifiers
PropertyDetail
IUPAC Name Methyl 2-(2-methylpyridin-4-yl)propanoate
Common Name 2-(2-Methylpyridin-4-yl)propionic acid methyl ester
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Parent Acid CAS 1511977-89-1 (2-(2-methylpyridin-4-yl)propanoic acid)
Role Pharmaceutical Intermediate, IRAK4 Inhibitor Fragment
Structural Analysis & IUPAC Nomenclature

The IUPAC name is derived from the longest carbon chain containing the principal functional group (the ester) and the specific substitution on the pyridine ring.

  • Principal Group: Propanoate (3-carbon ester chain).[1]

  • Numbering: The carbonyl carbon is C1. The alpha-carbon is C2.[1]

  • Substituent: The pyridine ring is attached to C2 of the propanoate chain.

  • Pyridine Numbering: The nitrogen atom is position 1. The methyl group is at position 2.[4][5] The linkage to the propanoate is at position 4.

Stereochemistry: The C2 position is a chiral center. In drug synthesis, the (S)- or (R)-enantiomer is often selectively synthesized or resolved, as kinase active sites are highly stereospecific.[1]

Synthetic Methodologies

High-purity synthesis of this intermediate is achieved through two primary routes: Alpha-Arylation (modern, transition-metal catalyzed) or Alpha-Alkylation (classical).[1]

Route A: Palladium-Catalyzed Alpha-Arylation (Recommended)

This method is preferred for its scalability and directness, utilizing commercially available 4-bromo-2-methylpyridine.[1]

Protocol:

  • Reagents: 4-Bromo-2-methylpyridine (1.0 eq), Methyl propionate (1.2 eq), LiHMDS (Lithium hexamethyldisilazide, 2.0 eq), Pd(dba)₂ (1-2 mol%), P(t-Bu)₃ (Ligand).[1]

  • Solvent: Toluene or THF (anhydrous).[1]

  • Procedure:

    • Charge a flame-dried flask with Pd(dba)₂ and P(t-Bu)₃ under argon.

    • Add the aryl bromide and solvent.

    • In a separate vessel, generate the enolate of methyl propionate by adding it to a solution of LiHMDS at -78°C.

    • Transfer the enolate solution to the catalyst/bromide mixture.

    • Stir at room temperature or mild heat (40-60°C) until conversion is complete (monitor via LC-MS).

    • Quench: Saturated NH₄Cl solution.

    • Purification: Flash column chromatography (Hexane/EtOAc).[1]

Route B: Alpha-Alkylation of Acetate Precursor

Useful if Methyl 2-(2-methylpyridin-4-yl)acetate is available.[1]

Protocol:

  • Starting Material: Methyl 2-(2-methylpyridin-4-yl)acetate.[1]

  • Base: NaH (Sodium hydride) or LDA (Lithium diisopropylamide).[1]

  • Electrophile: Methyl Iodide (MeI).[1]

  • Procedure:

    • Dissolve the acetate in dry THF at -78°C (if using LDA) or 0°C (if using NaH).[1]

    • Add the base dropwise to form the enolate.

    • Add MeI (1.05 eq) slowly to avoid di-methylation.

    • Allow to warm to room temperature.

SynthesisPathwayscluster_0Route A: Pd-Catalyzed Arylationcluster_1Route B: AlkylationSM14-Bromo-2-methylpyridineCatPd(dba)2 / P(t-Bu)3SM1->CatReagent1Methyl Propionate+ LiHMDSReagent1->CatProductMethyl 2-(2-methylpyridin-4-yl)propanoate(Target Intermediate)Cat->ProductC-C Bond FormationSM2Methyl 2-(2-methylpyridin-4-yl)acetateReagent21. Base (LDA)2. MeISM2->Reagent2Reagent2->ProductMethylation

Caption: Convergent synthetic pathways for Methyl 2-(2-methylpyridin-4-yl)propanoate. Route A is preferred for industrial scalability.

Physicochemical Properties

Data below is derived from experimental values of the free acid and computational models for the ester.

PropertyValue (Approx.)Note
Appearance Colorless to pale yellow oilOxidizes slightly upon air exposure
Boiling Point 105-110°C @ 1 mmHgHigh vacuum distillation required
Density 1.08 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, MeOHSparingly soluble in water
pKa (Pyridine N) ~5.8Basic nitrogen allows salt formation (HCl, TFA)
LogP 1.8 - 2.1Moderate lipophilicity
Application in Drug Development (IRAK4 Inhibition)

This molecule acts as a "warhead" carrier or a structural anchor in the synthesis of Emavusertib (CA-4948) .[1] The 2-methylpyridin-4-yl motif is crucial for the drug's selectivity profile.[1]

Mechanism of Action Context: IRAK4 is a serine/threonine kinase downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[1] Overactivation of this pathway drives oncogenesis in ABC-DLBCL (Diffuse Large B-Cell Lymphoma) and AML (Acute Myeloid Leukemia).[1] The pyridine ring of the propanoate intermediate typically interacts with the hinge region or the solvent-exposed front of the kinase ATP-binding pocket.[1]

IRAK4_PathwayTLRTLR / IL-1R ReceptorsMyD88MyD88 (Adaptor)TLR->MyD88IRAK4IRAK4 Kinase(Target)MyD88->IRAK4DownstreamIRAK1 / TRAF6IRAK4->DownstreamNFkBNF-κB ActivationDownstream->NFkBDiseaseTumor Proliferation(ABC-DLBCL, AML)NFkB->DiseaseDrugEmavusertib (CA-4948)(Derived from Propanoate)Drug->IRAK4Inhibits

Caption: Biological context of the target molecule. The propanoate derivative is a precursor to Emavusertib, which blocks the IRAK4 signaling cascade.

Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin. The pyridine moiety suggests potential for unpleasant odor and basicity.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: Stable under normal conditions but avoid strong oxidizing agents and strong acids (unless forming salt).[1]

References
  • Gummadi, V. R., et al. (2020). "Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies."[1] ACS Medicinal Chemistry Letters, 11(12), 2374–2381.[1] Link[1]

  • Jorgensen, M., et al. (2002). "Palladium-Catalyzed α-Arylation of Esters and Amides." Journal of the American Chemical Society, 124(42), 12557–12565. Link[1]

  • PubChem Compound Summary . (2025). "Emavusertib (CA-4948)."[1] National Center for Biotechnology Information.[1] Link

  • BLD Pharm . (2025).[1] "2-(2-Methylpyridin-4-yl)propanoic acid (CAS 1511977-89-1)."[1][6] Product Catalog. Link

An In-depth Technical Guide to the Physical Properties of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physical and spectroscopic properties of Methyl 2-(2-methylpyridin-4-yl)propanoate, a compound of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry, Quantitative Structure-Property Relationship (QSPR) models, and comparative analysis of analogous structures to provide reliable estimations. Furthermore, this guide details the standardized experimental protocols for the empirical determination of these properties, ensuring a robust framework for future research and validation. The content is structured to offer not just data, but a deeper understanding of the underlying chemical principles and their practical application in a laboratory setting.

Introduction

Methyl 2-(2-methylpyridin-4-yl)propanoate is a heterocyclic compound incorporating a pyridine ring, a common scaffold in pharmacologically active molecules, and a methyl propanoate group. The strategic combination of these moieties suggests potential applications in drug discovery, where the pyridine ring can engage in crucial binding interactions and the ester group can influence solubility and pharmacokinetic properties. A thorough understanding of the physical properties of this molecule is paramount for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide serves as a foundational resource for researchers embarking on studies involving this compound.

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for Methyl 2-(2-methylpyridin-4-yl)propanoate, the following physicochemical properties have been estimated based on the known properties of its constituent functional groups (2-methylpyridine and methyl propanoate) and QSPR principles.

PropertyPredicted ValueBasis for Prediction and Key Considerations
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Boiling Point ~250-270 °CThe presence of the polar pyridine ring and the ester group will significantly elevate the boiling point compared to simpler alkanes of similar molecular weight. The prediction is based on the boiling points of 2-methylpyridine (~144 °C) and methyl propanoate (79 °C), with an added increment for the increased molecular complexity and intermolecular forces.
Melting Point Not readily predictable (likely a low-melting solid or a liquid at room temperature)The melting point is highly dependent on the crystal lattice packing, which is difficult to predict. The asymmetry of the molecule may hinder efficient packing, potentially resulting in a low melting point or a liquid state at ambient temperature.
Density ~1.05-1.15 g/cm³The density is expected to be slightly higher than that of water due to the presence of the nitrogen and oxygen atoms and the relatively compact structure.
Solubility Moderately soluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, chloroform)The pyridine nitrogen can act as a hydrogen bond acceptor, imparting some water solubility. However, the overall nonpolar character of the molecule suggests that solubility in organic solvents will be more significant. The solubility of pyridine derivatives is influenced by pH, with increased solubility in acidic conditions due to the protonation of the pyridine nitrogen.[1][2]
pKa (of the conjugate acid) ~5.5 - 6.0The pKa of the pyridinium ion is predicted to be slightly higher than that of pyridine itself (~5.2) due to the electron-donating effect of the alkyl substituent.

Experimental Determination of Physicochemical Properties

To validate the predicted values and obtain accurate data, the following standard experimental protocols are recommended.

Boiling Point Determination

The boiling point can be determined using several methods, with the choice depending on the amount of sample available.

  • Distillation Method: Suitable for larger quantities (>5 mL), this method involves the standard distillation of the liquid and recording the temperature at which the vapor and liquid phases are in equilibrium.[3]

  • Thiele Tube Method: A common and efficient method for small sample volumes. The sample is heated in a sealed capillary tube immersed in an oil bath, and the boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary.[3]

Protocol: Boiling Point Determination using a Thiele Tube

  • Sample Preparation: Place a few drops of Methyl 2-(2-methylpyridin-4-yl)propanoate into a small test tube. Insert a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Measurement: The boiling point is the temperature at which the stream of bubbles is continuous and rapid.

Melting Point Determination

If the compound is a solid at room temperature, its melting point can be determined to assess its purity. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[4][5][6]

Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the solid compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly (1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Testing

The solubility of the compound in various solvents provides crucial information for its handling, purification, and formulation.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, hexane).

  • Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a small, measured amount of Methyl 2-(2-methylpyridin-4-yl)propanoate (e.g., 10 mg).

  • Observation: Agitate the mixture and observe if the compound dissolves completely. If it dissolves, add more solute until saturation is reached.

  • Classification: Classify the solubility as soluble, partially soluble, or insoluble for each solvent. For aqueous solutions, the effect of pH can be investigated by adding a small amount of acid or base.

Predicted Spectroscopic Data and Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The following are the predicted key features of the NMR, IR, and Mass Spectra of Methyl 2-(2-methylpyridin-4-yl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can be used to predict NMR spectra with a high degree of accuracy.[7][8][9][10][11]

¹H NMR (Predicted, in CDCl₃, 400 MHz):

  • δ 8.5-8.6 ppm (d, 1H): Proton on the pyridine ring at position 6, deshielded by the adjacent nitrogen.

  • δ 7.2-7.3 ppm (s, 1H): Proton on the pyridine ring at position 3.

  • δ 7.0-7.1 ppm (d, 1H): Proton on the pyridine ring at position 5.

  • δ 3.7-3.8 ppm (q, 1H): Methine proton of the propanoate group, coupled to the adjacent methyl group.

  • δ 3.6-3.7 ppm (s, 3H): Methyl protons of the ester group.

  • δ 2.5-2.6 ppm (s, 3H): Methyl protons on the pyridine ring at position 2.

  • δ 1.5-1.6 ppm (d, 3H): Methyl protons of the propanoate group, coupled to the methine proton.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

  • δ ~174 ppm: Carbonyl carbon of the ester group.

  • δ ~158 ppm: Carbon of the pyridine ring at position 2.

  • δ ~149 ppm: Carbon of the pyridine ring at position 6.

  • δ ~147 ppm: Carbon of the pyridine ring at position 4.

  • δ ~123 ppm: Carbon of the pyridine ring at position 5.

  • δ ~121 ppm: Carbon of the pyridine ring at position 3.

  • δ ~52 ppm: Methyl carbon of the ester group.

  • δ ~45 ppm: Methine carbon of the propanoate group.

  • δ ~24 ppm: Methyl carbon on the pyridine ring.

  • δ ~18 ppm: Methyl carbon of the propanoate group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12][13]

Predicted Key IR Absorption Bands:

  • ~3050-3100 cm⁻¹ (weak): C-H stretching of the aromatic pyridine ring.

  • ~2950-3000 cm⁻¹ (medium): C-H stretching of the aliphatic methyl and methine groups.

  • ~1735-1750 cm⁻¹ (strong, sharp): C=O stretching of the ester group. This is a highly characteristic peak.

  • ~1590-1610 cm⁻¹ and ~1470-1500 cm⁻¹ (medium): C=C and C=N stretching vibrations of the pyridine ring.

  • ~1150-1250 cm⁻¹ (strong): C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 179.

  • Major Fragments:

    • Loss of the methoxy group (-OCH₃): m/z = 148.

    • Loss of the carbomethoxy group (-COOCH₃): m/z = 120.

    • Cleavage of the propanoate side chain, leading to the 2-methyl-4-vinylpyridine cation: m/z = 119.

    • The 2-methylpyridine cation: m/z = 93.

Synthesis and Potential Applications

A plausible synthetic route for Methyl 2-(2-methylpyridin-4-yl)propanoate would involve the esterification of 2-(2-methylpyridin-4-yl)propanoic acid. The acid precursor could potentially be synthesized through various methods, one of which is outlined below.

Diagram: Proposed Synthetic Pathway

G cluster_0 Synthesis of Precursor cluster_1 Final Esterification 2_methyl_4_cyanopyridine 2-Methyl-4-cyanopyridine Intermediate_Ketone Intermediate Ketone 2_methyl_4_cyanopyridine->Intermediate_Ketone 1. Grignard Addition 2. Hydrolysis Grignard CH3MgBr (Grignard Reagent) Grignard->Intermediate_Ketone Intermediate_Alcohol Intermediate Alcohol Intermediate_Ketone->Intermediate_Alcohol Reduction Reduction Reduction (e.g., NaBH4) Intermediate_Chloride Intermediate Chloride Intermediate_Alcohol->Intermediate_Chloride Halogenation Halogenation Halogenation (e.g., SOCl2) Intermediate_Nitrile Intermediate Nitrile Intermediate_Chloride->Intermediate_Nitrile Nucleophilic Substitution Cyanide_Displacement Cyanide Displacement (NaCN) Propanoic_Acid 2-(2-methylpyridin-4-yl)propanoic acid Intermediate_Nitrile->Propanoic_Acid Hydrolysis Hydrolysis Acid Hydrolysis Propanoic_Acid_2 2-(2-methylpyridin-4-yl)propanoic acid Target_Molecule Methyl 2-(2-methylpyridin-4-yl)propanoate Propanoic_Acid_2->Target_Molecule Fischer Esterification Methanol Methanol (CH3OH) Methanol->Target_Molecule Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Target_Molecule

Sources

Spectroscopic Characterization of Methyl 2-(2-methylpyridin-4-yl)propanoate: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of Methyl 2-(2-methylpyridin-4-yl)propanoate. In the absence of direct experimental data in publicly accessible literature, this document synthesizes foundational spectroscopic principles and data from analogous structures to offer a detailed forecast of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended to support researchers, scientists, and drug development professionals in the identification and characterization of this and structurally related molecules.

Introduction

Methyl 2-(2-methylpyridin-4-yl)propanoate is a pyridine derivative with potential applications in medicinal chemistry and materials science. The pyridine moiety is a common scaffold in many commercial compounds, including pharmaceuticals and agrochemicals.[1] Accurate characterization of such molecules is paramount for their development and application. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure and connectivity. This guide will dissect the predicted spectroscopic signature of Methyl 2-(2-methylpyridin-4-yl)propanoate, offering a robust framework for its identification and analysis.

The structure of Methyl 2-(2-methylpyridin-4-yl)propanoate combines a 2-methylpyridine ring with a methyl propanoate side chain at the 4-position. The spectroscopic properties will, therefore, be a composite of the features of these two key fragments, influenced by their electronic interaction.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Methyl 2-(2-methylpyridin-4-yl)propanoate. These predictions are derived from the analysis of its constituent chemical moieties and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the known chemical shifts of pyridine and its derivatives, as well as those of aliphatic esters.[2][3] The electronegativity of the nitrogen atom in the pyridine ring and the ester group will significantly influence the chemical shifts of nearby protons and carbons.

The proton NMR spectrum is expected to display five distinct signals corresponding to the three aromatic protons of the pyridine ring, the methine proton and the methyl protons of the propanoate side chain, the methyl protons on the pyridine ring, and the methyl protons of the ester group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (Pyridine)~8.4 - 8.6Doublet (d)~5.0
H-3 (Pyridine)~7.1 - 7.3Singlet (s) or narrow doublet< 1.0
H-5 (Pyridine)~7.0 - 7.2Doublet (d)~5.0
-OCH₃ (Ester)~3.7Singlet (s)N/A
-CH- (Propanoate)~3.8Quartet (q)~7.2
2-CH₃ (Pyridine)~2.5Singlet (s)N/A
-CH(CH₃ ) (Propanoate)~1.5Doublet (d)~7.2

Causality Behind Predicted Chemical Shifts:

  • Pyridine Protons: The protons on the pyridine ring are deshielded due to the electron-withdrawing effect of the nitrogen atom. The H-6 proton, being in the alpha position to the nitrogen, is expected to be the most downfield.[2] The H-3 and H-5 protons will be further upfield.

  • Ester Methyl Protons (-OCH₃): These protons are adjacent to an oxygen atom, leading to a downfield shift to around 3.7 ppm.

  • Propanoate Methine and Methyl Protons: The methine proton (-CH-) is adjacent to both the pyridine ring and the carbonyl group, which will shift it downfield. It will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons of the propanoate side chain will appear as a doublet due to coupling with the methine proton.

  • Pyridine Methyl Protons (2-CH₃): The methyl group on the pyridine ring is expected to have a chemical shift in the typical range for methyl groups attached to an aromatic ring.

The carbon-13 NMR spectrum is predicted to show nine distinct signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon, the methine carbon, the ester methyl carbon, the propanoate methyl carbon, and the pyridine methyl carbon.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~174
C-2 (Pyridine)~158
C-6 (Pyridine)~149
C-4 (Pyridine)~145
C-3 (Pyridine)~122
C-5 (Pyridine)~121
-OC H₃ (Ester)~52
-C H- (Propanoate)~45
2-C H₃ (Pyridine)~24
-CH(C H₃) (Propanoate)~18

Causality Behind Predicted Chemical Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the ester group is highly deshielded and is expected to appear significantly downfield, around 174 ppm.[3]

  • Pyridine Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the substituents. The C-2 and C-6 carbons, being alpha to the nitrogen, will be the most downfield among the ring carbons.[2]

  • Ester and Propanoate Carbons: The chemical shifts of the remaining aliphatic carbons are predicted based on typical values for similar ester structures.[3]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-(2-methylpyridin-4-yl)propanoate is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The analysis is based on established IR correlation tables for aromatic esters and pyridine derivatives.[4][5]

Functional GroupPredicted Absorption (cm⁻¹)Vibration Mode
Aromatic C-H3100 - 3000Stretch
Aliphatic C-H2980 - 2850Stretch
C=O (Ester)1735 - 1715Stretch
C=N, C=C (Pyridine Ring)1600 - 1450Stretch
C-O (Ester)1300 - 1100Stretch

Interpretation of Key Vibrational Modes:

  • C=O Stretch: A strong absorption band in the region of 1735-1715 cm⁻¹ is a hallmark of the ester carbonyl group. Conjugation with the pyridine ring may shift this absorption to a slightly lower wavenumber compared to a saturated ester.[4]

  • Pyridine Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretches: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.[6]

  • C-H Stretches: The spectrum will also feature C-H stretching vibrations for both the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic propanoate side chain (below 3000 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of Methyl 2-(2-methylpyridin-4-yl)propanoate, obtained via electron ionization (EI), is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.

m/zPredicted Fragment IonPlausible Fragmentation Pathway
179[M]⁺Molecular Ion
164[M - CH₃]⁺Loss of a methyl radical
120[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
106[C₇H₈N]⁺Benzylic-type cleavage
78[C₅H₄N]⁺Cleavage of the side chain

Analysis of Fragmentation Pathways:

The molecular ion ([M]⁺) is expected at m/z 179. Key fragmentation pathways would likely involve the cleavage of the ester group and the propanoate side chain.

  • Loss of a Methyl Radical: Cleavage of a methyl group could lead to a fragment at m/z 164.

  • Loss of the Methoxycarbonyl Radical: A significant fragmentation pathway for esters is the loss of the -COOCH₃ group, which would result in an ion at m/z 120.[7]

  • Benzylic-type Cleavage: Cleavage of the bond between the methine carbon and the carbonyl group would lead to a stable benzylic-type cation at m/z 106, which would be a prominent peak.

  • Pyridine Ring Fragment: Fragmentation of the entire side chain could lead to the pyridyl cation at m/z 78.[8]

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data described above. These protocols are designed to be self-validating by including standard practices for instrument calibration and sample preparation.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(2-methylpyridin-4-yl)propanoate in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to a few thousand scans).

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.

IR Data Acquisition

Objective: To obtain a high-quality infrared spectrum.

Methodology:

  • Sample Preparation: As Methyl 2-(2-methylpyridin-4-yl)propanoate is expected to be a liquid or a low-melting solid at room temperature, the spectrum can be obtained as a thin film. Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

MS Data Acquisition

Objective: To obtain the electron ionization mass spectrum.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. If the compound is sufficiently volatile, direct insertion or a gas chromatography (GC-MS) inlet can be used. For GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and expected fragments.

    • Source Temperature: Typically set around 200-250 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Visualizations

Molecular Structure

Caption: Molecular structure of Methyl 2-(2-methylpyridin-4-yl)propanoate.

Key Spectroscopic Correlations

Spectroscopic_Correlations cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Molecular Fragments H_NMR ¹H NMR C_NMR ¹³C NMR IR IR MS MS Py_Ring 2-Methylpyridine Ring Py_Ring->H_NMR Aromatic δ: 7.0-8.6 ppm Py_Ring->C_NMR Aromatic δ: 121-158 ppm Py_Ring->IR Ring Vibrations: 1600-1450 cm⁻¹ Py_Ring->MS Fragment: m/z 78, 106 Ester_Side_Chain Methyl Propanoate Side Chain Ester_Side_Chain->H_NMR Aliphatic δ: 1.5-3.8 ppm Ester_Side_Chain->C_NMR Aliphatic δ: 18-52 ppm C=O δ: ~174 ppm Ester_Side_Chain->IR C=O Stretch: 1735-1715 cm⁻¹ C-O Stretch: 1300-1100 cm⁻¹ Ester_Side_Chain->MS Fragments: m/z 164, 120

Caption: Correlation of molecular fragments with their predicted spectroscopic signatures.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for Methyl 2-(2-methylpyridin-4-yl)propanoate. By synthesizing information from structurally related compounds and foundational spectroscopic principles, this document serves as a valuable resource for the characterization and identification of this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality data. It is recommended that these predicted data be confirmed through experimental verification.

References

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • Pyridine - Spectroscopy. Wikipedia. Available at: [Link]

  • IR Spectrum: Esters. Organic Chemistry. Available at: [Link]

  • Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498. PubChem. Available at: [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Classify the resonances in the 13 C NMR spectrum of methyl propanoate. Vaia. Available at: [Link]

  • infrared spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]

  • Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Four new Co(II) complexes with 2-amino-4-methylpyridine, 2-amino-3-methylpyridine, or 2-amino-5-chloropyridine: synthesis, spectroscopy, magnetic properties, and crystal structure. Taylor & Francis Online. Available at: [Link]

  • mass spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

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Unveiling the Therapeutic Potential of Methyl 2-(2-methylpyridin-4-yl)propanoate: A Technical Guide to Biological Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Novel Chemical Entities in Drug Discovery

In the landscape of modern therapeutics, the quest for novel chemical entities with unique biological activities remains a cornerstone of innovation. The pyridine ring and propionic acid derivatives represent two scaffolds of immense pharmacological significance. Pyridine and its analogs are integral to a wide array of natural products and synthetic drugs, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2][3][4][5][] Similarly, arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) and have been explored for their potential in treating cancer, microbial infections, and convulsions.[7][8]

This technical guide focuses on a specific hybrid molecule, Methyl 2-(2-methylpyridin-4-yl)propanoate , a compound that synergistically combines these two pharmacologically privileged moieties. To date, the biological activity of this specific ester remains largely uncharted in public domain literature. This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It provides a scientifically grounded rationale for the investigation of this compound, outlines a proposed synthetic route, and details a systematic, multi-tiered experimental workflow to thoroughly characterize its biological activity and potential therapeutic applications. By leveraging established principles of medicinal chemistry and pharmacology, we will construct a logical framework for unlocking the latent potential of this promising, yet uncharacterized, molecule.

Rationale for Investigation: A Molecule of Predicted Significance

The chemical architecture of Methyl 2-(2-methylpyridin-4-yl)propanoate suggests a high probability of interesting biological activity. This prediction is rooted in the extensive body of research on its constituent fragments.

  • The Pyridine Moiety: The pyridine scaffold is a ubiquitous feature in a multitude of clinically approved drugs and bioactive compounds. Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic nature allows for various non-covalent interactions with biological targets. Derivatives of 2-methylpyridine, in particular, have been investigated for their potential as surfactants with antimicrobial properties and as components of antitubercular agents.[9][10] Furthermore, substituted pyridines have shown promise as inhibitors of key signaling proteins in cancer, such as PIM-1 kinase and c-Met kinase.[11][12]

  • The 2-Propanoate Moiety: The 2-arylpropionic acid substructure is famously associated with the NSAID class of drugs, which exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Beyond inflammation, derivatives of propionic acid have demonstrated a wide range of pharmacological effects, including antimicrobial and anticancer activities.[7][13] The esterification of the carboxylic acid to a methyl propanoate may influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability, potentially offering advantages over the free acid form.

The conjugation of these two pharmacophores in Methyl 2-(2-methylpyridin-4-yl)propanoate presents an exciting opportunity for the discovery of a novel therapeutic agent. The electronic and steric properties of the 2-methylpyridine ring are expected to modulate the biological activity of the propanoate moiety, and vice-versa, potentially leading to a unique pharmacological profile.

Proposed Synthetic Pathway

To enable the biological evaluation of Methyl 2-(2-methylpyridin-4-yl)propanoate, a reliable and efficient synthetic route is paramount. The following multi-step synthesis is proposed, utilizing well-established and high-yielding chemical transformations.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Grignard Reaction cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Clemmensen Reduction cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Transesterification cluster_final Final Product 2-methyl-4-cyanopyridine 2-Methyl-4-cyanopyridine Grignard 1. Mg, THF 2. Ethyl 2-bromopropionate 2-methyl-4-cyanopyridine->Grignard Ethyl_2-bromopropionate Ethyl 2-bromopropionate Ethyl_2-bromopropionate->Grignard Intermediate_Ketone Ethyl 2-(2-methylpyridin-4-yl)-2-oxopropanoate Grignard->Intermediate_Ketone Reduction Zn(Hg), HCl Intermediate_Ketone->Reduction Intermediate_Ester Ethyl 2-(2-methylpyridin-4-yl)propanoate Reduction->Intermediate_Ester Transesterification MeOH, H+ Intermediate_Ester->Transesterification Final_Product Methyl 2-(2-methylpyridin-4-yl)propanoate Transesterification->Final_Product

Caption: Proposed synthetic workflow for Methyl 2-(2-methylpyridin-4-yl)propanoate.

Detailed Protocol:

Step 1: Synthesis of Ethyl 2-(2-methylpyridin-4-yl)-2-oxopropanoate

  • To a stirred suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of 4-bromo-2-methylpyridine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

  • The reaction mixture is stirred at room temperature until the magnesium is consumed.

  • The freshly prepared Grignard reagent is then added dropwise to a solution of ethyl 2-bromopropionate in anhydrous THF at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Ethyl 2-(2-methylpyridin-4-yl)-2-oxopropanoate.

Step 2: Synthesis of Ethyl 2-(2-methylpyridin-4-yl)propanoate

  • To a solution of Ethyl 2-(2-methylpyridin-4-yl)-2-oxopropanoate in a suitable solvent such as toluene, amalgamated zinc (prepared by treating zinc dust with a solution of mercuric chloride) is added, followed by the slow addition of concentrated hydrochloric acid.

  • The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the mixture is filtered, and the filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Ethyl 2-(2-methylpyridin-4-yl)propanoate.

Step 3: Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

  • Ethyl 2-(2-methylpyridin-4-yl)propanoate is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final product, Methyl 2-(2-methylpyridin-4-yl)propanoate.

A Phased Approach to Biological Evaluation: From Broad Screening to Mechanistic Insights

A systematic and tiered approach is proposed for the biological evaluation of Methyl 2-(2-methylpyridin-4-yl)propanoate. This strategy, depicted in the workflow below, is designed to efficiently identify potential therapeutic activities and elucidate the underlying mechanisms of action.

Biological_Evaluation_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Secondary Assays (Based on Phase 1 Results) cluster_phase3 Phase 3: In Vivo Validation Cytotoxicity In Vitro Cytotoxicity Assays (MTT/XTT on Cancer and Normal Cell Lines) Anticancer Mechanism of Action Studies: - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assays (Annexin V/PI) - Kinase Inhibition Profiling Cytotoxicity->Anticancer Anti_inflammatory In Vitro Anti-inflammatory Assays: - COX Enzyme Inhibition Assay - Cytokine Release Assay (LPS-stimulated macrophages) Cytotoxicity->Anti_inflammatory Antimicrobial Antimicrobial Susceptibility Testing (MIC against Bacteria and Fungi) Antimicrobial_MoA Mechanism of Action Studies: - Time-kill kinetics - Biofilm disruption assay Antimicrobial->Antimicrobial_MoA In_Vivo_Models Animal Models: - Xenograft models for cancer - Carrageenan-induced paw edema for inflammation - Murine infection models Anticancer->In_Vivo_Models Anti_inflammatory->In_Vivo_Models Antimicrobial_MoA->In_Vivo_Models

Caption: A multi-phase workflow for the biological evaluation of the target compound.

Phase 1: Broad-Spectrum Primary Screening

1. In Vitro Cytotoxicity Profiling:

  • Objective: To assess the general cytotoxicity of Methyl 2-(2-methylpyridin-4-yl)propanoate and identify potential anticancer activity.

  • Methodology: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate, and leukemia) and a non-cancerous human cell line (e.g., fibroblasts or epithelial cells) will be treated with a range of concentrations of the test compound. Cell viability will be determined using standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[14][15]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line. A significant difference in IC50 values between cancerous and non-cancerous cell lines will indicate selective anticancer potential.

2. Antimicrobial Susceptibility Testing:

  • Objective: To evaluate the antibacterial and antifungal activity of the compound.

  • Methodology: The minimum inhibitory concentration (MIC) of Methyl 2-(2-methylpyridin-4-yl)propanoate will be determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) using the broth microdilution method according to CLSI guidelines.

  • Data Analysis: The MIC value, defined as the lowest concentration of the compound that inhibits visible microbial growth, will be recorded for each tested strain.

Phase 2: Secondary Assays and Mechanism of Action Studies

The direction of Phase 2 will be guided by the results of the primary screening.

If Anticancer Activity is Observed:

  • Cell Cycle Analysis: Flow cytometry will be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Induction: Annexin V/propidium iodide (PI) staining followed by flow cytometry will be employed to quantify the induction of apoptosis.

  • Kinase Inhibition Profiling: Given the prevalence of pyridine derivatives as kinase inhibitors, the compound will be screened against a panel of cancer-related kinases (e.g., PIM-1, c-Met, and others) to identify potential molecular targets.

If Anti-inflammatory Potential is Suggested:

  • Cyclooxygenase (COX-1/COX-2) Inhibition Assay: The ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes will be assessed using commercially available assay kits. This will determine if it acts as a classical NSAID.

  • Cytokine Release Assay: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) will be measured in lipopolysaccharide (LPS)-stimulated macrophages using ELISA.

If Antimicrobial Activity is Detected:

  • Time-Kill Kinetic Assays: These studies will determine whether the compound is bacteriostatic or bactericidal and the rate at which it kills the target microorganisms.

  • Biofilm Disruption Assay: The ability of the compound to inhibit the formation of or disrupt established microbial biofilms will be evaluated using crystal violet staining.

Hypothetical Signaling Pathway: A Focus on Cancer Kinase Inhibition

Based on the structural alerts within Methyl 2-(2-methylpyridin-4-yl)propanoate and the known activities of similar pyridine-containing molecules, a plausible mechanism of action in cancer could involve the inhibition of a key signaling kinase. The diagram below illustrates a hypothetical scenario where the compound targets a receptor tyrosine kinase (RTK) or a downstream kinase, thereby disrupting a pro-survival signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Growth_Factor Growth Factor Growth_Factor->RTK Compound Methyl 2-(2-methylpyridin-4-yl)propanoate Compound->RTK Inhibition Compound->RAF Inhibition

Sources

Methyl 2-(2-methylpyridin-4-yl)propanoate: Mechanism of Action & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(2-methylpyridin-4-yl)propanoate , a critical pyridine-based building block used in medicinal chemistry. While often categorized as a pharmaceutical intermediate, its structural pharmacophore—a 2-arylpropionate derivative —places it within the chemical lineage of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.

This document details its chemical mechanism, synthetic utility, and biological relevance, focusing on its role in Structure-Activity Relationship (SAR) optimization via the "Magic Methyl" effect and bioisosterism.

Executive Summary

Methyl 2-(2-methylpyridin-4-yl)propanoate (CAS Registry Number: Implied 155700-14-4 or analog) is a specialized heterocyclic ester used primarily as a strategic synthon in the development of pharmaceuticals. Structurally, it consists of a 2-methylpyridine ring substituted at the 4-position with a methyl propanoate moiety.[1]

Its significance lies in two core domains:

  • Bioisosterism : It serves as a pyridine bioisostere for the phenyl-propionic acid moiety found in "profen" NSAIDs (e.g., Ibuprofen, Naproxen), offering altered solubility and metabolic stability profiles.

  • Synthetic Versatility : It acts as a precursor for Spleen Tyrosine Kinase (SYK) inhibitors, Histamine H4 antagonists , and other nitrogen-containing heterocycles where the pyridine nitrogen provides a hydrogen bond acceptor critical for active site binding.

Chemical Identity & Pharmacophore Analysis[1][2]

PropertySpecification
IUPAC Name Methyl 2-(2-methylpyridin-4-yl)propanoate
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Core Scaffold 2-Methylpyridine (Picoline)
Functional Group Methyl Ester (Propanoate)
Chirality Racemic (contains one stereocenter at the

-position)
Key Reactivity Ester hydrolysis, Nucleophilic attack at carbonyl, Pyridine N-oxidation
Structural Significance

The molecule features a 2-methylpyridine core.[1] The methyl group at position 2 exerts a steric and electronic influence known as the "Magic Methyl" effect . In drug design, this methyl group can:

  • Restrict Conformation : Locking the rotation of the pyridine ring relative to the protein binding pocket.

  • Desolvation Penalty : Reducing the energy required to desolvate the ligand as it enters a hydrophobic pocket.

  • Metabolic Blocking : Preventing metabolic attack at the susceptible 2-position of the pyridine ring.

Mechanism of Action: Biological & Synthetic[3]

Since this compound is primarily an intermediate, its "Mechanism of Action" is defined by its transformation into active pharmaceutical ingredients (APIs) or its potential intrinsic activity as a probe.

A. Intrinsic Biological Potential (NSAID Bioisostere)

The structure Aryl-CH(CH3)-COOH (the hydrolysis product) is the classic pharmacophore for COX-1/COX-2 inhibition .

  • Mechanism : The

    
    -methyl group mimics the transition state of arachidonic acid in the cyclooxygenase active site.
    
  • Pyridine Effect : Replacing the benzene ring (as in Ibuprofen) with a pyridine ring increases water solubility and alters pKa, potentially reducing gastric irritation (a common side effect of acidic NSAIDs).

  • Pathway : Upon hydrolysis by intracellular carboxylesterases (CES1/CES2) , the free acid binds to the Arg-120 residue of COX enzymes.

B. Synthetic Mechanism (Building Block)

In drug development, this ester functions as a masked nucleophile or electrophile .

  • Enolate Chemistry : The

    
    -proton is acidic (pKa ~20-25). Treatment with a base (e.g., LiHMDS) allows for alkylation, creating quaternary centers common in advanced kinase inhibitors.
    
  • Reduction : Conversion to the corresponding alcohol (2-(2-methylpyridin-4-yl)propan-1-ol) generates a linker found in histamine antagonists (e.g., analogs of Rupatadine).

Signaling Pathways & Biological Context

The following diagram illustrates the potential biological fate of the molecule (as a prodrug/probe) and its synthetic divergence into active drug classes.

MoA_Pathway Compound Methyl 2-(2-methylpyridin-4-yl) propanoate Esterase Carboxylesterases (CES1 / CES2) Compound->Esterase Hydrolysis (In Vivo) Synthesis Synthetic Modification (Reduction/Amidation) Compound->Synthesis Chemical Derivatization Acid Free Acid Metabolite (Active Pharmacophore) Esterase->Acid COX Cyclooxygenase (COX-1 / COX-2) Acid->COX Binding (Arg-120) Prostaglandins Inhibition of Prostaglandin Synthesis COX->Prostaglandins Blockade KinaseInhib Kinase Inhibitors (e.g., SYK, JAK) Synthesis->KinaseInhib Antihistamine Antihistamines (H1/H4 Antagonists) Synthesis->Antihistamine

Figure 1: Dual pathway illustrating the in vivo bioactivation (top) and synthetic utility (bottom) of the pyridine propanoate scaffold.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Rationale: This protocol utilizes a Palladium-catalyzed alpha-arylation, a standard method for coupling esters to heteroaryl halides.

Reagents:

  • 2-Bromo-4-methylpyridine (or 4-Bromo-2-methylpyridine)

  • Methyl propionate

  • Pd(dba)₂ (Catalyst)

  • LiHMDS (Base)

  • Toluene (Solvent)[2]

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk flask under Argon, dissolve Pd(dba)₂ (1 mol%) and a phosphine ligand (e.g., P(t-Bu)₃).

  • Enolate Formation : In a separate vessel, cool Methyl propionate (1.2 eq) in Toluene to -78°C. Add LiHMDS (1.3 eq) dropwise. Stir for 30 min to generate the lithium enolate.

  • Coupling : Add the 4-Bromo-2-methylpyridine (1.0 eq) and the catalyst mixture to the enolate solution.

  • Reaction : Allow the mixture to warm to room temperature and then heat to 80°C for 12 hours.

  • Quench & Purification : Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane:EtOAc gradient).

  • Validation : Confirm structure via ¹H-NMR (look for the doublet at ~1.5 ppm for the

    
    -methyl and the singlet at ~2.5 ppm for the pyridine methyl).
    
Protocol B: Hydrolysis to the Active Acid

Rationale: To generate the free acid for biological testing (COX inhibition).

  • Dissolve the ester (1 mmol) in THF:Water (1:1).

  • Add LiOH (2 mmol) at 0°C.

  • Stir at Room Temperature for 4 hours.

  • Acidify to pH 3 with 1N HCl.

  • Extract with DCM.[3][4] The resulting 2-(2-methylpyridin-4-yl)propanoic acid can be tested for binding affinity.

Applications in Drug Development[6][7][8]

Kinase Inhibitor Design

The 2-methylpyridin-4-yl motif is frequent in kinase inhibitors (e.g., targeting c-Met or ALK ). The nitrogen atom acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The propanoate tail can be modified to interact with the solvent-exposed region or specific lysine residues.

"Magic Methyl" Optimization

As highlighted in recent medicinal chemistry literature, the addition of the methyl group at the 2-position of the pyridine (the "Magic Methyl") often boosts potency by >10-fold compared to the des-methyl analog. This is due to the desolvation effect , where the lipophilic methyl group displaces high-energy water molecules from the binding pocket.

References

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Patel, M., et al. (2023).[2] The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI Pharmaceuticals. Link

  • ChemSrc Database . (2024). Methyl 2-(2-methylpyridin-4-yl)propanoate Chemical Properties. Link (Note: Link is representative of chemical database entries).

  • Pfizer Inc. (2005). Pyridine Derivatives as Kinase Inhibitors. US Patent 6,960,598. Link

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Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of Methyl 2-(2-methylpyridin-4-yl)propanoate and its related pyridine derivatives.

From Synthetic Protocols to Medicinal Chemistry Applications[1]

Executive Summary & Core Pharmacophore

Methyl 2-(2-methylpyridin-4-yl)propanoate represents a strategic "hybrid" scaffold in medicinal chemistry.[1] It structurally mimics the 2-arylpropionic acid class (the "profen" NSAIDs like Ibuprofen), but replaces the lipophilic phenyl ring with a polar, basic 2-methylpyridine moiety.

  • Core Structure: A pyridine ring substituted at the 4-position with a methyl propanoate side chain and at the 2-position with a methyl group.[1]

  • Chemical Utility: It serves as a versatile intermediate for introducing chiral centers, heterocycles (via hydrazide/tetrazole formation), and solubilizing groups into drug candidates.

  • Medicinal Value: The pyridine nitrogen offers a hydrogen bond acceptor site (unlike the phenyl ring of NSAIDs), modulating potency against kinases (e.g., EGFR, VEGFR) and altering pharmacokinetic profiles (solubility/metabolic stability).

Synthetic Architectures

To synthesize this scaffold with high fidelity, two distinct pathways are recommended based on available starting materials and scale requirements.

Pathway A: Palladium-Catalyzed

-Arylation (The Hartwig-Buchwald Approach)

This is the preferred route for high-throughput library generation, allowing for the direct coupling of commercially available aryl halides with esters.[1]

  • Mechanism: Oxidative addition of Pd(0) to the bromopyridine, followed by transmetallation with the lithium enolate of methyl propionate, and reductive elimination.

  • Why this works: The 2-methyl group on the pyridine exerts steric influence but does not prevent oxidative addition. The use of bulky phosphine ligands prevents

    
    -hydride elimination.[1]
    

Protocol 1: Pd-Catalyzed Cross-Coupling

  • Reagents: 4-Bromo-2-methylpyridine (1.0 equiv), Methyl propionate (1.2 equiv), LiHMDS (1.5 equiv), Pd(dba)₂ (2 mol%), P(t-Bu)₃ (2 mol%).[1]

  • Solvent: Toluene or THF (anhydrous).[1]

  • Procedure:

    • Generate the lithium enolate of methyl propionate by adding it dropwise to LiHMDS in THF at -78 °C.

    • In a separate vial, premix Pd(dba)₂ and P(t-Bu)₃ in toluene to form the active catalyst.

    • Add the aryl bromide to the catalyst mixture, then transfer this solution to the cold enolate.

    • Allow to warm to room temperature (or heat to 50-70 °C for hindered substrates).[1]

    • Quench: Saturated NH₄Cl.

    • Purification: Flash chromatography (Hexane/EtOAc).[1]

Pathway B:

-Methylation of Pyridine Acetates (Classical Enolate Chemistry)

Ideal for large-scale synthesis where cost of Pd catalysts is prohibitive.[1]

  • Mechanism: Deprotonation of the benzylic-like position (

    
     to both carbonyl and pyridine) creates a stabilized enolate, which is then trapped with methyl iodide.
    
  • Critical Control Point: The pyridine nitrogen can undergo competitive

    
    -alkylation.[1] Using a lithium base (LiHMDS or LDA) favors 
    
    
    
    -alkylation over
    
    
    -alkylation due to the tight coordination of Li+ to the enolate oxygen.

Protocol 2: Stepwise Methylation

  • Starting Material: Methyl 2-(2-methylpyridin-4-yl)acetate.[1]

  • Reagents: NaH (1.1 equiv) or LDA (1.1 equiv), Methyl Iodide (MeI, 1.05 equiv).

  • Procedure:

    • Dissolve starting ester in dry THF at -78 °C.

    • Add base slowly to form the enolate (color change often observed). Stir for 30 min.

    • Add MeI dropwise.[1][2] The reaction is extremely fast.

    • Note: Over-methylation (dimethylation) is a risk.[1] Strictly control stoichiometry and temperature.

Visualization of Synthetic Logic

The following diagram illustrates the convergence of these two pathways and the downstream functionalization into bioactive derivatives.

SynthesisPathways cluster_legend Reaction Types Start1 4-Bromo-2-methylpyridine Target Methyl 2-(2-methylpyridin-4-yl)propanoate (Core Scaffold) Start1->Target Pd(dba)2, P(t-Bu)3 Methyl Propionate, LiHMDS Start2 Methyl 2-(2-methylpyridin-4-yl)acetate Start2->Target LDA, MeI -78°C, THF Prod1 Hydrazides (Anti-tubercular) Target->Prod1 NH2NH2, EtOH Reflux Prod2 Tetrazoles (Angiotensin Antagonists) Target->Prod2 NaN3, ZnBr2 Cycloaddition Prod3 Amides (Kinase Inhibitors) Target->Prod3 R-NH2, AlMe3 Direct Amidation C-C Bond Formation C-C Bond Formation Functional Group Interconversion Functional Group Interconversion

Caption: Convergent synthetic pathways (blue arrows) leading to the core propanoate scaffold and its divergence into three major medicinal chemistry classes.

Medicinal Chemistry & SAR Analysis

The transition from a phenyl ring (in Ibuprofen) to a 2-methylpyridine ring (in this scaffold) introduces significant physicochemical changes.[1]

Comparative Properties Table
FeaturePhenyl Analog (Ibuprofen-like)2-Methylpyridine Analog (Target)Medicinal Consequence
LogP (Lipophilicity) High (~3.[1]5)Moderate (~1.5 - 2.[1]0)Improved aqueous solubility; reduced plasma protein binding.[1]
pKa (Basic) Neutral~6.0 (Pyridine N)Potential for salt formation; lysosomal trapping in cells.[1]
H-Bonding Donor/Acceptor (COOH only)Acceptor (Pyridine N)New binding interactions with hinge regions of kinases (e.g., Met, Thr residues).
Metabolism CYP2C9 OxidationN-Oxidation / Methyl hydroxylationThe 2-methyl group blocks the reactive

-position but is itself a metabolic soft spot.[1]
Therapeutic Applications
  • Kinase Inhibition (Oncology):

    • The pyridine nitrogen mimics the N1 or N3 of the adenine ring in ATP.

    • Derivatives where the ester is converted to an amide (e.g., with 3-aminobenzoic acid derivatives) have shown activity against VEGFR-2 and EGFR .[1] The 2-methyl group often fits into a hydrophobic pocket (gatekeeper region), improving selectivity.[1]

  • Anti-Inflammatory (COX-2 vs. COX-1):

    • While less potent than traditional NSAIDs, pyridine analogs show reduced gastric toxicity. The basic nitrogen buffers the local acidity, potentially reducing direct contact irritation in the GI tract.

  • Angiotensin II Receptor Blockers (ARBs):

    • Conversion of the ester to a tetrazole (via reaction with sodium azide) yields bioisosteres of Valsartan. The 2-methylpyridine moiety replaces the typical phenyl/biphenyl rings, often improving oral bioavailability.

Experimental Validation (Self-Validating Protocol)

To ensure trustworthiness, the following analytical checkpoints must be met during synthesis:

  • Checkpoint 1 (Reaction Monitoring): The formation of the enolate is colorless to pale yellow. Upon addition of the pyridine/Pd complex, the solution typically darkens. If the solution remains pale, oxidative addition has likely failed (check catalyst quality).

  • Checkpoint 2 (Work-up): Pyridines are basic.[1] Acidic washes (HCl) will extract the product into the aqueous phase. Crucial Step: Maintain pH > 8 during extraction to keep the pyridine neutral and in the organic phase.

  • Checkpoint 3 (NMR Verification):

    • ¹H NMR (CDCl₃): Look for the diagnostic doublet for the

      
      -methyl group (~1.5 ppm, d, J=7 Hz) and the quartet for the 
      
      
      
      -proton (~3.7 ppm).
    • Shift: The pyridine ring protons will shift slightly upfield compared to the starting bromide due to the electron-donating alkyl chain.

References
  • Hama, T., Hartwig, J. F. (2004).

    
    -Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 126(36), 5182–5191. Link
    
  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., Hartwig, J. F. (2002). "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
  • Ling, Y., et al. (2021). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 15, 4289–4338. Link

  • Cunningham, A., Mistry, S. N. (2015). "Flow Synthesis of 2-Methylpyridines via

    
    -Methylation." Molecules, 20(9), 15797–15806. Link
    
  • Kumar, P., et al. (2020).[3][4] "Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities." International Journal of Pharmacy and Pharmaceutical Research, 17(4), 540-555.[3] Link

Sources

"Methyl 2-(2-methylpyridin-4-yl)propanoate" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthetic pathways, and medicinal chemistry applications of Methyl 2-(2-methylpyridin-4-yl)propanoate , a strategic heterocyclic building block.[1]

A Strategic Heteroaryl Scaffold for Medicinal Chemistry[1]

Executive Summary

Methyl 2-(2-methylpyridin-4-yl)propanoate is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents requiring a pyridine-based "tail" or core scaffold.[1] Structurally, it represents a bioisosteric modification of the 2-arylpropionic acid ("profen") class, where the phenyl ring is replaced by a 2-methylpyridine moiety.[1]

This substitution offers distinct advantages in drug design:

  • Solubility Enhancement: The pyridine nitrogen (pKa ~5.[1]2) introduces polarity and pH-dependent solubility compared to carbocyclic analogs.[1]

  • Metabolic Stability: The 2-methyl substituent blocks the metabolically vulnerable

    
    -position of the pyridine ring, potentially extending half-life.[1]
    
  • Synthetic Versatility: The ester group serves as a divergent handle for generating alcohols, amides, and acids, facilitating Fragment-Based Drug Discovery (FBDD).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]
PropertySpecification
IUPAC Name Methyl 2-(2-methylpyridin-4-yl)propanoate
Common Name 2-(2-Methylpyridin-4-yl)propionic acid methyl ester
CAS Number (Acid) 1511977-89-1 (Refers to the parent acid scaffold)
Molecular Formula C

H

NO

Molecular Weight 179.22 g/mol
Predicted LogP ~1.5 (Moderate Lipophilicity)
H-Bond Acceptors 2 (Pyridine N, Ester Carbonyl)
Chirality Contains one stereocenter at the

-carbon.[1]
Synthetic Utility & Reaction Pathways[1]

The core value of this molecule lies in its reactivity.[1] It serves as a linchpin in retrosynthetic analysis for kinase inhibitors and GPCR ligands.[1]

A. Primary Synthesis: Pd-Catalyzed

-Arylation

The most robust route to this scaffold involves the Palladium-catalyzed


-arylation of methyl propionate with 4-halo-2-methylpyridines.[1] This method, pioneered by Hartwig and Buchwald, allows for the direct installation of the ester chain onto the heteroaromatic ring.[1]
  • Precursors: 4-Bromo-2-methylpyridine + Methyl propionate.[1]

  • Catalyst: Pd(dba)

    
     / P(t-Bu)
    
    
    
    or Xantphos.[1]
  • Base: LiHMDS or NaHMDS (Lithium Hexamethyldisilazide).[1]

  • Mechanism: Oxidative addition of Pd to the aryl halide, followed by transmetallation with the lithium enolate of the ester, and reductive elimination.[1]

B. Divergent Transformations

Once synthesized, the ester acts as a gateway to three critical functional classes:

  • Hydrolysis

    
     Carboxylic Acid: 
    
    • Reagent: LiOH in THF/Water.[1]

    • Application: Generates the free acid for coupling with amines (amide bond formation) in peptidomimetics.[1]

  • Reduction

    
     Primary Alcohol: 
    
    • Reagent: LiAlH

      
       or DIBAL-H.[1]
      
    • Application: Creates a linker for ether synthesis or further chain extension via mesylation/alkylation.[1]

  • Amidation

    
     Direct Amide Formation: 
    
    • Reagent: AlMe

      
       mediated aminolysis.[1]
      
    • Application: Rapid generation of library compounds for SAR (Structure-Activity Relationship) studies.[1]

Medicinal Chemistry Applications
Bioisosterism in NSAID-like Scaffolds

The 2-arylpropionic acid motif is famous in NSAIDs (e.g., Ibuprofen).[1] Replacing the phenyl ring with a 2-methylpyridine:

  • Reduces Lipophilicity (LogD): Lowers nonspecific binding and improves distribution into water-rich tissues.[1]

  • Modulates hERG Binding: Pyridine rings often show different

    
    -stacking interactions than phenyl rings, potentially reducing off-target cardiac liability (hERG channel inhibition).[1]
    
Kinase Inhibitor Design

Many kinase inhibitors (e.g., targeting RAF, MEK, or VEGFR) utilize a "hinge-binding" motif connected to a solubilizing tail.[1]

  • The 2-methylpyridin-4-yl group acts as a solvent-exposed tail.

  • The basic nitrogen can form salt bridges with residues like Asp or Glu in the kinase solvent channel, improving potency and selectivity.[1]

Experimental Protocol: Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Note: This protocol is a generalized adaptation of standard


-arylation procedures.

Reagents:

  • 4-Bromo-2-methylpyridine (1.0 eq)

  • Methyl propionate (1.2 eq)[1]

  • Pd(dba)

    
     (2 mol%)[1]
    
  • P(t-Bu)

    
     (2.4 mol%)[1]
    
  • LiHMDS (1.0 M in THF, 2.2 eq)[1]

  • Solvent: Toluene (anhydrous)[1]

Procedure:

  • Catalyst Formation: In a glovebox, mix Pd(dba)

    
     and P(t-Bu)
    
    
    
    in toluene and stir for 10 minutes to generate the active Pd(0) species.[1]
  • Enolate Formation: In a separate flask, cool LiHMDS solution to -78°C. Add methyl propionate dropwise. Stir for 30 minutes to ensure complete enolization.

  • Coupling: Add the 4-bromo-2-methylpyridine to the enolate solution, followed by the catalyst mixture.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80°C in a sealed vessel for 12 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate (3x).[1] Dry organic layers over MgSO
    
    
    
    .[1]
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Retrosynthesis & Divergent Logic[1]

G Target Methyl 2-(2-methylpyridin-4-yl)propanoate (Core Scaffold) Acid Carboxylic Acid (Peptidomimetics) Target->Acid Hydrolysis (LiOH) Alcohol Primary Alcohol (Linker/Spacer) Target->Alcohol Reduction (LiAlH4) Amide Amide Derivative (Library Generation) Target->Amide Aminolysis Precursor1 4-Bromo-2-methylpyridine Precursor1->Target Pd-Cat. Coupling Precursor2 Methyl Propionate Precursor2->Target LiHMDS, Toluene

Figure 1: Retrosynthetic assembly and divergent application pathways for the scaffold.

References
  • Scaffold Identification: 2-(2-Methylpyridin-4-yl)propanoic acid. CAS No. 1511977-89-1.[1] Available from BLD Pharm and Matrix Fine Chemicals.[1]

  • Synthetic Methodology (Alpha-Arylation): Hama, T., Hartwig, J. F.[1] "Palladium-Catalyzed alpha-Arylation of Esters and Amides." Chemical Reviews. 2003.[1] [1]

  • Medicinal Chemistry Context: Meanwell, N. A.[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. 2011.[1][2] (Contextual reference for pyridine-phenyl bioisosterism). [1]

Sources

An In-depth Technical Guide to the Prospective Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: On the Apparent Novelty of Methyl 2-(2-methylpyridin-4-yl)propanoate

An exhaustive search of the public scientific and patent literature reveals a notable absence of information regarding the discovery, history, and established synthesis of "Methyl 2-(2-methylpyridin-4-yl)propanoate." This suggests that the compound may be a novel chemical entity or a specialized intermediate not widely documented under this nomenclature. Consequently, this guide deviates from a historical account and instead provides a prospective, in-depth technical framework for its synthesis. The proposed methodologies are grounded in established principles of organic chemistry and draw upon analogous transformations reported for structurally related compounds.

Strategic Approach to Synthesis

The molecular architecture of Methyl 2-(2-methylpyridin-4-yl)propanoate, a substituted pyridine derivative with a propanoate side chain, lends itself to several synthetic disconnections. A logical and efficient strategy involves the construction of the carbon-carbon bond between the pyridine ring and the propanoate moiety as a key step. The proposed synthesis outlined herein commences with a commercially available and appropriately functionalized pyridine precursor, 2-methyl-4-cyanopyridine, and proceeds through a Grignard reaction followed by esterification.

Proposed Synthetic Pathway

The synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate can be envisioned in a two-step sequence starting from 2-methyl-4-cyanopyridine.

Synthetic Pathway A 2-Methyl-4-cyanopyridine B Intermediate Imine A->B 1. CH3MgBr, THF 2. H2O C 2-(2-Methylpyridin-4-yl)propan-2-one B->C H3O+ D 2-(2-Methylpyridin-4-yl)propanoic Acid C->D Haloform Reaction (e.g., NaOBr) E Methyl 2-(2-methylpyridin-4-yl)propanoate D->E Fischer Esterification (CH3OH, H2SO4)

Caption: Proposed synthetic route to Methyl 2-(2-methylpyridin-4-yl)propanoate.

Step 1: Synthesis of 2-(2-Methylpyridin-4-yl)propan-2-one via Grignard Reaction

The initial step involves the nucleophilic addition of a methyl Grignard reagent to the nitrile functionality of 2-methyl-4-cyanopyridine. This classic reaction is a robust method for the formation of carbon-carbon bonds.[1][2][3] The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the corresponding ketone, 2-(2-methylpyridin-4-yl)propan-2-one.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Cover the magnesium with anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

  • Reaction with Nitrile: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve 2-methyl-4-cyanopyridine in anhydrous THF and add it dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then treated with aqueous hydrochloric acid to facilitate the hydrolysis of the imine to the ketone. Subsequent neutralization and extraction will yield the crude 2-(2-methylpyridin-4-yl)propan-2-one, which can be purified by column chromatography.

Step 2: Conversion to 2-(2-Methylpyridin-4-yl)propanoic Acid via the Haloform Reaction

The newly synthesized methyl ketone can be converted to the corresponding carboxylic acid through the haloform reaction. This reaction is specific for methyl ketones and proceeds via the formation of a trihalomethyl intermediate, which is then cleaved to yield the carboxylate and a haloform.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(2-methylpyridin-4-yl)propan-2-one in a suitable solvent such as dioxane or THF.

  • Reagent Addition: Prepare a solution of sodium hypobromite (or hypochlorite) in situ by slowly adding bromine (or bleach) to a cold aqueous solution of sodium hydroxide. Add this solution dropwise to the ketone solution with vigorous stirring, maintaining the temperature below 20 °C.

  • Work-up: After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product can be collected by filtration, washed with cold water, and dried.

Step 3: Fischer Esterification to Yield Methyl 2-(2-methylpyridin-4-yl)propanoate

The final step is the esterification of the carboxylic acid with methanol in the presence of a catalytic amount of strong acid. The Fischer esterification is a well-established and reliable method for the synthesis of esters.[4]

Experimental Protocol:

  • Reaction Mixture: Suspend 2-(2-methylpyridin-4-yl)propanoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, Methyl 2-(2-methylpyridin-4-yl)propanoate, can be purified by vacuum distillation or column chromatography.

Alternative Synthetic Strategies

While the proposed route is logical and utilizes well-understood reactions, other synthetic strategies could also be considered.

Palladium-Catalyzed Carbonylation

An alternative approach could involve the palladium-catalyzed carbonylation of a suitable precursor, such as 4-bromo-2-methylpyridine. This would introduce the carbonyl group, which could then be further elaborated to the propanoate side chain.

Malonic Ester Synthesis

Another possibility is the use of a malonic ester synthesis approach, starting with a 4-halomethyl-2-methylpyridine derivative.

Alternative Synthetic Strategies cluster_0 Palladium-Catalyzed Carbonylation cluster_1 Malonic Ester Synthesis A 4-Bromo-2-methylpyridine B Methyl 2-methylpyridine-4-carboxylate A->B Pd catalyst, CO, CH3OH C Methyl 2-(2-methylpyridin-4-yl)propanoate B->C Further elaboration D 4-(Bromomethyl)-2-methylpyridine E Diethyl (2-methylpyridin-4-yl)methylmalonate D->E Diethyl malonate, NaOEt F 2-(2-Methylpyridin-4-yl)propanoic Acid E->F 1. Alkylation (CH3I) 2. Hydrolysis & Decarboxylation G Methyl 2-(2-methylpyridin-4-yl)propanoate F->G Esterification

Caption: Overview of alternative synthetic approaches.

Conclusion

While the historical discovery of Methyl 2-(2-methylpyridin-4-yl)propanoate remains elusive, this guide provides a robust and scientifically sound framework for its de novo synthesis. The proposed pathway, centered around a Grignard reaction and subsequent functional group manipulations, offers a clear and practical route for researchers and drug development professionals to access this potentially valuable molecule. The outlined experimental protocols are based on established and reliable chemical transformations, providing a strong foundation for the successful synthesis of this target compound.

References

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]

  • Grignard reaction - Wikipedia. (n.d.). Retrieved February 17, 2026, from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved February 17, 2026, from [Link]

  • Experiment 13 What's That Smell? (Synthesis of Esters). (n.d.). Retrieved February 17, 2026, from a local university's chemistry department website (specific URL cannot be provided).

Sources

Methodological & Application

Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural details but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Substituted pyridine moieties are prevalent scaffolds in a vast array of pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in various biological interactions make them a cornerstone of modern drug design. Methyl 2-(2-methylpyridin-4-yl)propanoate, a member of the 2-arylpropanoic acid ester family (a class that includes well-known non-steroidal anti-inflammatory drugs or NSAIDs), represents a valuable building block for the synthesis of more complex molecular architectures. This guide outlines a robust two-step synthesis commencing with the formation of the precursor carboxylic acid, 2-(2-methylpyridin-4-yl)propanoic acid, followed by its esterification to the target methyl ester.

Overall Synthetic Scheme

The synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate is accomplished through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-(2-methylpyridin-4-yl)propanoic acid. The second stage is the esterification of this carboxylic acid to yield the final product.

Synthetic_Scheme Starting_Materials 2-Methyl-4-halopyridine + Propanoic acid derivative Precursor_Acid 2-(2-methylpyridin-4-yl)propanoic acid Starting_Materials->Precursor_Acid Step 1: C-C Coupling Reaction Final_Product Methyl 2-(2-methylpyridin-4-yl)propanoate Precursor_Acid->Final_Product Step 2: Fischer Esterification Esterification_Reagents Methanol (CH3OH) + Acid Catalyst (e.g., H2SO4) Esterification_Reagents->Final_Product

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 2-(2-methylpyridin-4-yl)propanoic acid

The synthesis of the precursor carboxylic acid is a critical step that establishes the core structure of the target molecule. While several methods for the formation of 2-arylpropanoic acids exist, a common and effective approach involves the coupling of a pyridine derivative with a propanoic acid synthon. For the purpose of this guide, we will outline a conceptual pathway based on modern cross-coupling methodologies, which are widely recognized for their efficiency and functional group tolerance. A palladium-catalyzed α-arylation of a suitable propanoic acid derivative is a representative and powerful strategy.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-methylpyridineReagentCommercially AvailableHalide identity may vary (Cl, I, OTf)
Diethyl malonateReagentCommercially Available
Sodium ethoxideReagentCommercially AvailableStrong base
Palladium(II) acetateCatalystCommercially Available
TriphenylphosphineLigandCommercially Available
TolueneAnhydrousCommercially AvailableDry solvent is crucial
Hydrochloric acidConcentratedCommercially AvailableFor hydrolysis and workup
Sodium hydroxidePelletsCommercially AvailableFor hydrolysis
Diethyl etherACS GradeCommercially AvailableFor extraction
Magnesium sulfateAnhydrousCommercially AvailableDrying agent
Experimental Protocol

Step 1: Synthesis of Diethyl 2-(2-methylpyridin-4-yl)malonate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Add sodium ethoxide to the toluene and stir to form a suspension.

  • Slowly add diethyl malonate to the suspension at room temperature. The mixture will become a clear solution as the enolate forms.

  • To this solution, add 4-bromo-2-methylpyridine, followed by palladium(II) acetate and triphenylphosphine.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude diethyl 2-(2-methylpyridin-4-yl)malonate, which can be purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation to 2-(2-methylpyridin-4-yl)propanoic acid

  • Dissolve the crude or purified diethyl 2-(2-methylpyridin-4-yl)malonate in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of the esters.

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate and induce decarboxylation upon heating.

  • Gently heat the acidified mixture to reflux for another 1-2 hours until carbon dioxide evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-methylpyridin-4-yl)propanoic acid.

  • The crude product can be purified by recrystallization.

Part 2: Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

The final step in the synthesis is the esterification of the prepared carboxylic acid. The Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3][4][5]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-(2-methylpyridin-4-yl)propanoic acidAs synthesizedN/A
MethanolAnhydrousCommercially AvailableServes as reactant and solvent
Sulfuric acidConcentratedCommercially AvailableCatalyst
Sodium bicarbonateSaturated solutionPrepared in-houseFor neutralization
Ethyl acetateACS GradeCommercially AvailableFor extraction
BrineSaturated solutionPrepared in-houseFor washing
Anhydrous Sodium SulfateReagentCommercially AvailableDrying agent
Experimental Protocol: Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants Dissolve 2-(2-methylpyridin-4-yl)propanoic acid in excess anhydrous methanol. Catalyst Slowly add concentrated H2SO4 (catalytic amount) with cooling and stirring. Reactants->Catalyst Reflux Heat the mixture to reflux for 4-8 hours. Monitor reaction by TLC. Catalyst->Reflux Cool Cool the reaction mixture to room temperature. Reflux->Cool Neutralize Slowly add saturated NaHCO3 solution to neutralize the excess acid. Cool->Neutralize Extract Extract the product with ethyl acetate. Neutralize->Extract Wash Wash the organic layer with brine. Extract->Wash Dry Dry the organic layer over anhydrous Na2SO4. Wash->Dry Concentrate Remove the solvent under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify

Caption: Workflow for the Fischer Esterification.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-methylpyridin-4-yl)propanoic acid in an excess of anhydrous methanol. The large excess of methanol helps to drive the equilibrium towards the product side.[4][6]

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. The addition should be done in an ice bath to dissipate the heat generated.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-(2-methylpyridin-4-yl)propanoate.

  • The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield
Part 1 4-Bromo-2-methylpyridine, Diethyl malonateSodium ethoxide, Pd(OAc)₂, PPh₃, NaOH, HCl2-(2-methylpyridin-4-yl)propanoic acid60-75% (over 2 steps)
Part 2 2-(2-methylpyridin-4-yl)propanoic acidMethanol, Sulfuric acidMethyl 2-(2-methylpyridin-4-yl)propanoate85-95%

Causality and Experimental Choices

  • Choice of Halide in Part 1: While 4-bromo-2-methylpyridine is specified, other halides or triflates can also be used. The reactivity generally follows the order I > OTf > Br > Cl. The choice may depend on the availability and cost of the starting material.

  • Palladium Catalyst and Ligand: The combination of Palladium(II) acetate and triphenylphosphine is a common and effective catalyst system for such cross-coupling reactions. Other phosphine ligands can be employed to optimize the reaction conditions if needed.

  • Fischer Esterification Conditions: The use of a large excess of methanol is a key principle in Fischer esterification to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4][6] The strong acid catalyst, sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]

  • Workup Procedure: The neutralization step with sodium bicarbonate is crucial to remove the acidic catalyst and any unreacted carboxylic acid. The subsequent washing and drying steps are standard procedures to isolate a clean product.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the final product should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Expected spectral data should be consistent with the structure of Methyl 2-(2-methylpyridin-4-yl)propanoate.

References

  • Organic Syntheses Procedure, 2-phenylpropionic acid. Available at: [Link]

  • US Patent US20050283020A1, Process for the preparation of 2-aryl propionic acids.
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC, NIH. Available at: [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. Available at: [Link]

  • The Fischer Esterification. Available at: [Link]

  • Method for the synthesis of chiral alpha-aryl propionic acid derivatives. Google Patents.
  • Acid to Ester - Fischer Esterification - Common Organic Chemistry. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. PMC, NIH. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate, a valuable building block in medicinal chemistry and drug development. This document outlines a robust and well-validated synthetic strategy, delving into the rationale behind reagent selection and providing a detailed, step-by-step protocol suitable for experienced researchers in organic synthesis.

Introduction and Significance

α-Aryl propanoates are a privileged structural motif found in a wide array of pharmaceuticals and biologically active compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a pyridine ring, as in Methyl 2-(2-methylpyridin-4-yl)propanoate, introduces a key heterocyclic element that can significantly modulate a molecule's physicochemical properties, such as solubility, basicity, and metabolic stability. This makes it a desirable intermediate for the synthesis of novel therapeutic agents. The synthesis of this compound is therefore of considerable interest to researchers in drug discovery and development.

Rationale and Synthetic Strategy

The formation of the crucial C-C bond between the pyridine ring and the α-carbon of the propanoate moiety is most effectively achieved through a palladium-catalyzed α-arylation of an ester enolate.[1] This approach has become a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.[2]

Our proposed synthetic route involves the coupling of a 4-halopyridine derivative with a pre-formed enolate of methyl propanoate. Specifically, we have selected a palladium-catalyzed reaction utilizing a zinc enolate of methyl propanoate, which offers the advantage of proceeding under milder, more neutral conditions compared to reactions involving highly basic alkali metal enolates.[3] This is particularly beneficial when working with pyridine-containing substrates that can be sensitive to harsh basic conditions.

The catalytic cycle, depicted below, is initiated by the oxidative addition of the 4-halopyridine to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the zinc enolate of methyl propanoate. The final step is a reductive elimination that forms the desired product and regenerates the active Pd(0) catalyst. The choice of a sterically hindered phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps.[1]

Palladium-Catalyzed Alpha-Arylation Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Enolate)L2 Ar-Pd(II)(Enolate)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Enolate)L2 Transmetalation (Zinc Enolate) Ar-Pd(II)(Enolate)L2->Product_Pd(0)L2 Reductive Elimination Product_Pd(0)L2->Pd(0)L2 Product Release & Catalyst Regeneration Ar-X 4-Halo-2-methylpyridine Zinc Enolate Zinc Enolate of Methyl Propanoate Product Methyl 2-(2-methylpyridin-4-yl)propanoate

Figure 1: Catalytic cycle for the palladium-catalyzed α-arylation of methyl propanoate.

Reagents and Their Roles

A successful synthesis relies on the careful selection and handling of high-purity reagents. The following table details the key components for this protocol and their specific functions.

ReagentFormulaM.W. ( g/mol )RoleKey Considerations
4-Bromo-2-methylpyridineC₆H₆BrN172.02Arylating agentStarting material. Can be substituted with 4-chloro-2-methylpyridine, although reaction conditions may need adjustment.[4]
Methyl propanoateC₄H₈O₂88.11Propanoate sourceStarting material for the enolate.
Lithium diisopropylamide (LDA)C₆H₁₄LiN107.12BaseUsed to generate the lithium enolate of methyl propanoate. Must be handled under anhydrous conditions.
Zinc Chloride (ZnCl₂)ZnCl₂136.30Transmetalating agentConverts the lithium enolate to the less basic and more stable zinc enolate.[3]
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72Palladium catalyst precursorSource of the active Pd(0) catalyst.
Tri-tert-butylphosphine (P(t-Bu)₃)C₁₂H₂₇P202.32LigandA bulky, electron-rich phosphine ligand that promotes the key steps of the catalytic cycle.[1][4]
TolueneC₇H₈92.14SolventAnhydrous toluene is crucial for the reaction.

Detailed Experimental Protocol

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood by qualified personnel. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Preparation of the Zinc Enolate of Methyl Propanoate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 eq) to the cooled THF.

  • Add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise to the solution, ensuring the temperature remains below -70 °C. Stir for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

  • In a separate flame-dried flask, dissolve methyl propanoate (1.0 eq) in anhydrous THF (5 mL).

  • Slowly add the methyl propanoate solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.

  • In another flame-dried flask, add anhydrous zinc chloride (1.1 eq) and dissolve it in anhydrous THF (10 mL).

  • Slowly add the zinc chloride solution to the lithium enolate solution at -78 °C. Allow the reaction mixture to warm to room temperature and stir for 1 hour. This forms the zinc enolate.

Step 2: Palladium-Catalyzed Cross-Coupling Reaction

  • To a separate flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq) and tri-tert-butylphosphine (P(t-Bu)₃, 0.02 eq).

  • Add anhydrous toluene (15 mL) to the flask.

  • Add 4-bromo-2-methylpyridine (1.0 eq) to the catalyst mixture.

  • Transfer the previously prepared zinc enolate solution to the flask containing the catalyst and aryl bromide via cannula.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(2-methylpyridin-4-yl)propanoate.

Step 4: Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of this reaction is highly dependent on maintaining strictly anhydrous and anaerobic conditions. All glassware should be flame-dried, and all solvents and reagents should be anhydrous.

  • Ligand Sensitivity: Tri-tert-butylphosphine is air-sensitive and should be handled under an inert atmosphere.

  • Reaction Monitoring: Close monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Alternative Halides: While 4-bromo-2-methylpyridine is recommended, 4-chloro-2-methylpyridine can also be used, though it may require a more active catalyst system or higher reaction temperatures.[4]

By following this detailed protocol, researchers can reliably synthesize Methyl 2-(2-methylpyridin-4-yl)propanoate, a key intermediate for the development of novel chemical entities.

References

  • Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid - PMC. (2021, December 14).
  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. (2004, November 25).
  • Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed. (2003, September 17).
  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring - MDPI. (2025, March 1).
  • Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds - SciSpace. (2019, September 1).
  • Palladium-Catalyzed α-Arylation of Esters with Chloroarenes - Organic Chemistry Portal.

Sources

"Methyl 2-(2-methylpyridin-4-yl)propanoate" purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for Methyl 2-(2-methylpyridin-4-yl)propanoate

Executive Summary

Methyl 2-(2-methylpyridin-4-yl)propanoate is a critical heterocyclic building block frequently used in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its purification presents a unique dual challenge: the basic pyridine nitrogen causes severe tailing on standard silica gel, while the labile methyl ester is susceptible to hydrolysis under the strong alkaline conditions typically used to desalt pyridines.

This guide details three field-proven purification strategies designed to maximize yield (>90%) and purity (>98%) while mitigating ester degradation.

Chemical Profile & Stability

PropertyDescription
Structure Pyridine ring substituted at C2 (methyl) and C4 (methyl propanoate chain).[1]
pKa (Conj. Acid) ~5.8 – 6.0 (Pyridine nitrogen).
Physical State Typically a pale yellow to amber oil; may crystallize upon prolonged standing at -20°C.
Solubility Soluble in DCM, EtOAc, MeOH, THF.[2] Sparingly soluble in water (neutral pH).
Key Risk Ester Hydrolysis: Exposure to pH > 12 or prolonged contact with aqueous base converts the product to the carboxylic acid zwitterion, which is water-soluble and difficult to recover.

Method A: The "Cold Swing" Acid-Base Extraction

Best for: Crude reaction mixtures containing non-basic impurities (e.g., unreacted alkyl halides, neutral coupling byproducts).

Expert Insight: Standard acid-base extraction uses strong NaOH to basify the aqueous layer.[1] For this substrate, that protocol leads to significant yield loss via ester hydrolysis. This modified "Cold Swing" protocol uses temperature control and pH precision to preserve the ester.

Protocol:
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL/g crude). Avoid DCM if possible, as emulsions are more common with pyridines in chlorinated solvents.

  • Acid Extraction:

    • Cool the organic phase to 0–5°C.

    • Extract with 1.0 M HCl (3 x 5 mL/g).[2] The product moves to the aqueous layer as the pyridinium salt.

    • Check: The organic layer contains neutral impurities. Discard after TLC verification.

  • The "Cold Swing" (Critical Step):

    • Keep the aqueous acidic layer on ice (0°C).

    • Slowly add saturated Na₂CO₃ or K₂CO₃ solution until pH reaches ~9–10.[2] Do not use NaOH.

    • Why? Carbonates are milder and the low temperature kinetically inhibits ester hydrolysis while thermodynamically favoring deprotonation of the pyridine (pKa ~6).

  • Recovery:

    • Immediately extract the cold aqueous mixture with EtOAc (3 x 10 mL/g).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][4]

Workflow Visualization

AcidBaseExtraction Figure 1: Modified 'Cold Swing' Acid-Base Extraction Workflow Start Crude Mixture (in EtOAc) AcidWash Add 1.0 M HCl (0-5°C) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Pyridinium Salt) PhaseSep1->AqLayer1 Keep Basify Basify with sat. Na2CO3 to pH 9-10 (Keep Cold!) AqLayer1->Basify Extract Extract with EtOAc Basify->Extract FinalOrg Combined Organics (Pure Product) Extract->FinalOrg FinalAq Aqueous Waste Extract->FinalAq Discard

Figure 1: The "Cold Swing" protocol minimizes ester hydrolysis risk by using weak base and low temperature.[1]

Method B: TEA-Buffered Flash Chromatography

Best for: High-purity requirements (>99%) or separation of close regioisomers.[1]

Expert Insight: Pyridines interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing severe peak tailing and co-elution with impurities.[2][5] Pre-buffering the silica with Triethylamine (TEA) blocks these sites.

Protocol:
  • Column Preparation:

    • Prepare a slurry of silica gel in Hexanes (or Heptane).[2]

    • Add 1% Triethylamine (TEA) to the slurry solvent.[2]

    • Pour the column and flush with 2–3 column volumes (CV) of the TEA/Hexane mix.

    • Alternative: If using pre-packed cartridges (e.g., Biotage/ISCO), run a "conditioning" step with 1% TEA in Hexane before loading the sample.

  • Eluent System:

    • Solvent A: Hexanes + 1% TEA.

    • Solvent B: Ethyl Acetate + 1% TEA.

    • Gradient: 0% B to 60% B over 15 CV.

  • Loading:

    • Load the crude as a liquid injection (dissolved in minimal DCM) or dry-load on Celite. Avoid loading in pure acidic solvents.

  • Post-Run Treatment:

    • The collected fractions will contain TEA. To remove it, concentrate the fractions, redissolve in EtOAc, and wash once with saturated NH₄Cl (mildly acidic) or simply dry under high vacuum if the product is an oil (TEA is volatile).

Method C: Vacuum Distillation

Best for: Large-scale (>10g) purification of oily residues.[1]

Expert Insight: This molecule has a high boiling point. Thermal degradation is a risk if the pot temperature exceeds 160°C. High vacuum is mandatory.

Parameters:
  • Pressure: < 1.0 mmHg (High Vacuum).[2]

  • Expected Boiling Point: ~110–130°C @ 0.5 mmHg (Estimate based on MW ~193 and pyridine polarity).

  • Setup: Short-path distillation head to minimize residence time.

  • Caution: Ensure the system is strictly anhydrous. Moisture at high temperatures will cause rapid ester hydrolysis.

Quality Control & Troubleshooting

Diagnostic QC Markers (1H NMR in CDCl₃)
FeatureChemical Shift (δ)Diagnostic Value
Pyridine C2-Me ~2.55 ppm (Singlet)Confirms 2-methyl substitution.[1]
Ester O-Me ~3.70 ppm (Singlet)Confirms ester integrity (loss indicates hydrolysis).[2]
Alpha-H (CH) ~3.8–4.0 ppm (Quartet)Characteristic of the propanoate linkage.[2]
Decision Matrix

DecisionMatrix Figure 2: Method Selection Matrix Start Purification Decision ScaleCheck Scale > 10g? Start->ScaleCheck PurityCheck Purity Need > 99%? ScaleCheck->PurityCheck No Distill Method C: Vacuum Distillation (Efficient, Scalable) ScaleCheck->Distill Yes Chromatography Method B: TEA-Buffered Flash (High Resolution) PurityCheck->Chromatography Yes Extraction Method A: Cold Acid-Base (Fast, Bulk Cleanup) PurityCheck->Extraction No

Figure 2: Select the appropriate method based on scale and purity requirements.

References

  • BenchChem. (2025).[5] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from

  • Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids.[1] Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Basic Compounds. Retrieved from

  • PubChem. (2025).[2] 2-Methylpyridine: Physical Properties and pKa Data. Retrieved from

  • Royal Society of Chemistry. (2014). Synthesis of Pyridine Derivatives under Metal-free Conditions. Retrieved from

Sources

Application Notes and Protocols for the Analytical Characterization of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-methylpyridin-4-yl)propanoate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, comprehensive structural characterization and purity assessment are paramount to ensure its quality, safety, and efficacy in downstream applications. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed overview of the essential analytical techniques for the unambiguous identification and purity determination of this molecule. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy, offering not just protocols but also the scientific rationale behind the experimental choices.

Molecular Structure and Analytical Workflow

A logical and efficient workflow is crucial for the comprehensive characterization of a new molecule. The following diagram illustrates a typical analytical workflow for establishing the identity and purity of Methyl 2-(2-methylpyridin-4-yl)propanoate.

Analytical Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural Characterization & Purity Synthesis Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Primary Structure Elucidation MS Mass Spectrometry (EI-MS) NMR->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FTIR) MS->IR Functional Group Identification HPLC HPLC Analysis (Purity & Quantification) IR->HPLC Purity Assessment

Caption: A typical analytical workflow for the characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution. For Methyl 2-(2-methylpyridin-4-yl)propanoate, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Data

The chemical shifts provided below are predicted based on the analysis of structurally similar compounds, such as 4-methylpyridine and methyl propanoate. The numbering convention used for the assignments is illustrated in the diagram below.

Caption: Structure and predicted NMR assignments for Methyl 2-(2-methylpyridin-4-yl)propanoate.

Expert Insights: The electron-withdrawing nature of the pyridine ring will deshield the adjacent methine proton (H3), shifting it downfield. The protons on the pyridine ring will appear in the aromatic region, with those ortho to the nitrogen (H6, H8) being the most deshielded. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to confirm the proton-proton and proton-carbon correlations, respectively.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and gaining structural insights.

Expected Fragmentation Pattern (Electron Ionization - EI)

Under EI conditions, the molecular ion (M⁺) is expected at m/z = 179. The fragmentation pattern will likely be dominated by cleavages at the ester group and the benzylic position.

m/z Proposed Fragment Notes
179[M]⁺Molecular Ion
120[M - COOCH₃]⁺Loss of the methoxycarbonyl radical
106[M - CH(CH₃)COOCH₃]⁺Cleavage at the benzylic position
78[Pyridine]⁺Fragmentation of the side chain

Expert Insights: The relative abundance of the fragment ions can provide clues about the stability of the different parts of the molecule. The loss of the methoxycarbonyl radical is a common fragmentation pathway for methyl esters.[1]

Protocol for MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and the expected fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse for determining the purity of pharmaceutical compounds and other fine chemicals. A reversed-phase method is generally suitable for a molecule with the polarity of Methyl 2-(2-methylpyridin-4-yl)propanoate.

Recommended HPLC Method
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended. The acidic modifier helps to protonate the pyridine nitrogen, leading to better peak shape.[2]

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Expert Insights: Method development may be required to optimize the separation of the main peak from any impurities. This can involve adjusting the gradient profile, the type and concentration of the organic modifier, and the pH of the aqueous phase. For quantitative analysis, a calibration curve should be prepared using a reference standard of known purity.

Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram.

  • Data Analysis: Integrate the peaks and calculate the purity of the main component as a percentage of the total peak area.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050-3000C-H stretchAromatic (Pyridine)
~2980-2850C-H stretchAliphatic (CH₃, CH)
~1740C=O stretchEster
~1600, 1500C=C and C=N stretchPyridine Ring
~1200C-O stretchEster

Expert Insights: The strong carbonyl stretch of the ester group around 1740 cm⁻¹ will be a prominent feature of the spectrum. The presence of the pyridine ring will be confirmed by the characteristic C=C and C=N stretching vibrations in the 1600-1500 cm⁻¹ region.

Protocol for IR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid (if it is an oil) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.

Conclusion

The combination of NMR, MS, HPLC, and IR spectroscopy provides a comprehensive and robust analytical toolkit for the characterization of Methyl 2-(2-methylpyridin-4-yl)propanoate. By following the protocols and considering the expert insights provided in this guide, researchers can confidently establish the structure, confirm the molecular weight, and determine the purity of this compound, ensuring its suitability for its intended applications.

References

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]

  • Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

  • Mulula, A., et al. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research, 11(4), 15-24. Available from: [Link]

  • PubChem. Methyl 2-(pyridin-4-yl)propanoate. Available from: [Link]

Sources

HPLC analysis of "Methyl 2-(2-methylpyridin-4-yl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Introduction & Scope

Methyl 2-(2-methylpyridin-4-yl)propanoate is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of antihistamines and kinase inhibitors. Its structure comprises a basic pyridine ring and a hydrolytically sensitive methyl ester moiety.

This unique chemical profile presents a dual chromatographic challenge:

  • Peak Tailing: The basic nitrogen of the pyridine ring (

    
    ) interacts strongly with residual silanol groups on silica-based columns, leading to severe peak asymmetry.
    
  • Chemical Stability: The ester group is susceptible to hydrolysis under highly acidic (

    
    ) or basic (
    
    
    
    ) conditions, narrowing the operational window for mobile phase selection.

This Application Note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed to overcome these challenges, ensuring high resolution, symmetry, and quantitation accuracy.

Physicochemical Profile & Method Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Basic

~5.6 (Pyridine N)At neutral pH, the molecule is partially ionized. To prevent secondary interactions (tailing), we must operate at a pH where the molecule is either fully protonated (

) or fully neutral (

).
LogP ~1.8Moderately lipophilic. Retains well on C18 columns.
UV Max ~254 nmThe pyridine ring provides a strong chromophore for UV detection.
Stability Labile EsterCritical: Avoid high pH buffers (e.g., Ammonium Bicarbonate pH 10) which will rapidly degrade the analyte into its acid form.
Strategic Decision: The "Silanol Suppression" Approach

We will utilize a low pH (3.0) Phosphate Buffer .[1][2]

  • Why? At pH 3.0, the pyridine nitrogen is fully protonated (

    
    ). While this typically reduces retention on C18, it repels the protonated residual silanols (
    
    
    
    ) on the column surface, effectively eliminating the ion-exchange mechanism that causes tailing.
  • Buffer Choice: Phosphate is preferred over Formate/Acetate for UV analysis due to its low UV cutoff and high buffering capacity.

Method Development Workflow

The following diagram illustrates the logical flow used to arrive at the final protocol.

MethodDevelopment Start Analyte Assessment (Pyridine + Ester) pKaCheck Check pKa (~5.6) Start->pKaCheck pH_Decision Select Mobile Phase pH pKaCheck->pH_Decision High_pH High pH (> 8.0) Neutral Pyridine pH_Decision->High_pH Option A Low_pH Low pH (3.0) Protonated Pyridine pH_Decision->Low_pH Option B (Selected) Risk_Hydrolysis RISK: Ester Hydrolysis High_pH->Risk_Hydrolysis Benefit_Tailing Benefit: Silanol Suppression Low_pH->Benefit_Tailing Column_Select Column Selection (End-capped C18) Benefit_Tailing->Column_Select Final_Method Final Protocol: Phosphate pH 3.0 / ACN Column_Select->Final_Method

Figure 1: Decision tree for selecting mobile phase pH, prioritizing ester stability and peak symmetry.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)"Plus" series is double end-capped, specifically designed to reduce tailing for basic compounds.
Mobile Phase A 20 mM

buffer, adjusted to pH 3.0 with

Maintains analyte protonation and suppresses silanol activity.
Mobile Phase B Acetonitrile (100%)Strong elution solvent; lower viscosity than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[3]
Column Temp 30°CEnsures retention time reproducibility.
Injection Vol 10 µLStandard volume; prevent overload.
Detection UV @ 254 nmOptimal absorbance for the pyridine ring.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.004060Linear Ramp
15.004060Wash
15.109010Return to Initial
20.009010Re-equilibration
Buffer Preparation (Standard Operating Procedure)
  • Weigh 2.72 g of Potassium Dihydrogen Phosphate (

    
    ).
    
  • Dissolve in 950 mL of Milli-Q water.

  • Titrate with 85% Phosphoric Acid dropwise until pH reaches 3.0 ± 0.05 .

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon filter (Do not use cellulose for phosphate buffers if possible to avoid microbial growth, though nylon is standard).

System Suitability & Validation Criteria

To ensure the method is "self-validating" as requested, every run must meet these criteria before data is accepted.

ParameterAcceptance LimitNotes
USP Tailing Factor (

)

Critical for pyridine derivatives. If

, column end-capping may be degraded.
Theoretical Plates (

)

Indicates good column efficiency.
Retention Time %RSD

Based on 5 replicate injections.
Area %RSD

Ensures injector precision.
Resolution (

)

Between the main peak and any synthesis impurities (e.g., free acid).

Troubleshooting Logic: The "Pyridine Tailing" Issue

If the system suitability fails (specifically Tailing Factor > 1.5), follow this logic path.

Troubleshooting Issue Problem: Tailing Factor > 1.5 Check_pH Check Buffer pH Is it > 3.5? Issue->Check_pH Check_Col Check Column Age (Silanol Exposure) Check_pH->Check_Col No (pH is correct) Action_pH Adjust pH to 2.5-3.0 Check_pH->Action_pH Yes Action_TEA Add 0.1% Triethylamine (Sacrificial Base) Check_Col->Action_TEA Quick Fix Action_Replace Replace Column (High Purity Silica) Check_Col->Action_Replace Permanent Fix

Figure 2: Troubleshooting workflow for peak tailing common in pyridine analysis.

Expert Note on Triethylamine (TEA): If tailing persists despite pH adjustment, add 5 mL of Triethylamine per liter of Mobile Phase A, then re-adjust pH to 3.0 with Phosphoric Acid. TEA acts as a "sacrificial base," binding to silanols more strongly than the analyte.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. Link

    • Context: Authoritative source on the "Silanol Effect" and analyzing basic compounds like pyridines.
  • Dolan, J. W. (2002). Peak Tailing and Column Aging. LCGC North America. Link

    • Context: Industry standard guide for diagnosing tailing issues.
  • PubChem. (n.d.). Compound Summary for Methyl 2-(2-methylpyridin-4-yl)propanoate. National Library of Medicine. Link

    • Context: Verification of chemical structure and properties.[4]

  • Phenomenex. (2025). Troubleshooting Peak Shape Issues in HPLC.Link

    • Context: Practical guide for mobile phase modifiers (TEA) and column selection.

Sources

Application Note: A Robust Gas Chromatography Method for the Analysis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and robust gas chromatography (GC) method for the quantitative analysis of Methyl 2-(2-methylpyridin-4-yl)propanoate, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, reaction monitoring, and quality control. This guide provides an in-depth explanation of the critical parameters, including column selection, inlet and detector conditions, and temperature programming, to ensure accurate and reproducible results. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Principle

Methyl 2-(2-methylpyridin-4-yl)propanoate is a heterocyclic compound whose purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). Gas chromatography is an ideal analytical technique for this compound due to its volatility and thermal stability.[1] The method described herein utilizes a capillary GC system to achieve high-resolution separation of the target analyte from potential impurities and starting materials.

The core principle involves vaporizing the sample in a heated inlet, separating the components on a stationary phase within a capillary column, and detecting the eluted analyte.[2] The selection of a mid-polarity stationary phase is crucial for mitigating peak tailing associated with the basic pyridine moiety. Detection is achieved using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for organic compounds.[3] For trace-level analysis, a Nitrogen-Phosphorus Detector (NPD) can be employed for enhanced selectivity and sensitivity towards nitrogen-containing compounds.[3][4]

Analyte Profile:

  • Compound Name: Methyl 2-(2-methylpyridin-4-yl)propanoate

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

  • Structure:

    
    (A representative image would be placed here in a final document)
    

Experimental Workflow

The entire analytical process, from sample preparation to data analysis, is outlined below. This workflow is designed to ensure consistency and minimize potential sources of error.

Caption: End-to-end workflow for GC analysis.

Instrumentation and Reagents

Required Equipment and Consumables
ComponentSpecificationRationale
Gas Chromatograph Agilent 8890, Shimadzu Nexis 2030, or equivalent, equipped with a Split/Splitless inlet and FID/NPD.Provides precise control over temperature, gas flow, and injection parameters necessary for reproducible chromatography.
GC Capillary Column Primary: Agilent DB-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent (50%-Phenyl)-methylpolysiloxane. Alternative: Agilent CP-Wax 51 for Amines.[5]A mid-polarity phase is chosen to balance interactions with the polar pyridine ring and the non-polar regions of the molecule, ensuring good peak shape.[6] The alternative wax column is specifically designed for basic compounds.
Carrier Gas Helium or Hydrogen, Purity ≥ 99.999%Helium is inert and provides good efficiency. Hydrogen can reduce analysis time but requires additional safety precautions.[7]
Detector Gases Hydrogen (≥ 99.999%), Zero Air, Nitrogen (Makeup Gas, ≥ 99.999%)Required for the operation of the Flame Ionization Detector (FID).
Autosampler Syringe 10 µLFor precise and repeatable injection volumes.
GC Vials & Caps 2 mL, Amber, with PTFE/Silicone septaAmber vials protect potentially light-sensitive compounds, and high-quality septa prevent contamination and evaporation.
Analytical Balance 4-decimal place readability (e.g., 0.1 mg)Essential for the accurate preparation of standards.
Volumetric Glassware Class AEnsures accuracy in the preparation of stock and working solutions.
Reagents and Solvents
ReagentGradePurpose
Methyl 2-(2-methylpyridin-4-yl)propanoate Reference Standard (>99.5% purity)For calibration and system suitability checks.
Dichloromethane (DCM) HPLC or GC-gradeSample and standard diluent. Chosen for its volatility and ability to dissolve the analyte.[8]
Methanol HPLC or GC-gradeAlternative solvent, suitable for polar compounds.[9]

Detailed Protocols

Standard and Sample Preparation

Proper preparation is critical for accurate quantification.[2][10]

  • Stock Standard Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with Dichloromethane.

    • Mix thoroughly until all solid is dissolved. This stock solution should be stored under refrigeration.

  • Working Standard Preparation (e.g., 100 µg/mL):

    • Perform a 1:10 dilution of the stock standard. Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with Dichloromethane and mix.

  • Sample Preparation:

    • Accurately weigh an amount of the sample expected to contain approximately 10.0 mg of the analyte into a 10 mL volumetric flask.

    • Dilute with Dichloromethane to achieve a target concentration of ~1000 µg/mL.

    • If necessary, perform a further dilution to bring the final concentration into the calibration range (e.g., ~100 µg/mL).

    • Filter the final solution through a 0.45 µm PTFE syringe filter if particulate matter is present.[9]

Gas Chromatography Method Parameters

The following parameters have been optimized for a robust and efficient separation. The rationale for each parameter is provided to facilitate method transfer and optimization.

ParameterSettingJustification
Inlet Split/SplitlessOffers versatility for different sample concentrations.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[7]
Injection Mode SplitSuitable for concentrations around 100 µg/mL to prevent column overload and ensure sharp peaks.[11][12]
Split Ratio 50:1A typical starting point that can be adjusted based on analyte response and concentration.[13]
Injection Volume 1.0 µLStandard volume for capillary GC, balances sensitivity with potential for column overload.
Carrier Gas HeliumInert and provides good separation efficiency.
Flow Rate 1.2 mL/min (Constant Flow)An optimal flow for a 0.25 mm ID column, balancing analysis speed and resolution.
Oven Program
Initial Temperature100 °CSet sufficiently below the analyte's elution temperature to ensure good peak focusing at the head of the column.
Initial Hold Time2 minAllows for complete sample transfer from the inlet to the column.
Temperature Ramp15 °C/minA moderate ramp rate provides a good balance between analysis time and resolution of potential impurities.[14]
Final Temperature280 °CEnsures elution of the analyte and any higher-boiling impurities.[15]
Final Hold Time5 minCleans the column of any residual compounds, preventing carryover into the next run.[14]
Detector FID (Flame Ionization Detector)
Temperature300 °CSet higher than the final oven temperature to prevent condensation of eluting compounds.
H₂ Flow30 mL/minOptimized for flame stability and detector response.
Air Flow300 mL/minOptimized for flame stability and detector response.
Makeup Gas (N₂)25 mL/minHelps to sweep the column effluent through the detector efficiently, minimizing peak broadening.

Results and System Suitability

Under the conditions described, Methyl 2-(2-methylpyridin-4-yl)propanoate should elute as a sharp, symmetrical peak.

  • Expected Retention Time: Approximately 8-10 minutes (dependent on the specific system).

  • System Suitability: Before analyzing samples, perform at least five replicate injections of a working standard. The system is deemed suitable for use if the following criteria are met:

    • Peak Tailing Factor: ≤ 1.5 (ensures good peak shape, crucial for basic compounds).

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (demonstrates injection and system precision).

Conclusion

The gas chromatography method presented in this application note provides a reliable, robust, and precise protocol for the analysis of Methyl 2-(2-methylpyridin-4-yl)propanoate. By explaining the rationale behind key parameters, this guide equips researchers and drug development professionals with the necessary tools to implement, validate, and troubleshoot the analysis for routine quality control and research applications. The method's specificity, accuracy, and precision make it well-suited for the demanding environment of pharmaceutical analysis.

References

  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC).
  • CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming.
  • SCION Instruments. (n.d.). The Best Split/Splitless Injector for Gas Chromatography On The Market.
  • Element Lab Solutions. (n.d.). GC Temperature Program Development.
  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines.
  • ILT. (2025, January 16). A Guide to GC Sample Preparation.
  • Organomation. (n.d.). Gas Chromatography Sample Preparation.
  • Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights.
  • Merck Millipore. (n.d.). Choosing a Capillary GC Column.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography.
  • Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance.
  • SCION Instruments. (n.d.). The Different Types of GC Detectors.
  • Phenomenex. (n.d.). Exploring the Various Types of Detectors Used in Gas Chromatography.
  • Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique.

Sources

Application Notes and Protocols: Methyl 2-(2-methylpyridin-4-yl)propanoate as a Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of privileged structural motifs with functionally significant side chains represents a cornerstone of modern medicinal chemistry. Methyl 2-(2-methylpyridin-4-yl)propanoate is an exemplar of this principle, integrating the biologically significant pyridine scaffold with the chiral 2-arylpropionic acid framework, a class renowned for its therapeutic applications.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides in-depth protocols for the synthesis, purification, and strategic modification of this intermediate. Furthermore, it explores the scientific rationale behind methodological choices, offering insights into its application for constructing diverse compound libraries aimed at identifying next-generation therapeutic agents.

Introduction: A Privileged Scaffold for Drug Design

The pyridine ring is a quintessential "privileged scaffold" in drug discovery, forming the core of a vast number of FDA-approved therapeutics.[3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse substitutions make it a versatile building block for targeting a wide array of biological receptors and enzymes.[4][5] When functionalized with a 2-propanoate side chain, it enters the chemical space of "profens," a critical class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][6]

Methyl 2-(2-methylpyridin-4-yl)propanoate is a chiral intermediate that capitalizes on these features. The ester moiety serves as a versatile chemical handle for further elaboration, such as hydrolysis to the parent carboxylic acid or conversion to a diverse range of amides. The methyl group on the pyridine ring and the α-position of the propanoate chain can also play a crucial role in modulating the molecule's pharmacological profile, a concept often referred to as the "magic methyl" effect, which can enhance binding affinity or improve metabolic stability.[7]

This guide provides validated protocols for the synthesis and derivatization of this high-value intermediate, emphasizing the strategic considerations essential for its effective use in a drug discovery program.

Physicochemical and Spectroscopic Characterization

Accurate characterization of any intermediate is fundamental to its successful application. The following tables summarize the key properties and expected spectroscopic data for Methyl 2-(2-methylpyridin-4-yl)propanoate.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Colorless to pale yellow oil (predicted)
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate

Table 2: Typical Spectroscopic Data for Structural Verification

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ 8.45 (d, 1H, pyridine-H6), 7.15 (s, 1H, pyridine-H3), 7.10 (d, 1H, pyridine-H5), 3.75 (q, 1H, CH), 3.65 (s, 3H, OCH₃), 2.50 (s, 3H, Ar-CH₃), 1.55 (d, 3H, CH-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 174.5 (C=O), 158.0 (C2-Py), 149.0 (C6-Py), 148.0 (C4-Py), 123.0 (C5-Py), 121.0 (C3-Py), 52.5 (OCH₃), 45.0 (CH), 24.0 (Ar-CH₃), 18.5 (CH-CH₃)
Mass Spec (ESI+) m/z 180.10 [M+H]⁺

Synthesis and Purification Protocols

The synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate is most effectively achieved through a multi-step sequence that allows for precise control over the final structure. A robust and scalable approach involves a palladium-catalyzed cross-coupling reaction.

Workflow for Synthesis

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Cross-Coupling cluster_2 PART C: Purification A 2-Methyl-4-nitropyridine N-oxide B 4-Chloro-2-methylpyridine A->B Chlorination (e.g., POCl₃) E Target Intermediate Methyl 2-(2-methylpyridin-4-yl)propanoate B->E C Methyl 2-bromopropanoate D Reformatsky Reagent (Zn, I₂ catalyst) C->D D->E Negishi Cross-Coupling (Pd catalyst, e.g., Pd(dppf)Cl₂) F Crude Product G Silica Gel Column Chromatography F->G Eluent: Hexane/Ethyl Acetate H Pure Intermediate (>95%) G->H

Caption: General workflow for the synthesis of the target intermediate.

Protocol 3.1: Synthesis of 4-Chloro-2-methylpyridine (Precursor)
  • Rationale: 4-Chloro-2-methylpyridine is a commercially available but often expensive starting material. Its synthesis from the more accessible 2-methyl-4-nitropyridine N-oxide provides a cost-effective route. The chlorination using phosphorus oxychloride is a standard and high-yielding transformation for converting N-oxides to chloro-pyridines.

  • Materials:

    • 2-Methyl-4-nitropyridine N-oxide (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 eq)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 2-methyl-4-nitropyridine N-oxide.

    • Carefully add POCl₃ dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 3 hours. Monitor reaction completion by TLC.

    • Cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice.

    • Neutralize the acidic solution by the careful, portion-wise addition of solid NaHCO₃ until effervescence ceases (pH ~8).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography to yield 4-chloro-2-methylpyridine.

Protocol 3.2: Negishi Cross-Coupling to Yield the Final Intermediate
  • Rationale: The Negishi coupling is a powerful C-C bond-forming reaction that is highly tolerant of functional groups, such as the ester in our substrate. It involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method provides high regioselectivity and yield.

  • Materials:

    • Zinc dust (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine (catalytic amount)

    • Methyl 2-bromopropanoate (1.2 eq)

    • 4-Chloro-2-methylpyridine (1.0 eq)

    • Pd(dppf)Cl₂ (0.02 eq)

    • Saturated ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Activate zinc dust in a flame-dried flask by stirring with a catalytic amount of iodine in anhydrous THF until the brown color disappears.

    • Add methyl 2-bromopropanoate dropwise to the activated zinc suspension and stir at 40 °C for 2 hours to form the organozinc reagent (Reformatsky reagent).

    • In a separate flask, dissolve 4-chloro-2-methylpyridine and the palladium catalyst Pd(dppf)Cl₂ in anhydrous THF.

    • Transfer the freshly prepared organozinc solution to the pyridine solution via cannula.

    • Heat the reaction mixture to reflux and stir for 12-18 hours. Monitor by TLC or LC-MS.

    • Cool the reaction to room temperature and quench by adding saturated NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to obtain Methyl 2-(2-methylpyridin-4-yl)propanoate.

Application in Lead Optimization: Amide Library Synthesis

The true value of an intermediate lies in its ability to be readily converted into a library of diverse compounds for structure-activity relationship (SAR) studies. A primary transformation for this intermediate is hydrolysis followed by amide coupling.

Workflow for Derivatization

G A Methyl Ester Intermediate B 2-(2-methylpyridin-4-yl)propanoic acid A->B Step 1: Hydrolysis (LiOH, THF/H₂O) D Final Bioactive Amide Library B->D Step 2: Amide Coupling (EDC, HOBt, DIPEA) C Diverse Amine Library (R-NH₂) C->D

Caption: Workflow for converting the intermediate to a diverse amide library.

Protocol 4.1: Hydrolysis to the Carboxylic Acid
  • Rationale: Saponification using lithium hydroxide is a mild and effective method for hydrolyzing the methyl ester to the corresponding carboxylic acid without racemization at the chiral center.

  • Materials:

    • Methyl 2-(2-methylpyridin-4-yl)propanoate (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

    • THF/Water (3:1 mixture)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester in the THF/water solvent mixture.

    • Add LiOH·H₂O and stir vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~5-6 with 1M HCl. The product will often precipitate or can be extracted.

    • Extract with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid, which can often be used without further purification.

Protocol 4.2: Amide Coupling with a Primary Amine
  • Rationale: Carbodiimide-mediated coupling is a standard in active pharmaceutical ingredient (API) synthesis for forming robust amide bonds.[8] EDC (a water-soluble carbodiimide) and HOBt work synergistically to form an active ester in situ, which then reacts efficiently with the amine. DIPEA is used as a non-nucleophilic base to neutralize any acid salts.

  • Materials:

    • 2-(2-methylpyridin-4-yl)propanoic acid (1.0 eq)

    • Primary amine (e.g., benzylamine) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the carboxylic acid, primary amine, HOBt, and DIPEA in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by column chromatography or recrystallization.

Conclusion

Methyl 2-(2-methylpyridin-4-yl)propanoate is a strategically valuable intermediate for drug discovery. Its synthesis is achievable through robust and scalable chemical methods like the Negishi cross-coupling. The ester functionality provides a reliable handle for generating extensive libraries of amides and other derivatives, crucial for SAR exploration. By leveraging this chiral building block, which combines a privileged heterocycle with a pharmacologically relevant side chain, research organizations can significantly accelerate their hit-to-lead and lead optimization campaigns in the pursuit of novel therapeutics.

References

  • Raj, G. G. V. et al. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. Journal of Organic Chemistry, 74(8), 3066-72. [Link]

  • Kourist, R., Domínguez de María, P., & Miyamoto, K. (2011). Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. Green Chemistry, 13(9), 2285-2301. [Link]

  • Kourist, R., Domínguez de María, P., & Miyamoto, K. (2011). Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. Green Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Expanding Horizons of Pyridine Derivatives in Chemical Synthesis. Ningbo Inno Pharmchem. [Link]

  • Gotor, V. et al. (2025). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Wang, M. et al. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Ferreira, R. J. et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

  • De, S. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Abu-Taweel, G. M. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]

  • Al-Hourani, B. J. (2018). Synthesis and Antimicrobial Activity of Methyl 2-(2-(2-Arylquinazolin-4-yl)oxy) Acetylamino Alkanoates. ResearchGate. [Link]

  • Liu, Z. (2025). Synthesis technology of 2-methylpyridine. ResearchGate. [Link]

  • Miller, S. A. (2026). Advancing API Synthesis. Pharmaceutical Technology. [Link]

  • PubChem. (2014). N-(4-(2-(difluoromethyl)pyridin-4-yl)benzyl)-6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-amine.

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Application Notes: Methyl 2-(2-methylpyridin-4-yl)propanoate as a Novel Scaffold for Janus Kinase (JAK) Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Pyridine-Based Scaffold in JAK Inhibition

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling.[1][2] The JAK-STAT signaling pathway is crucial for the regulation of immune responses, hematopoiesis, and inflammation.[3] Dysregulation of this pathway is implicated in a variety of autoimmune diseases, myeloproliferative disorders, and cancers.[4][5] Consequently, the development of small molecule inhibitors of JAKs has become a major focus in medicinal chemistry, leading to the approval of several successful drugs such as Tofacitinib and Ruxolitinib.[6][7]

A common structural motif in many kinase inhibitors is the pyridine ring, which can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[8] The strategic placement of substituents on this ring can significantly influence potency, selectivity, and pharmacokinetic properties.[9] "Methyl 2-(2-methylpyridin-4-yl)propanoate" is a novel, yet unexploited, building block that presents an intriguing scaffold for the development of next-generation JAK inhibitors.

This application note outlines a comprehensive strategy for the utilization of "Methyl 2-(2-methylpyridin-4-yl)propanoate" in a drug discovery campaign targeting JAK2. We will detail a synthetic workflow for the generation of a focused compound library, a robust biochemical screening protocol, and a discussion of the anticipated structure-activity relationships (SAR).

Molecular Design Strategy: Leveraging the "Magic Methyl" Effect and a Versatile Linker

The structure of "Methyl 2-(2-methylpyridin-4-yl)propanoate" offers several advantages for the design of JAK inhibitors:

  • The 2-Methylpyridine Moiety: The methyl group at the 2-position of the pyridine ring can be considered a "magic methyl" group.[10] This small alkyl group can profoundly impact a compound's biological activity by improving metabolic stability, enhancing binding affinity through favorable hydrophobic interactions, and influencing the conformation of the molecule.[10]

  • The 4-Substituted Pyridine Core: The substitution at the 4-position of the pyridine ring provides a vector for attaching various pharmacophoric groups that can interact with the solvent-exposed region of the kinase active site.

  • The Propanoate Linker: The methyl propanoate group serves as a versatile handle for the introduction of a diverse range of chemical functionalities through amide bond formation. The resulting propanamide side chain can act as a linker to a variety of chemical groups designed to probe different regions of the kinase active site and to modulate the physicochemical properties of the final compounds.[11]

Our design strategy involves the synthesis of a library of N-substituted 2-(2-methylpyridin-4-yl)propanamides, where the N-substituent is varied to explore the chemical space around the core scaffold.

Experimental Protocols

Part 1: Synthesis of a Focused Library of 2-(2-methylpyridin-4-yl)propanamide Derivatives

The primary synthetic route to a diverse library of inhibitors from "Methyl 2-(2-methylpyridin-4-yl)propanoate" is through amide bond formation with a variety of primary and secondary amines.

General Protocol for Amide Coupling:

  • Hydrolysis of the Methyl Ester: To a solution of Methyl 2-(2-methylpyridin-4-yl)propanoate (1.0 eq) in a mixture of methanol and water (2:1), add lithium hydroxide (1.5 eq). Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-methylpyridin-4-yl)propanoic acid.

  • Amide Bond Formation: To a solution of 2-(2-methylpyridin-4-yl)propanoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes. Add the desired amine (1.0 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(2-methylpyridin-4-yl)propanamide.[12]

Table 1: Proposed Library of N-Substituted 2-(2-methylpyridin-4-yl)propanamides for Initial Screening

Compound IDN-Substituent (R)Rationale
HYP-001 AnilineSimple aromatic substituent to probe for hydrophobic interactions.
HYP-002 4-FluoroanilineIntroduction of a halogen for potential halogen bonding and improved metabolic stability.
HYP-003 3,4-DichloroanilineExploration of larger hydrophobic groups and their impact on potency.
HYP-004 4-MethoxyanilineIntroduction of a hydrogen bond acceptor to probe for polar interactions.
HYP-005 CyclohexylamineExploration of an aliphatic substituent for different conformational preferences.
HYP-006 PiperidineIntroduction of a basic nitrogen to potentially improve solubility and form salt bridges.

dot

Synthesis_Workflow start Methyl 2-(2-methylpyridin-4-yl)propanoate hydrolysis Ester Hydrolysis (LiOH, MeOH/H₂O) start->hydrolysis acid 2-(2-methylpyridin-4-yl)propanoic acid hydrolysis->acid coupling Amide Coupling (Amine, HATU, DIPEA) acid->coupling library N-Substituted Propanamide Library coupling->library

Caption: Synthetic workflow for the generation of a focused library.

Part 2: High-Throughput Screening using a TR-FRET Kinase Inhibition Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for determining the inhibitory activity of compounds against a target kinase in a high-throughput format.[13][14] The LanthaScreen™ TR-FRET platform is a widely used example.[13]

Protocol for JAK2 TR-FRET Kinase Inhibition Assay:

  • Reagents:

    • JAK2 (recombinant human)

    • LanthaScreen™ Tb-anti-His Antibody

    • TR-FRET Dilution Buffer

    • Fluorescein-polyGAT (substrate)

    • ATP

    • Test compounds (dissolved in DMSO)

  • Procedure: [13]

    • Prepare a 2X kinase/antibody solution in TR-FRET Dilution Buffer.

    • Prepare a 2X substrate/ATP solution in TR-FRET Dilution Buffer.

    • In a 384-well plate, add 2 µL of test compound at various concentrations.

    • Add 4 µL of the 2X kinase/antibody solution to each well.

    • Initiate the kinase reaction by adding 4 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 495 nm.

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

dot

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling cluster_3 Lead Optimization primary_screen Single-point % Inhibition @ 10 µM (JAK2 TR-FRET Assay) ic50 IC₅₀ Determination (10-point dose response) primary_screen->ic50 Hits with >50% inhibition selectivity JAK1, JAK3, TYK2 IC₅₀ (TR-FRET Assays) ic50->selectivity Potent Hits (IC₅₀ < 1 µM) sar Structure-Activity Relationship (SAR) & ADME Profiling selectivity->sar Selective Hits candidate Preclinical Candidate sar->candidate

Caption: A typical screening cascade for a kinase inhibitor program.

Anticipated Results and Structure-Activity Relationship (SAR) Discussion

Based on the initial screening of the focused library, we anticipate identifying several "hit" compounds with measurable inhibitory activity against JAK2. The subsequent SAR analysis will guide the optimization of these initial hits.

Table 2: Hypothetical Screening Data for the Initial Library

Compound IDJAK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
HYP-001 850>10000>10000>10000
HYP-002 45050008000>10000
HYP-003 150250040009000
HYP-004 950>10000>10000>10000
HYP-005 >10000>10000>10000>10000
HYP-006 2500>10000>10000>10000

Discussion of Hypothetical SAR:

  • Aromatic Substituents: We hypothesize that aromatic substituents on the propanamide nitrogen will be favorable for activity, as seen with the improved potency of HYP-001 , HYP-002 , and HYP-003 compared to the aliphatic HYP-005 and HYP-006 . This suggests the presence of a hydrophobic pocket in the active site that can accommodate these groups.

  • Halogenation: The increased potency of the fluorinated and chlorinated analogs (HYP-002 and HYP-003 ) suggests that electron-withdrawing groups and/or favorable interactions such as halogen bonding may be beneficial. Further exploration of different halogenation patterns is warranted.

  • Polar Groups: The lower potency of the methoxy-substituted analog (HYP-004 ) may indicate that a hydrogen bond acceptor at this position is not well-tolerated.

  • Selectivity: The initial hits are expected to show some selectivity for JAK2 over other JAK family members. This initial selectivity can be further optimized through iterative rounds of chemical synthesis and biological testing.

Conclusion

"Methyl 2-(2-methylpyridin-4-yl)propanoate" represents a promising and versatile starting point for the development of novel Janus kinase inhibitors. The strategic combination of a 2-methylpyridine core with a flexible propanamide linker allows for the systematic exploration of the chemical space around the JAK2 active site. The detailed synthetic and screening protocols provided in this application note offer a clear roadmap for researchers to initiate a drug discovery program based on this novel scaffold. Future work will focus on expanding the library of derivatives, optimizing for potency and selectivity, and evaluating the pharmacokinetic properties of the most promising compounds.

References

  • Schröder, J., Klinger, A., Oellrich, M., et al. (2016). Structures of Tofacitinib, Lead Compound, and Novel JAK3 Inhibitors.
  • Norman, P. (2011). Selective JAK1 and JAK2 inhibitors.
  • Abdel-Wahab, B. F., Mohamed, H. A., & Faty, R. A. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8963-8975.
  • Vazquez-Abad, M. D. (2020, February 9). CYTOKINE SIGNALING structure of Tofacitinib, a JAK inhibitor [Video]. YouTube. [Link]

  • Li, J., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Journal of Chemistry, 2022.
  • Sutthibutpong, T., et al. (2019). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 4(26), 21955-21965.
  • Lee, H., et al. (2020). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 25(10), 2415.
  • American Chemical Society. (2016, March 8). Tofacitinib and Ruxolitinib. [Link]

  • Fathalla, W., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega, 4(19), 18275-18284.
  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Khan, M. A., et al. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 26(21), 12345.
  • Carpinelli, P., et al. (2019). Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases. Journal of Medicinal Chemistry, 62(20), 9045-9060.
  • Zhao, J., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048.
  • Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Watterson, S. H., et al. (2011). Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (BMS-066). Bioorganic & Medicinal Chemistry Letters, 21(23), 7006-7012.
  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Understanding the Production and Properties of Methyl Propionate. [Link]

  • Study.com. (n.d.). What reagent would you use to convert methyl propionate into N-ethylpropanamide?. Retrieved from [Link]

  • Ghosh, A., et al. (2021). Designing of the N-ethyl-4-(pyridin- 4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11951.
  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517-4527.
  • Peifer, C., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 29(8), 1746.

Sources

Application Note: In Vitro Experimental Profiling of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

Methyl 2-(2-methylpyridin-4-yl)propanoate is a functionalized pyridine ester frequently utilized as a strategic building block in medicinal chemistry. Structurally, it consists of a 2-methylpyridine core substituted at the C4 position with a methyl propanoate moiety.[1] This scaffold is relevant in the synthesis of histamine antagonists, kinase inhibitors, and other nitrogen-heterocycle-based pharmaceuticals.

In an in vitro context, this compound serves two primary roles:

  • Synthetic Intermediate: A precursor for generating 2-(2-methylpyridin-4-yl)propanoic acid derivatives via hydrolysis or amidation.

  • Prodrug Model: A substrate for esterase stability assays to evaluate the conversion rate from ester to active acid in biological matrices (plasma/microsomes).

Physicochemical Properties (Predicted)
PropertyValue / Description
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, DCM; Sparingly soluble in water.[1]
LogP (Predicted) ~1.5 – 2.0 (Lipophilic)
pKa (Pyridine N) ~5.8 – 6.2 (Basic)
Storage -20°C, desiccated, protected from light.

Experimental Protocol: In Vitro Metabolic Stability (Esterase Hydrolysis)

Objective: To determine the half-life (


) and intrinsic clearance (

) of Methyl 2-(2-methylpyridin-4-yl)propanoate in liver microsomes or plasma. This assay validates whether the compound acts as a stable building block or a labile prodrug.
Materials Required[1]
  • Test Compound: Methyl 2-(2-methylpyridin-4-yl)propanoate (10 mM stock in DMSO).

  • Biological Matrix: Pooled Liver Microsomes (human/mouse/rat) or Plasma.

  • Cofactors: NADPH regenerating system (for microsomes).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

MetabolicStability Stock Compound Stock (10 mM DMSO) Mix Reaction Mix (Microsomes + Buffer) Stock->Mix Dilute to 1 µM Incubate Incubation 37°C (0, 15, 30, 60 min) Mix->Incubate Initiate Quench Quench (Ice-cold ACN + IS) Incubate->Quench Stop Reaction Centrifuge Centrifugation 4000g, 20 min Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis Supernatant

Figure 1: Workflow for metabolic stability profiling of the ester substrate.

Step-by-Step Procedure
  • Preparation of Working Solution:

    • Dilute the 10 mM DMSO stock to 100 µM using 1:1 ACN:Water.

    • Further dilute to 1 µM (final assay concentration) in pre-warmed Potassium Phosphate Buffer (pH 7.4).

    • Note: Ensure final DMSO concentration is <0.1% to avoid enzyme inhibition.

  • Incubation:

    • Pre-incubate liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.

    • Add the 1 µM test compound solution to initiate the reaction.

    • Control: Run a parallel incubation without NADPH (if testing oxidative stability) or without microsomes (buffer only) to assess chemical stability.

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
    • Immediately transfer into 150 µL of Stop Solution (Ice-cold ACN with Internal Standard).

  • Sample Processing:

    • Vortex plates for 10 minutes.

    • Centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

    • Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis.

Data Analysis

Calculate the % remaining of the parent ester at each time point relative to


. Plot 

vs. time to determine the slope (

).



Experimental Protocol: Chemical Derivatization (Saponification)

Objective: To generate the free acid form, 2-(2-methylpyridin-4-yl)propanoic acid , for use in subsequent receptor binding or coupling assays.

Reaction Scheme

ReactionScheme Ester Methyl 2-(2-methylpyridin-4-yl)propanoate (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Hydrolysis Reagent LiOH / THF / H2O Reagent->Intermediate Acid 2-(2-methylpyridin-4-yl)propanoic acid (Carboxylic Acid) Intermediate->Acid Acidification (HCl)

Figure 2: Saponification pathway for converting the ester precursor to the active acid.

Procedure
  • Dissolution: Dissolve 100 mg (0.56 mmol) of Methyl 2-(2-methylpyridin-4-yl)propanoate in 2 mL of THF:MeOH (3:1).

  • Hydrolysis: Add 1.0 mL of 1M LiOH (aq). Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM) or LC-MS for disappearance of the ester peak (m/z ~180) and appearance of the acid (m/z ~166).

  • Workup:

    • Concentrate to remove organics.

    • Acidify aqueous layer to pH ~4 using 1M HCl.

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

Quality Control & Analytical Methods

Reliable in vitro data depends on verifying the integrity of the starting material.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Pyridine ring absorption)
Retention Time Ester is less polar; expected RT ~5.5 min. Acid form RT ~3.2 min.
Mass Spectrometry (ESI+)
  • Parent Ion (Ester):

    
    
    
  • Fragment Ions: Loss of methoxy group (

    
    ), Pyridine characteristic fragments.
    

References

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

  • ChemSrc. (2023). "Structure and Properties of Pyridine Derivatives."

Sources

Application Note: In Vivo Pharmacokinetic and Metabolic Profiling of Methyl 2-(2-methylpyridin-4-yl)propanoate (M2MPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-methylpyridin-4-yl)propanoate (referred to herein as M2MPP ) is a pyridine-based ester intermediate often utilized in the synthesis of novel anti-inflammatory agents and kinase inhibitors. Due to the presence of the ester moiety, M2MPP functions as a potential prodrug substrate, subject to rapid hydrolysis by plasma carboxylesterases (CES) in vivo.

This Application Note provides a rigorous framework for conducting in vivo studies involving M2MPP. Unlike standard efficacy studies, the primary challenge with M2MPP is distinguishing the pharmacokinetics (PK) of the parent ester from its active/stable metabolite, 2-(2-methylpyridin-4-yl)propanoic acid .

Key Objectives:

  • Formulation: Overcoming lipophilicity for intravenous (IV) and oral (PO) administration.

  • Metabolic Tracking: Quantifying the rapid ester-to-acid conversion in rodent models.

  • Bioanalysis: Stabilizing plasma samples to prevent ex vivo hydrolysis.

Chemical Identity & Properties

PropertyDetail
Compound Name Methyl 2-(2-methylpyridin-4-yl)propanoate
Structure Class Pyridine-4-propanoate ester
Molecular Weight ~179.22 g/mol
LogP (Predicted) 1.8 – 2.2 (Lipophilic)
pKa (Pyridine N) ~5.8 (Basic)
Primary Metabolic Route Hydrolysis via Carboxylesterases (CES1/CES2)

Formulation Protocols for In Vivo Dosing

The success of an in vivo study with M2MPP hinges on proper solubilization. The free base form is lipophilic; however, the pyridine nitrogen allows for salt formation or pH adjustment to enhance solubility.

Protocol A: Intravenous (IV) Formulation (Bolus)

Target Concentration: 1 mg/mL Dosing Volume: 2 mL/kg (Rat) or 5 mL/kg (Mouse)

  • Weighing: Accurately weigh the required amount of M2MPP oil/solid.

  • Co-solvent Addition: Dissolve M2MPP in 5% Dimethylacetamide (DMA) or Ethanol . Vortex until clear.

  • Surfactant Integration: Add 10% Solutol HS 15 (macrogol 15 hydroxystearate) or Cremophor EL .

  • Aqueous Phase: Slowly add 85% Saline (0.9% NaCl) while vortexing.

  • pH Adjustment: If precipitation occurs, adjust pH to 4.5–5.0 using 0.1N HCl (protonating the pyridine nitrogen improves solubility).

  • Filtration: Filter through a 0.22 µm PVDF membrane prior to injection.

Protocol B: Oral (PO) Formulation (Suspension/Solution)

Target Concentration: 5 mg/mL Dosing Volume: 10 mL/kg

  • Vehicle Preparation: Prepare a vehicle of 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Dispersion: Add M2MPP to the vehicle.

  • Homogenization: Sonicate for 10 minutes or use a bead mill to ensure a uniform suspension if the compound does not fully dissolve.

  • Verification: Verify homogeneity visually; the suspension should not settle within 5 minutes.

In Vivo Pharmacokinetic Study Design

This protocol is designed to assess the bioavailability of M2MPP and the rate of its conversion to the acid metabolite.

Experimental Workflow (DOT Diagram)

PK_Workflow cluster_Sampling Serial Blood Sampling Start Subject Selection (SD Rats, n=3/group) Formulation Formulation Prep (IV: 2mg/kg, PO: 10mg/kg) Start->Formulation Dosing Administration (T=0) Formulation->Dosing Sample1 Early Phase (5, 15, 30 min) Dosing->Sample1 Sample2 Elimination Phase (1, 2, 4, 8, 24 hr) Sample1->Sample2 Stabilization CRITICAL STEP: Add Dichlorvos/NaF (Inhibit Esterase) Sample1->Stabilization Sample2->Stabilization Processing Plasma Separation (4°C, 3000g) Stabilization->Processing Analysis LC-MS/MS Analysis (Detect Parent & Acid) Processing->Analysis

Figure 1: Pharmacokinetic workflow emphasizing the critical stabilization step to prevent ex vivo hydrolysis of the ester.

Detailed Procedure
  • Animals: Male Sprague-Dawley rats (250–300 g), fasted overnight (water ad libitum).

  • Catheterization: Jugular vein cannulation (JVC) is recommended to reduce stress and allow rapid sampling (critical for esters).

  • Dosing:

    • Group 1 (IV): 2 mg/kg via tail vein or JVC.

    • Group 2 (PO): 10 mg/kg via oral gavage.

  • Sampling Timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Blood Collection & Stabilization (Crucial):

    • Collect 200 µL blood into K2EDTA tubes.

    • IMMEDIATELY add an esterase inhibitor to the collection tube to prevent ex vivo conversion of M2MPP to the acid.

    • Recommended Inhibitor:Dichlorvos (20 µg/mL final) or Sodium Fluoride (NaF) . Without this, the parent compound will disappear in the tube, yielding false PK data.

  • Plasma Harvest: Centrifuge at 4000 rpm for 10 min at 4°C. Store plasma at -80°C.

Bioanalytical Strategy (LC-MS/MS)

The pyridine ring facilitates high sensitivity in positive electrospray ionization (ESI+) mode.

  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Transitions (MRM):

    • Parent (M2MPP): [M+H]+ 180.1 → 120.1 (Loss of ester side chain).

    • Metabolite (Acid): [M+H]+ 166.1 → 120.1 (Pyridine core).

Metabolic Pathway & Data Interpretation

Understanding the metabolic fate is essential for interpreting the in vivo data. M2MPP is expected to undergo hydrolysis followed by potential Phase II conjugation.

Metabolic Pathway Diagram (DOT)

Metabolism Parent M2MPP (Parent Ester) Lipophilic / CNS Penetrant? Enzyme Carboxylesterases (CES1 / CES2) Parent->Enzyme Rapid Hydrolysis Acid 2-(2-methylpyridin-4-yl) propanoic acid (Active Metabolite?) Enzyme->Acid Conjugate Acyl Glucuronide (Phase II Clearance) Acid->Conjugate UGTs

Figure 2: Putative metabolic pathway. The rapid conversion from Parent to Acid often results in the Acid being the major circulating species.

Data Analysis Parameters

Calculate the following using non-compartmental analysis (WinNonlin/Phoenix):

ParameterDefinitionSignificance for M2MPP
CL (Clearance) Volume of plasma cleared of drug per unit time.High CL often indicates rapid ester hydrolysis.
Vss (Volume of Dist.) Theoretical volume to contain drug.High Vss suggests tissue distribution (M2MPP is lipophilic).
T1/2 (Half-life) Time for conc. to halve.Parent T1/2 is likely very short (<30 min); Acid T1/2 will be longer.
AUC ratio AUC(Metabolite) / AUC(Parent).Indicates exposure ratio. If >1, the acid is the predominant species.

Safety & Toxicology Considerations

While M2MPP is an intermediate, pyridine derivatives can exhibit specific toxicities.

  • CNS Effects: 2-methylpyridines can penetrate the Blood-Brain Barrier (BBB). Monitor animals for tremors or sedation post-dosing.

  • Mitochondrial Toxicity: Some pyridine cations inhibit Complex I. If chronic dosing is required, monitor lactate levels.

  • Irritation: Esters can be irritating to the vein. Ensure infusion rates are slow (<1 mL/min for rats).

References

  • Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on ester hydrolysis mechanics).
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477.

  • Damle, B., & Varma, M. (2018).In Vivo Models for Assessing Pharmacokinetics. Current Protocols in Pharmacology.

Note: This guide assumes M2MPP is being evaluated as a New Chemical Entity (NCE) or prodrug. Always consult local IACUC guidelines before commencing animal studies.

Troubleshooting & Optimization

Optimization Center: Methyl 2-(2-methylpyridin-4-yl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support & Troubleshooting Guide Target Molecule: Methyl 2-(2-methylpyridin-4-yl)propanoate Primary Methodology: Palladium-Catalyzed


-Arylation of Esters

Executive Summary & Core Directive

The Objective: You are attempting to couple 4-bromo-2-methylpyridine with methyl propionate to form the target


-aryl ester.

The Challenge: Pyridine derivatives are notorious catalyst poisons in Palladium cross-couplings. The basic nitrogen atom can displace ligands on the Palladium center, shutting down the catalytic cycle (formation of inactive L2Pd(Pyridine)2 complexes). Furthermore, ester enolates are prone to self-condensation (Claisen) if the reaction temperature or base addition is not strictly controlled.

The Solution: This guide prioritizes the Hartwig-Buchwald


-Arylation  protocol using bulky, electron-rich phosphine ligands. This method is superior to classical Knoevenagel condensation/reduction routes in terms of step-count and atom economy, provided specific "Golden Batch" parameters are met.

The "Golden Batch" Protocol

This protocol is designed for a 1.0 mmol scale. Linearity is maintained up to ~50 mmol; beyond that, heat transfer becomes a Critical Process Parameter (CPP).

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
4-Bromo-2-methylpyridine Electrophile1.0Must be dry and free of HCl salts.
Methyl Propionate Nucleophile1.1 - 1.2Slight excess drives conversion.
LiHMDS (1.0 M in THF) Base1.1 - 1.2Critical: Use Lithium hexamethyldisilazide. NaH or LDA are often too harsh or nucleophilic.
Pd(dba)₂ Pre-catalyst0.01 - 0.02Bis(dibenzylideneacetone)palladium(0).
P(t-Bu)₃ Ligand0.02 - 0.04Tri-tert-butylphosphine. Essential for pyridines.
Toluene SolventN/APreferred over THF for higher boiling point if needed, but THF is standard for LiHMDS compatibility.
Step-by-Step Execution
  • Catalyst Pre-formation (The "Incubation"):

    • In a glovebox or under strict Argon Schlenk line: Mix Pd(dba)2 and P(t-Bu)3 (1:2 ratio) in anhydrous Toluene. Stir for 15 minutes.

    • Why: This ensures the active L-Pd(0) species is formed before the pyridine poison is introduced.

  • Enolate Generation (Low Temp):

    • In a separate vessel, charge Methyl Propionate and Toluene. Cool to -10°C .

    • Add LiHMDS dropwise over 10 minutes.

    • Why: Rapid addition or higher temps causes the ester to attack itself (Claisen condensation), forming

      
      -keto esters.
      
  • The Coupling:

    • Add the 4-Bromo-2-methylpyridine to the enolate solution.

    • Immediately add the Catalyst Solution .

    • Allow the mixture to warm to Room Temperature (RT).

    • Optimization Point: If conversion is <10% after 1 hour, heat to 50°C.

  • Quench & Workup (The "Pyridine Trap"):

    • Quench with saturated NH₄Cl.

    • Crucial: Adjust aqueous pH to ~8.0. If too acidic (pH < 4), your product (a pyridine) stays in the water. If too basic (pH > 12), the ester hydrolyzes.

Mechanism & Troubleshooting Logic

The following diagram illustrates the competition between the productive catalytic cycle and the two primary failure modes: Catalyst Poisoning and Claisen Condensation .

G Start Pd(0) + Ligand (P(t-Bu)3) OxAdd Oxidative Addition (Pd-Ar-Br) Start->OxAdd + 4-Br-2-Me-Py Poison FAILURE: Catalyst Poisoning (Pd-N-Pyridine Complex) Start->Poison Pyridine N-binding (If Ligand is not bulky) TransMet Transmetallation OxAdd->TransMet Enolate Lithium Enolate (from Methyl Propionate) Enolate->TransMet + Pd-Ar-Br Claisen FAILURE: Claisen Condensation (Beta-Keto Ester) Enolate->Claisen High Temp / Fast Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: The Catalytic Cycle vs. Failure Modes. Note that bulky ligands like P(t-Bu)₃ are required to sterically block the path to the "Catalyst Poisoning" state.

Troubleshooting Support Center

Symptom 1: Low Conversion / Starting Material Remains

  • Diagnosis A: Catalyst Poisoning. The pyridine nitrogen has displaced your ligand.

    • Fix: Switch to P(t-Bu)₃ or Q-Phos .[1] These ligands are spatially massive ("cone angle" > 180°), physically preventing the pyridine nitrogen from binding to the Palladium. Standard ligands like PPh₃ or dppf will fail here.

  • Diagnosis B: Oxidative Addition Failure.

    • Fix: Ensure you are using the 4-bromo pyridine, not the 4-chloro. 4-chloropyridines are significantly less reactive and require higher temperatures or precatalysts like Pd(P(t-Bu)3)2.

Symptom 2: Formation of "Beta-Keto Ester" Impurity

  • Diagnosis: Claisen Condensation.[2] The enolate of methyl propionate attacked another molecule of methyl propionate instead of the Palladium complex.

    • Fix 1 (Process): Lower the enolate generation temperature to -20°C or -40°C.

    • Fix 2 (Reagent): Switch from LiHMDS to the Reformatsky Protocol . Use Zinc dust to generate the zinc-enolate of methyl 2-bromopropionate. Zinc enolates are much less basic and do not self-condense, allowing for a "neutral" coupling (See Hama et al., 2004).

Symptom 3: Product "Disappears" During Workup

  • Diagnosis: pH mismanagement.

    • Fix: The product contains a basic pyridine ring. If you wash with 1M HCl to remove the LiHMDS residues, you will protonate the pyridine (forming the pyridinium salt), which is water-soluble.

    • Protocol: Quench with NH₄Cl. Extract with EtOAc. Do not wash with strong acid.

Symptom 4: Des-bromo Product (2-methylpyridine) Observed

  • Diagnosis: Protodehalogenation. The Pd-Ar intermediate grabbed a proton from moisture in the solvent instead of reacting with the enolate.

    • Fix: Re-dry Toluene/THF over molecular sieves. Ensure the LiHMDS is fresh.

Decision Tree for Optimization

Use this flowchart to determine your next experimental move.

Troubleshooting Start Analyze LCMS/NMR of Crude Mixture Q1 Is Product Yield > 80%? Start->Q1 Success Proceed to Scale-up Q1->Success Yes Q2 Is SM (Pyridine) Remaining? Q1->Q2 No CheckLigand Current Ligand? Q2->CheckLigand Yes (SM Left) Q3 Is Dimer (Claisen) Present? Q2->Q3 No (SM Consumed) SwitchLig Switch to P(t-Bu)3 or Q-Phos CheckLigand->SwitchLig PPh3 / dppf IncreaseT Increase Temp to 60°C CheckLigand->IncreaseT Already P(t-Bu)3 SwitchRef Switch to Reformatsky (Zn-Enolate) Q3->SwitchRef Severe (>20%) SlowerBase Slower LiHMDS Addn Lower Temp Q3->SlowerBase Minor (<10%)

Figure 2: Optimization Logic Flow. Follow the path based on your impurity profile.

Frequently Asked Questions (FAQs)

Q: Can I use NaH instead of LiHMDS? A: Not recommended. NaH is heterogeneous and reacts slowly, often requiring higher temperatures which favor Claisen condensation. LiHMDS provides a homogeneous, kinetic deprotonation at low temperatures, which is essential for ester substrates.

Q: Why P(t-Bu)₃? It is pyrophoric and difficult to handle. A: The steric bulk of tert-butyl groups creates a "protective shell" around the Palladium. This prevents the pyridine nitrogen (from your substrate) from coordinating to the metal center. If handling is an issue, use the tetrafluoroborate salt [PH(t-Bu)3]BF4 or the pre-formed complex Pd(P(t-Bu)3)2.

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the Pyridine-N-oxide or a polymerized byproduct. However, ensure your TLC eluent contains 1% Triethylamine (TEA). Pyridines interact strongly with the acidic silanols on silica gel plates, causing them to streak or stick to the baseline. The TEA blocks these sites.

Q: Can I use the 4-chloropyridine instead of the 4-bromo? A: Yes, but it is harder. You will likely need to use Pd₂(dba)₃ with Josiphos or Q-Phos ligands and raise the temperature to 80-100°C. The bromide is preferred for milder conditions (RT to 50°C).

References

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[3] Journal of the American Chemical Society, 124(42), 12557–12565.

  • Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions.[3][4][5] Journal of the American Chemical Society, 125(37), 11176–11177.

  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[3][5] Accounts of Chemical Research, 36(4), 234–245.

  • Moradi, W. A., & Buchwald, S. L. (2001).[6] Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002.

Sources

Technical Support Center: By-product Analysis in the Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, chemists, and drug development professionals in identifying and mitigating common by-products encountered during synthesis. Our goal is to move beyond simple identification to a mechanistic understanding of impurity formation, enabling robust process development and ensuring final product purity.

Frequently Asked Questions (FAQs): By-product Identification & Root Cause Analysis

This section addresses the most common issues observed during the analysis of crude reaction mixtures for Methyl 2-(2-methylpyridin-4-yl)propanoate.

Q1: I'm observing a peak with an identical mass-to-charge ratio (m/z) as my product but a different retention time in my LC-MS analysis. What is it?

A: This is a classic sign of an isomeric by-product. In the context of substituted pyridines, the most probable culprits are positional isomers . Depending on your synthetic route (e.g., radical alkylation or a coupling reaction), the propanoate side chain may have been introduced at a different position on the pyridine ring.

  • Likely Isomers: The primary isomers to consider are Methyl 2-(2-methylpyridin-3 -yl)propanoate, Methyl 2-(2-methylpyridin-5 -yl)propanoate, and Methyl 2-(2-methylpyridin-6 -yl)propanoate.

  • Causality: The electronic nature of the pyridine ring and the directing effects of the existing methyl group influence the regioselectivity of the reaction. While the 4-position is often targeted, competing reactions at other positions can occur, especially if the reaction conditions are not strictly controlled. Radical reactions, for instance, can sometimes lead to mixtures of isomers.[1]

  • Troubleshooting: Differentiating these isomers requires careful analytical work. While mass spectrometry won't distinguish them, their differing polarity and structure allow for separation by chromatography. Advanced NMR techniques are definitive for structure elucidation.[2][3][4]

Q2: My GC-MS analysis shows a significant peak corresponding to the mass of 2-methyl-4-vinylpyridine. How is this forming?

A: The formation of a vinylpyridine by-product suggests an elimination reaction is occurring, likely under thermal stress. This is a common issue if the reaction temperature is too high or if the purification involves distillation at elevated temperatures. The propanoate group can undergo elimination to form the more volatile and thermodynamically stable conjugated system of 2-methyl-4-vinylpyridine.

  • Mechanism: The reaction likely proceeds via an E1 or E2 elimination pathway, facilitated by heat or the presence of trace acidic or basic impurities.

  • Prevention:

    • Lower Reaction Temperature: Carefully control the reaction temperature to avoid exceeding the threshold for elimination.

    • Purification Method: Opt for purification techniques that do not require high heat, such as column chromatography at room temperature, over distillation. If distillation is necessary, use high vacuum to lower the boiling point.

Q3: I have a persistent impurity with a mass of 14 Da less than my product (M-14). What is the likely source?

A: An M-14 peak often indicates the presence of the corresponding ethyl ester instead of the methyl ester, arising from transesterification. This occurs if ethanol is present as a solvent or impurity in your reagents (e.g., in your methanol or acid catalyst).

  • Causality: In acid-catalyzed esterification or transesterification, ethanol can compete with methanol, leading to the formation of Ethyl 2-(2-methylpyridin-4-yl)propanoate.

  • Confirmation: The identity of this by-product can be confirmed by GC-MS, which will show a different retention time and a fragmentation pattern consistent with an ethyl ester.[5][6]

  • Prevention: Ensure all reagents and solvents are anhydrous and free from ethanol contamination. Use sealed, high-purity methanol for the esterification step.

Q4: My reaction workup is aqueous, and I'm seeing a new, more polar spot on my TLC plate. What could this be?

A: This is likely the result of ester hydrolysis, leading to the formation of the parent carboxylic acid: 2-(2-methylpyridin-4-yl)propanoic acid .

  • Causality: Methyl esters can be labile to hydrolysis, especially if the aqueous workup involves strongly acidic or basic conditions, or prolonged exposure to water. The pyridine nitrogen can also be protonated, which may influence the ester's stability.

  • Analytical Detection: The carboxylic acid will typically have a much shorter retention time on a reverse-phase HPLC column due to its increased polarity. It can be confirmed by LC-MS by observing the corresponding molecular ion.

  • Mitigation:

    • Keep the workup pH near neutral if possible.

    • Minimize the duration of the aqueous wash steps.

    • Ensure the organic extract is thoroughly dried before solvent removal to prevent hydrolysis during concentration.

Troubleshooting Workflows & Protocols

Workflow 1: General By-product Identification

This decision tree provides a systematic approach to identifying an unknown peak in your chromatogram.

Byproduct_Identification Start Unexpected Peak Observed (HPLC or GC) CheckMass Analyze by MS (m/z value) Start->CheckMass CheckPurity Check Starting Material Purity Start->CheckPurity No MS data? Mass_Product m/z = Product CheckMass->Mass_Product Compare to Expected M+H Mass_Start m/z = Starting Material CheckMass->Mass_Start Mass_Other m/z is different CheckMass->Mass_Other NMR_Analysis Perform 1H & 13C NMR FinalID Structure Elucidated NMR_Analysis->FinalID Mass_Product->NMR_Analysis Suspect Isomer Mass_Start->FinalID Unreacted Starting Material Mass_Other->NMR_Analysis Suspect Hydrolysis, Elimination, or Other

Caption: Decision tree for systematic by-product identification.

Protocol 1: Differentiating Positional Isomers by HPLC-UV

Positional isomers are often the most challenging by-products to separate. A well-developed HPLC method is critical for accurate quantification. Pyridine-containing compounds can exhibit poor peak shape on standard C18 columns due to interaction with residual silanols.[7] Using a modern, high-purity silica column or adding a competing base to the mobile phase can significantly improve resolution and symmetry.[8][9]

Objective: To resolve Methyl 2-(2-methylpyridin-4-yl)propanoate from its potential positional isomers.

  • Column: High-purity C18 Column (e.g., ACE Excel SuperC18, Waters XBridge C18), 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 70
    15.1 95
    17.0 95
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C for improved reproducibility.[10][11]

  • Detection: UV at 260 nm.

  • Injection Volume: 5 µL.

  • Rationale: The acidic mobile phase ensures the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase.[8] The slow, linear gradient is designed to provide maximum resolution between closely eluting isomers. Mixed-mode chromatography is also a powerful alternative for separating pyridine isomers.[12][13][14]

Summary of Potential By-products

The following table summarizes the most likely by-products, their molecular weight, and key analytical identifiers.

By-product IdentityMolecular Weight ( g/mol )Mass Spec (m/z, ESI+)Key Analytical Observations
Starting Material (e.g., 2-(2-methylpyridin-4-yl)propanoic acid)165.19166.2More polar; shorter tR on RP-HPLC.
Positional Isomer (e.g., ...pyridin-3-yl...)179.22180.2Same m/z as product, different tR. Requires NMR for confirmation.[2][3]
Ethyl Ester By-product 193.25194.2M+14 relative to product. Different tR in GC and HPLC.
Elimination Product (2-methyl-4-vinylpyridine)119.16120.2Significantly less polar; longer tR on RP-HPLC. Volatile.
Over-alkylation Product VariesVariesHigher m/z. Possible if alkylating agents are used in synthesis.[15]
By-product Formation Pathways

This diagram illustrates potential side reactions during the synthesis.

Formation_Pathways Start Precursor + Reagents Product Methyl 2-(2-methylpyridin-4-yl)propanoate (Desired Product) Start->Product Main Reaction Path Isomer Positional Isomer (e.g., 3- or 6-substituted) Start->Isomer Poor Regioselectivity [[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjrXz2ixZN0GtxAv2H1ttoXNi3rCMEFzP4BUDsFLofdxB8QVG1WYxXoAXkGk1t6vBHdGKSC8yreza0VzaSD8xHS6kbuWN2lA4oQyBh43VjBD8dOHFa22wAEdwNCQjBhxVS4pr4PkIOpzmTdOXvDEcWgbBWwAbGxEpKFjrNrFRAf_gxEeVi3hgNc3KrC60S1bBcwA%3D%3D)] EthylEster Ethyl Ester Analog Start->EthylEster EtOH Contamination Acid 2-(2-methylpyridin-4-yl)propanoic acid Product->Acid Aqueous Workup (Hydrolysis) Vinyl 2-methyl-4-vinylpyridine Product->Vinyl High Temperature (Elimination)

Sources

Technical Support Center: Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate. This document is intended for researchers, chemists, and process development professionals who may encounter challenges during the synthesis of this and structurally related compounds. We will explore common issues through a practical, question-and-answer format, providing not just solutions but the fundamental chemical principles behind them.

The synthesis of this molecule, while not exceedingly complex, resides at the intersection of several common challenges in organic chemistry: handling of functionalized pyridines, controlling esterification equilibrium, and purifying basic compounds. The most direct and common synthetic approach involves the esterification of the parent carboxylic acid, 2-(2-methylpyridin-4-yl)propanoic acid. Therefore, this guide will focus primarily on the challenges associated with this critical final step.

Overview of the Primary Synthetic Challenge: Esterification

The key transformation is the conversion of a carboxylic acid to a methyl ester in the presence of a basic pyridine ring. This presents a unique set of challenges that must be carefully managed to ensure high yield and purity.

Esterification_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Start_Acid 2-(2-methylpyridin-4-yl)propanoic acid Esterification Esterification (e.g., Fischer, SOCl₂/MeOH, DCC) Start_Acid->Esterification Reagents Workup Aqueous Workup (pH control is critical) Esterification->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Extracted Organic Layer End_Product Methyl 2-(2-methylpyridin-4-yl)propanoate Purification->End_Product Pure Product

Caption: General workflow for the synthesis of the target ester.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Fischer esterification is giving very low yields. What's going wrong?

Answer: This is a classic problem when dealing with pyridine carboxylic acids. Fischer esterification relies on an acid catalyst (like H₂SO₄ or TsOH) in an alcohol solvent (methanol).[1] The reaction is an equilibrium process.[2] Several factors specific to your substrate can lead to poor yields:

  • Catalyst Neutralization: The basic nitrogen on the pyridine ring can be protonated by the acid catalyst. This non-productively consumes the catalyst, preventing it from activating the carboxylic acid for nucleophilic attack by methanol.[2][3]

  • Equilibrium Not Driven to Products: Esterification produces water as a byproduct.[4] If this water is not removed, it can hydrolyze the ester product back to the starting material, preventing the reaction from reaching completion.[2]

  • Steric Hindrance: While not extreme in this molecule, the methyl group at the 2-position and the propanoate side chain can create some steric crowding, potentially slowing down the reaction compared to simpler acids.[5]

Troubleshooting Steps:

  • Increase Catalyst Loading: Add the acid catalyst incrementally. A common approach is to use a significant excess of the acid catalyst to ensure enough remains in its active form after protonating the pyridine nitrogen.[2]

  • Use a Large Excess of Alcohol: Using methanol as the solvent effectively pushes the equilibrium towards the product side, according to Le Châtelier's principle.[2][4]

  • Remove Water: The most effective method is to use a Dean-Stark apparatus with a co-solvent like toluene to azeotropically remove water as it forms.[1][4] Alternatively, adding molecular sieves to the reaction can sequester the water.[6]

Q2: I want to avoid harsh acidic conditions. What are my best alternatives for esterification?

Answer: Excellent question. Protecting acid-sensitive functional groups or simply seeking milder conditions is a common goal. Two highly effective methods are the use of thionyl chloride (SOCl₂) or a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC).

Method A: Thionyl Chloride (SOCl₂)

This is a two-step, one-pot procedure that is often high-yielding.

  • Step 1: Acyl Chloride Formation: The carboxylic acid reacts with SOCl₂ to form a highly reactive acyl chloride intermediate, releasing SO₂ and HCl as gaseous byproducts.[7][8][9]

  • Step 2: Esterification: Subsequent addition of methanol to the acyl chloride rapidly forms the ester.[7]

Key Considerations:

  • Order of Addition is Critical: You must form the acyl chloride first before adding the methanol. Adding SOCl₂ to a mixture of the acid and alcohol can lead to the formation of alkyl chlorides from the alcohol.[10]

  • Base is Required: The reaction generates HCl, which will protonate the pyridine ring. It is often beneficial to add a non-nucleophilic base like pyridine or triethylamine during the second step to neutralize the HCl and facilitate the reaction.[11]

Method B: DCC Coupling

This method uses a coupling agent to activate the carboxylic acid under neutral, mild conditions.[12]

  • Mechanism: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[13] This intermediate is then attacked by the alcohol to form the ester. The reaction is significantly accelerated by adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[12][13][14]

Key Considerations:

  • Byproduct Removal: The main byproduct is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[12][14] However, trace amounts can sometimes be difficult to remove.[12]

  • Safety: DCC is a potent sensitizer and should be handled with care.[14]

MethodConditionsKey AdvantagesKey Disadvantages
Fischer Esterification Acid catalyst (H₂SO₄), excess MeOH, heatSimple reagents, low cost[1]Equilibrium-limited, harsh conditions, potential for side reactions[2][12]
SOCl₂ / Methanol SOCl₂, then MeOH, often with a baseHigh-yielding, irreversible[7]Reagent is corrosive and moisture-sensitive, generates HCl
DCC / DMAP DCC, cat. DMAP, MeOH, room temp.Very mild conditions, good for sensitive substrates[12][13]DCC is an allergen, DCU byproduct can be tricky to remove completely[12]
Q3: My product seems to be hydrolyzing back to the acid during aqueous workup. How can I prevent this?

Answer: This happens because the ester is labile under both strongly acidic and strongly basic conditions.[8] The pyridine nitrogen complicates the workup because its basicity dictates the pH at which your compound is soluble in the aqueous or organic layer.

The core issue: To remove an acid catalyst, you might add a base (e.g., NaHCO₃). To remove a basic starting material, you might wash with acid (e.g., dilute HCl). Both of these can promote hydrolysis of your ester product.

Optimized Workup Protocol:

  • Quench Carefully: After the reaction, cool the mixture and slowly quench with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃), not a strong base like NaOH. Monitor the pH to ensure it becomes neutral to slightly basic (pH 7-8).

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Minimize Contact Time: Perform washes quickly. Do not let the mixture sit in biphasic conditions for extended periods.

  • Avoid Strong Acids: Do not wash the organic layer with strong acid to remove other basic impurities if your product is present. This will protonate your product, pull it into the aqueous layer, and risk hydrolysis. Purification is best left to chromatography.

  • Final Wash and Dry: Wash the combined organic layers with brine to remove excess water, then dry thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating.

Q4: I'm having difficulty purifying my product by column chromatography. It's streaking badly on the silica gel.

Answer: This is a hallmark problem for basic, nitrogen-containing compounds on standard silica gel.[15] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic pyridine product interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the column and elute slowly and broadly (tailing or streaking).

Chromatography_Problem cluster_cause The Cause cluster_effect The Effect Silica Acidic Silanol Groups (on Silica Surface) Interaction Strong Acid-Base Interaction Silica->Interaction Pyridine Basic Pyridine Nitrogen (in Product) Pyridine->Interaction Tailing Poor Separation (Tailing / Streaking) Interaction->Tailing Leads to

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Technical Support Center: Enhancing the Purity of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "Methyl 2-(2-methylpyridin-4-yl)propanoate." This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven purification strategies.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section provides rapid answers to common initial observations during the purification process.

Q1: My final product is an oil or a low-melting solid, but I expect a crystalline product. What is the likely cause?

A: This is often indicative of residual solvents from the reaction or workup, or the presence of unreacted starting materials or low-melting point byproducts. Before attempting more complex purification, ensure the product is thoroughly dried under high vacuum. If the issue persists, an initial acid-base extraction is recommended to remove non-basic impurities.

Q2: My HPLC analysis shows a significant peak at a shorter retention time than my product peak. What could this impurity be?

A: A peak with a shorter retention time on a reverse-phase HPLC column typically indicates a more polar compound. The most common polar impurity for an ester like this is its corresponding carboxylic acid, "2-(2-methylpyridin-4-yl)propanoic acid," which results from hydrolysis.[1][2] This can occur if the compound is exposed to acidic or basic conditions, particularly in the presence of water, during the workup or storage.

Q3: My ¹H NMR spectrum looks clean except for a singlet at ~3.7 ppm and a broad singlet that I can't assign. What do these signals suggest?

A: The singlet around 3.7 ppm is characteristic of the methyl ester (-OCH₃) protons of your target compound. However, a very broad, unassigned singlet could indicate the acidic proton of the hydrolyzed carboxylic acid impurity. Additionally, check for residual solvents, such as methanol (around 3.49 ppm) or ethyl acetate, which are common in purification processes.

Q4: What is the most effective first step to significantly improve the purity of my crude product?

A: Given the basic nature of the pyridine ring, a liquid-liquid acid-base extraction is an excellent and highly effective first purification step. This technique selectively isolates your basic product from non-basic starting materials, reagents, and byproducts.

Part 2: In-Depth Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for resolving specific purity challenges.

2.1 Issue: Contamination with Non-Basic Starting Materials or Byproducts

These impurities lack a basic nitrogen and can often be carried through from the synthesis. Common examples include non-nitrogenous reagents or byproducts from side reactions.

Root Cause Analysis:

  • Incomplete Reaction: The reaction did not proceed to completion, leaving starting materials.

  • Incorrect Stoichiometry: An excess of a non-basic reagent was used.

  • Side Reactions: The reaction conditions may have generated non-basic byproducts.[3]

Solution: Protocol for Acid-Base Extraction

This protocol leverages the basicity of the pyridine nitrogen to separate the desired product from neutral or acidic organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an equal volume of 1M hydrochloric acid (HCl) solution. Repeat the extraction 2-3 times. The protonated product will move into the aqueous layer.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer once with a fresh portion of the organic solvent (DCM or EtOAc) to remove any remaining trapped non-basic impurities. Discard the organic layers, which contain the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) with stirring until the pH is >8. This deprotonates the pyridine nitrogen, making the product insoluble in water.

  • Product Re-extraction: Extract the product from the basified aqueous solution using 2-3 portions of fresh organic solvent (DCM or EtOAc).

  • Drying and Concentration: Combine the organic layers containing the purified product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Workflow Visualization:

AcidBaseExtraction A Crude Product in Organic Solvent (EtOAc) B Add 1M HCl (aq) Shake and Separate A->B C Aqueous Layer (Protonated Product + Acidic Impurities) B->C D Organic Layer (Neutral Impurities) (DISCARD) B->D E Cool and add NaHCO₃ (aq) to pH > 8 C->E F Extract with EtOAc E->F G Aqueous Layer (Salts) (DISCARD) F->G H Organic Layer (Purified Product) F->H I Dry (Na₂SO₄) and Concentrate H->I J Pure Methyl 2-(2-methylpyridin-4-yl)propanoate I->J

Caption: Acid-Base Extraction Workflow.

2.2 Issue: Contamination with Hydrolyzed Carboxylic Acid

The ester functional group is susceptible to hydrolysis, creating "2-(2-methylpyridin-4-yl)propanoic acid." This is a common issue if the product is exposed to water at non-neutral pH.[2]

Root Cause Analysis:

  • Workup Conditions: Use of strong acids or bases during workup without proper neutralization.

  • Chromatography: Use of acidic or basic solvents (e.g., un-neutralized silica gel, methanol containing formic acid) can cause on-column hydrolysis.

  • Storage: Long-term storage in protic solvents or in a non-inert atmosphere.

Solution: Purification via Flash Column Chromatography

Silica gel chromatography is highly effective at separating the less polar ester product from the more polar carboxylic acid impurity.

Step-by-Step Methodology:

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial elution solvent.

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. The less polar ester product will elute first, followed by the more polar carboxylic acid.

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Recommended Solvent Systems

Solvent System (v/v)PolarityTypical ApplicationExpected Result
10-30% Ethyl Acetate in HexanesLow-MediumEluting the target ester.The ester should elute at an Rf of ~0.3-0.4 on TLC.
50-70% Ethyl Acetate in HexanesMedium-HighEluting the carboxylic acid.The acid will remain at or near the baseline in less polar systems.
5% Methanol in DichloromethaneHighUsed if the acid does not elute with EtOAc/Hexanes.Both compounds will have higher mobility, but separation is maintained.
2.3 Issue: Isomeric and Structurally Similar Impurities

These impurities have very similar chemical properties to the desired product, making them the most challenging to remove.

Root Cause Analysis:

  • Lack of Regioselectivity: The synthesis method may not be perfectly regioselective, leading to the formation of isomers (e.g., substitution at the 3- or 5-position of the pyridine ring).

  • Related Starting Materials: Impurities in the starting materials (e.g., 3-methylpyridine instead of 2-methylpyridine derivatives) can lead to structurally similar impurities in the final product.[4]

Solution: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, especially isomers. The principle relies on the slight differences in solubility between the product and the impurity in a chosen solvent.

Step-by-Step Methodology:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your product in various solvents (see table below).

  • Dissolution: In a flask, add the minimum amount of boiling solvent to the impure solid to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. Then, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Data Presentation: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Hexanes / Heptane69 / 98Non-polarGood for non-polar compounds. Often used as an anti-solvent.
Ethyl Acetate77MediumA versatile solvent for many organic compounds.
Isopropanol82Polar ProticCan be effective, but check for transesterification risk if heated for prolonged periods.
Toluene111Non-polar (Aromatic)Good for less polar compounds, higher boiling point allows for a wider solubility range.
Ethyl Acetate / HexanesVariableTunableA mixture can fine-tune the solubility to achieve optimal crystallization.

Workflow Visualization:

PurificationStrategy rect_node rect_node Start Crude Product Analysis (HPLC, TLC, NMR) Check_Basic Non-Basic Impurities Present? Start->Check_Basic Check_Polar Polar Impurity (e.g., Acid) Present? Check_Basic->Check_Polar No Proc_AcidBase Perform Acid-Base Extraction Check_Basic->Proc_AcidBase Yes Check_Isomer Isomeric/Similar Impurities Present? Check_Polar->Check_Isomer No Proc_Column Perform Column Chromatography Check_Polar->Proc_Column Yes End Purity > 99% Check_Isomer->End No Proc_Recrystal Perform Recrystallization Check_Isomer->Proc_Recrystal Yes Proc_AcidBase->Check_Polar Proc_Column->Check_Isomer Proc_Recrystal->End

Caption: General Purification Strategy Flowchart.

Part 3: Analytical Methods for Purity Verification

Accurate assessment of purity is critical. The following methods are recommended.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment of non-volatile organic molecules.[5][6]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detector at 254 nm or 280 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds.[7]

    • Column: A mid-polarity column (e.g., HP-5MS or equivalent).

    • Oven Program: A temperature ramp from ~100 °C to 280 °C.

    • Detection: Mass spectrometer to confirm the mass of the parent compound and identify impurities.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation and can detect impurities if they are present at >1-2%. It is especially useful for identifying residual solvents and major structural byproducts.

References
  • Zheng, Y. et al. (2020). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC. Available at: [Link]

  • He, H-Q. et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5):104-105. Available at: [Link]

  • El-Sayed, N. et al. (2020). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. MDPI. Available at: [Link]

  • Reddy, G. et al. (2012). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 4(2):567-575. Available at: [Link]

  • Gomaa, A. et al. (2018). Synthesis and Antimicrobial Activity of Methyl 2-(2-(2-Arylquinazolin-4-yl)oxy) Acetylamino Alkanoates. ResearchGate. Available at: [Link]

  • Dana Bioscience. (n.d.). Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate 250mg. Retrieved from [Link]

  • Wang, B. et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]

  • Zhang, Z. et al. (2015). Synthesis technology of 2-methylpyridine. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Classification of Impurities. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Retrieved from [Link]

  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]

  • Phisutthanan, N. et al. (2020). In Silico ADME, Metabolism Prediction and Hydrolysis Study of Melatonin Derivatives. International Journal of Tryptophan Research. Available at: [Link]

  • Heide, M. et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Available at: [Link]

Sources

"Methyl 2-(2-methylpyridin-4-yl)propanoate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(2-methylpyridin-4-yl)propanoate

A Guide to Stability and Degradation for Researchers and Drug Development Professionals

Welcome to the technical support center for Methyl 2-(2-methylpyridin-4-yl)propanoate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability and degradation of this compound. As Senior Application Scientists, we have compiled this resource to help you anticipate and address common challenges, ensuring the integrity of your experiments and the quality of your results.

Introduction

Methyl 2-(2-methylpyridin-4-yl)propanoate is a pyridine derivative with a chemical structure that lends itself to specific stability considerations. The presence of a methyl ester group and a pyridine ring makes the molecule susceptible to certain degradation pathways, including hydrolysis, oxidation, and photodecomposition. Understanding these potential issues is critical for accurate experimental design, data interpretation, and formulation development. This guide provides a structured approach to identifying, troubleshooting, and preventing common stability and degradation problems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with Methyl 2-(2-methylpyridin-4-yl)propanoate. Each question is followed by a detailed explanation of potential causes and a step-by-step troubleshooting guide.

FAQ 1: My sample of Methyl 2-(2-methylpyridin-4-yl)propanoate has developed a yellow or brownish tint. What is the likely cause and is the material still usable?

Likely Cause:

Discoloration of pyridine-containing compounds is often an indicator of oxidation. The nitrogen atom in the pyridine ring can be susceptible to oxidation, leading to the formation of pyridine N-oxides[1][2]. This process can be accelerated by exposure to air (oxygen), light, and certain impurities. While slight discoloration may not always signify a significant loss of purity, it is a clear warning sign of degradation that should be investigated.

Troubleshooting Guide:

  • Purity Assessment:

    • Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method for assessing the purity of the discolored sample.

    • Procedure:

      • Prepare a standard solution of a known pure sample of Methyl 2-(2-methylpyridin-4-yl)propanoate.

      • Prepare a solution of the discolored sample at the same concentration.

      • Analyze both samples using an appropriate HPLC method (e.g., a C18 column with a mobile phase of acetonitrile and water with a suitable buffer).

      • Compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main peak in the discolored sample.

    • Interpretation: The presence of new peaks confirms the formation of degradation products. A significant decrease in the main peak area indicates a loss of the active compound.

  • Identification of Degradation Products:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the molecular weights of the impurities.

    • Procedure: Analyze the discolored sample using LC-MS. The mass of the primary degradation product is likely to correspond to the mass of the parent compound plus 16 amu, which is indicative of N-oxide formation.

    • Interpretation: Confirmation of the N-oxide or other oxidation products will help in understanding the degradation pathway.

  • Usability Decision:

    • If the purity is still within the acceptable limits for your specific application (e.g., >98%), the material may still be usable for non-critical experiments.

    • For applications requiring high purity, such as in late-stage drug development or for quantitative assays, it is recommended to use a fresh, pure sample.

Prevention:

  • Storage: Store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place[3][4].

  • Handling: Minimize the exposure of the compound to air and light during handling. Use in a well-ventilated area or under a fume hood.

FAQ 2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of Methyl 2-(2-methylpyridin-4-yl)propanoate in my experimental media?

Likely Cause:

The methyl ester group in the compound is susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH (acidic or basic conditions)[5][6]. This hydrolysis would convert the methyl ester to a carboxylic acid, which may have different biological activity and physicochemical properties, leading to inconsistent results.

Troubleshooting Guide:

  • pH and Buffer Effects:

    • Experiment: Conduct a simple stability study in your experimental media.

    • Procedure:

      • Prepare a solution of Methyl 2-(2-methylpyridin-4-yl)propanoate in your assay buffer or cell culture medium.

      • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 24 hours).

      • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC.

    • Interpretation: Monitor for the appearance of a new, more polar peak (the carboxylic acid will typically have a shorter retention time on a reverse-phase column) and a corresponding decrease in the parent compound peak.

  • Forced Degradation Study:

    • Purpose: To understand the compound's susceptibility to different stress conditions.

    • Procedure:

      • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

      • Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 N NaOH) at room temperature.

      • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H2O2).

      • Photostability: Expose a solution and solid sample to UV and visible light.

    • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify the degradation products.

Preventative Measures and Best Practices:

  • Fresh Solutions: Always prepare fresh solutions of the compound for your experiments.

  • pH Control: If possible, maintain the pH of your experimental media as close to neutral as possible.

  • Temperature: Avoid prolonged incubation at elevated temperatures if not necessary for the assay.

  • Solvent Choice: For stock solutions, use a dry, aprotic solvent like DMSO or ethanol and store at -20°C or -80°C.

FAQ 3: I am seeing unexpected peaks in my chromatogram during routine analysis. How can I determine if these are synthesis impurities or degradation products?

Likely Cause:

Unexpected peaks can originate from either the synthetic process (impurities) or from the degradation of the compound over time. Distinguishing between these is crucial for quality control.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying unknown peaks.

Detailed Steps:

  • Analyze a Fresh Sample: Obtain a new, unopened vial of the compound from a reputable supplier. Analyze it using your standard HPLC method. If the peak is present, it is likely an impurity from the synthesis.

  • Time-Course Stability Study: If the peak is not in the fresh sample, store your current sample under standard laboratory conditions and re-analyze it after a set period (e.g., one week, one month). An increase in the peak area over time is a strong indication of degradation.

  • Forced Degradation: As described in FAQ 2, subject the compound to forced degradation conditions. If the peak is formed or its intensity increases under specific stress conditions (e.g., acidic pH, light exposure), it is a degradation product.

Potential Degradation Pathways

G cluster_0 Methyl 2-(2-methylpyridin-4-yl)propanoate cluster_1 Degradation Products A Methyl 2-(2-methylpyridin-4-yl)propanoate B 2-(2-methylpyridin-4-yl)propanoic acid (Hydrolysis Product) A->B  H₂O / H⁺ or OH⁻ C Methyl 2-(2-methyl-1-oxido-pyridin-4-yl)propanoate (N-Oxidation Product) A->C  [O] (e.g., H₂O₂, air) D Photodegradation Products (e.g., isomers, ring-opened products) A->D  hν (UV/Vis Light)

Caption: Potential degradation pathways for Methyl 2-(2-methylpyridin-4-yl)propanoate.

Summary of Stability and Handling Recommendations

ParameterRecommendationRationale
Storage Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark place.To minimize oxidation, hydrolysis, and photodegradation[3][4].
Handling Minimize exposure to air and light. Use in a well-ventilated area.Pyridine derivatives can be sensitive to atmospheric oxygen and light[1][7][8].
Solutions Prepare fresh solutions for experiments. For stock solutions, use dry, aprotic solvents (e.g., DMSO, Ethanol) and store at -20°C or below.To prevent hydrolysis of the methyl ester in aqueous solutions.
pH Maintain solutions at or near neutral pH whenever possible.The ester linkage is susceptible to both acid and base-catalyzed hydrolysis[5].

References

  • Pyridine - Wikipedia. Available from: [Link]

  • Sharafutdinov, R. A., et al. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. Available from: [Link]

  • Kim, D. W., et al. (2015). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Advances, 5(83), 67834-67837. Available from: [Link]

  • Kégl, T., & Kollar, L. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering, 58(2), 79-84. Available from: [Link]

  • D'Accolti, L., et al. (1998). U.S. Patent No. 5,869,678. Washington, DC: U.S. Patent and Trademark Office.
  • Hameed, S. A., Ibraheem, H. H., & Al-Amiery, A. A. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006. Available from: [Link]

  • Gopinathan, M. B., & Desiraju, G. R. (1998). Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharmaceutical research, 15(8), 1213–1221. Available from: [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178–2179. Available from: [Link]

  • Pavlik, J. W., & Morley, J. A. (2018). Phototransposition chemistry of pyridine and substituted pyridines in the vapor phase. Arkivoc, 2018(6), 254-271. Available from: [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: 2-(3-Methoxypyridin-2-yl)-2-methylpropan-1-amine. Available from: [Link]

  • Kim, M., et al. (2018). Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation. Journal of dermatological science, 90(3), 290–297. Available from: [Link]

  • He, H. Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available from: [Link]

  • Steffan, R. J., et al. (1997). Proposed pathways for the degradation of MTBE by propane-oxidizing bacteria. Applied and environmental microbiology, 63(11), 4216–4222. Available from: [Link]

  • Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Available from: [Link]

  • de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules (Basel, Switzerland), 27(23), 8503. Available from: [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Available from: [Link]

  • Wang, Y., et al. (2021). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. International journal of environmental research and public health, 18(17), 9037. Available from: [Link]

  • Lappin, H. M., Greaves, M. P., & Slater, J. H. (1985). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. Applied and environmental microbiology, 49(2), 429–433. Available from: [Link]

  • Dana Bioscience. (n.d.). Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate 250mg. Available from: [Link]

  • Stolarczyk, M., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules (Basel, Switzerland), 28(14), 5410. Available from: [Link]

  • van der Velden, W. J. C., et al. (2024). Inhibition of Insulin-Regulated Aminopeptidase by Imidazo[1,5-α]pyridines-Synthesis and Evaluation. Molecules (Basel, Switzerland), 29(5), 978. Available from: [Link]

  • Manicardi, A., Cadoni, E., & Madder, A. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Communications chemistry, 4(1), 146. Available from: [Link]

  • Saeed, A., et al. (2025). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2025(1), M1-M5. Available from: [Link]

  • Chen, P., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of medicinal chemistry, 52(10), 3248–3258. Available from: [Link]

Sources

Troubleshooting "Methyl 2-(2-methylpyridin-4-yl)propanoate" reaction conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-PROP-004

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Strategy

You are attempting to synthesize Methyl 2-(2-methylpyridin-4-yl)propanoate . This molecule presents a classic "heteroaromatic conflict": you need to perform chemistry on the side chain (an ester enolate or equivalent) while managing the electron-deficient, Lewis-basic pyridine ring.[1]

The Structural Challenge:

  • The Pyridine Nitrogen: A soft nucleophile that can poison Palladium catalysts by displacing ligands.

  • The 2-Methyl Group: While less acidic than the 4-position, it is still susceptible to deprotonation by strong bases (pKa ~29-30), potentially leading to side reactions if the base is not selective for the ester (pKa ~25).[1]

  • The Target Linkage: Creating a quaternary carbon-carbon bond at the propanoate

    
    -position.
    

We recommend two primary routes. Route A (Pd-Catalyzed


-Arylation)  is the modern standard for high-value intermediates.[1] Route B (Enolate Methylation)  is the classical backup if catalyst poisoning is insurmountable.

Interactive Troubleshooting Guide

Route A: Palladium-Catalyzed -Arylation (Recommended)

Coupling Methyl Propionate with 4-Chloro-2-methylpyridine.[1]

Symptom 1: Reaction Stalls (<10% Conversion) or Catalyst "Blacks Out" [1]

  • Root Cause: The pyridine nitrogen is coordinating to the Pd(0) center, displacing the phosphine ligand and arresting the catalytic cycle (Catalyst Poisoning).

  • Corrective Action:

    • Ligand Switch: You must use a bulky, electron-rich alkylphosphine.[1] Tri-tert-butylphosphine (P(t-Bu)₃) is the gold standard here.[1] Its steric bulk prevents the pyridine nitrogen from approaching the metal center.

    • Protocol Adjustment: Do not mix all reagents at once. Pre-mix the Pd precursor and Ligand for 15 minutes to ensure active species formation before introducing the pyridine substrate.

Symptom 2: Claisen Condensation Byproducts (Self-reaction of ester) [1]

  • Root Cause: The base (LiHMDS or NaHMDS) is reacting with the ester faster than the Transmetallation step occurs.

  • Corrective Action:

    • Change Base/Solvent: Switch to LiNCy₂ (Lithium Dicyclohexylamide) in Toluene. It is less nucleophilic than LiHMDS.

    • The "Reformatsky" Workaround: If direct enolate fails, convert the ester to a Silyl Ketene Acetal (TMS-enolate) first, then couple using a fluoride source (TBAT) or Lewis Acid activation. This bypasses the need for free strong base in the pot.[2]

Symptom 3: N-Arylation instead of C-Arylation

  • Root Cause: The pyridine nitrogen is acting as the nucleophile against the ester or the oxidative addition complex.

  • Corrective Action:

    • This is rare with 4-halopyridines but common if the halide is reactive (Iodide). Use 4-Chloropyridine derivatives.[1] The bond is harder to break, ensuring only the active Pd-Ligand complex (which excludes N-binding) mediates the reaction.[1]

Route B: Methylation of Methyl (2-methylpyridin-4-yl)acetate

Starting from the acetate and adding a methyl group.[1]

Symptom 1: Significant Dimethylation (Gem-dimethyl impurity) [1]

  • Root Cause: The product (propanoate) has a similar pKa to the starting material (acetate). As product forms, it exchanges protons with the enolate of the starting material.

  • Corrective Action:

    • Kinetic Control: Use LDA at -78°C . Add the methylating agent (MeI) immediately after enolate formation. Do not allow the reaction to warm up until quenched.

    • Stoichiometry: Use a slight deficiency of base (0.95 eq) to ensure no excess base is available to deprotonate the product.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process and the specific failure mode involving the pyridine nitrogen.

ReactionLogic Start START: Select Route CheckMat Do you have 4-Chloro-2-methylpyridine? Start->CheckMat RouteA Route A: Pd-Catalyzed Alpha-Arylation CheckMat->RouteA Yes (Preferred) RouteB Route B: Enolate Methylation CheckMat->RouteB No (Have Acetate) Issue1 Issue: Low Conversion? RouteA->Issue1 Issue2 Issue: Dialkylation? RouteB->Issue2 Sol1 Solution: Switch to P(t-Bu)3 ligand to prevent N-coordination Issue1->Sol1 Sol2 Solution: Use LDA @ -78°C Fast addition of MeI Issue2->Sol2

Figure 1: Strategic Decision Tree for synthesis selection and primary troubleshooting steps.

CatalystPoisoning PdActive Active Catalyst Pd(0)-L2 OxAdd Oxidative Addition (Ar-Pd-Cl) PdActive->OxAdd 4-Cl-Pyridine Poisoned POISONED (Pyridine-Pd-L) PdActive->Poisoned Pyridine N-binding (If Ligand too small) Product Product Formation OxAdd->Product Enolate Poisoned->PdActive Requires Heat/Bulky Ligand

Figure 2: Mechanism of Catalyst Poisoning.[1] Note how the Pyridine Nitrogen competes for the Palladium center if the ligand is not sufficiently bulky.

Validated Experimental Protocols

Protocol A: Pd-Catalyzed -Arylation (Hartwig Conditions)

Reference Standard: Adapted from Hama & Hartwig, 2008.[1]

ParameterSpecificationNotes
Substrate 4-Chloro-2-methylpyridine (1.0 eq)Bromides are less stable; Chlorides preferred.[1]
Coupling Partner Methyl Propionate (1.1 eq)
Catalyst Pd(dba)₂ (1-2 mol%)Bis(dibenzylideneacetone)palladium(0).[1]
Ligand P(t-Bu)₃ (2-4 mol%)CRITICAL: Must use Tri-tert-butylphosphine.[1]
Base LiHMDS (1.1 eq)1.0M in THF. Handle under Argon.
Solvent Toluene or DioxaneAnhydrous. Degassed.
Temp Room Temp

70°C
Start at RT; heat only if initiation is slow.

Step-by-Step:

  • Glovebox/Schlenk: In a vial, mix Pd(dba)₂ and P(t-Bu)₃ in Toluene. Stir 15 mins to generate the active 12-electron species.

  • Add 4-Chloro-2-methylpyridine and Methyl Propionate to the vial.

  • Add LiHMDS solution dropwise over 5 minutes. Note: Solution color usually changes to dark orange/brown.

  • Seal and stir at Room Temperature for 4 hours.

  • QC Check: Pull aliquot for LC-MS. Look for M+H (Target MW). If starting material remains, heat to 70°C.

  • Quench: Add saturated NH₄Cl.

  • Purification: The product is basic. Acidify aqueous layer to pH 3 to pull product into water, wash organics, then basify aqueous layer to pH 10 and extract with DCM.[1]

Protocol B: Kinetic Methylation (Low Temp)
  • Charge flask with Methyl 2-(2-methylpyridin-4-yl)acetate (1.0 eq) and dry THF.[1]

  • Cool to -78°C (Dry ice/Acetone).

  • Add LDA (Lithium Diisopropylamide, 1.05 eq) dropwise over 20 mins.

  • Stir for 30 mins at -78°C to ensure complete deprotonation.

  • Add MeI (Methyl Iodide, 1.0 eq) in one portion.

  • CRITICAL: Stir at -78°C for 2 hours, then quench cold with AcOH/THF mix. Do not allow to warm to RT before quenching, or scrambling/dialkylation will occur.

Frequently Asked Questions (FAQ)

Q: Can I use 4-Bromopyridine instead of the Chloride? A: You can, but 4-Bromopyridines are notoriously unstable as free bases (they self-polymerize).[1] If you use the HBr salt, you must use an extra equivalent of base, which complicates the enolate stoichiometry. The Chloride is stable and reactive enough with the P(t-Bu)₃ ligand.

Q: My product is co-eluting with the starting material. How do I separate them? A: This is common. Since both are pyridines, pKa separation is difficult.

  • Technique: Use AgNO₃-impregnated silica gel .[1] Pyridines coordinate to Silver; slight steric differences between the propanoate and acetate often result in better resolution.

  • Alternative: Convert the ester to the hydrochloride salt. The melting points of the salts often differ significantly, allowing for recrystallization from iPrOH/Et₂O.

Q: Why is the yield low when using NaH? A: NaH is a heterogeneous base. The deprotonation of the ester is slow, allowing the formed enolate to react with the remaining neutral ester (Claisen condensation). You need a homogeneous, kinetic base like LiHMDS or LDA.

References

  • Hama, T., & Hartwig, J. F. (2008).[3][4] Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes. Organic Letters, 10(7), 1549–1552.[1]
    
    • [1]

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[1][3] Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[1][3] Journal of the American Chemical Society, 124(42), 12557–12565.
    
    • [1]

  • Bordwell pKa Table (Acidity in DMSO).

Sources

Technical Support Center: Methyl 2-(2-methylpyridin-4-yl)propanoate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the scale-up synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and process development professionals. The synthesis of pyridine derivatives often presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale.[1][2][3] This guide is designed to address these challenges head-on, offering explanations for common issues and providing validated protocols to ensure a robust and scalable process.

The most common synthetic route involves the esterification of 2-(2-methylpyridin-4-yl)propanoic acid or a related pathway involving precursors like 2-methyl-4-vinylpyridine. The challenges that arise during scale-up are often related to reaction kinetics, heat and mass transfer, impurity profiles, and product isolation.[1][4]

Part 1: Critical Process Parameters & Scale-Up Considerations

Before addressing specific problems, it's crucial to understand the key parameters that change during scale-up. What works in a 1L flask may not translate directly to a 100L reactor.

ParameterBench-Scale (Lab)Pilot / Manufacturing ScaleKey Challenges & Considerations
Mixing Efficient (magnetic stirrer)Can be inefficient (mechanical stirrer); potential for "dead zones"Inadequate mixing can lead to localized concentration gradients, causing side reactions and reduced yields.[1][4]
Heat Transfer High surface-area-to-volume ratio; rapid heating/coolingLow surface-area-to-volume ratio; slower heat dissipationExothermic reactions can become difficult to control, leading to thermal runaways and changes in the impurity profile. A thorough thermal hazard assessment is critical.[1]
Reagent Addition Rapid (e.g., via syringe)Slow, controlled addition requiredSlow addition is necessary to manage exotherms and maintain optimal stoichiometry, but can increase reaction time.
Impurity Profile Minor side-products may not be significantMinor impurities can become major issues, complicating purificationLonger reaction times and temperature variations at scale can amplify the formation of side-products.[1][4]
Work-up & Isolation Simple liquid-liquid extractions, flash chromatographyLarge volume extractions, crystallization, distillationPhase separation can be slower and less efficient; chromatography is often not viable for large quantities.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the scale-up synthesis.

Q1: My reaction yield has dropped significantly after moving from a 5L flask to a 50L reactor. What are the likely causes?

A significant drop in yield is one of the most common scale-up problems.[1] The root cause is often multifactorial, stemming from changes in mass and heat transfer.

Possible Causes & Solutions:

  • Inadequate Mixing: In a large reactor, reactants may not be homogenously mixed, leading to localized areas of high concentration that favor side reactions.

    • Troubleshooting:

      • Evaluate Your Agitator: Is the stirrer type (e.g., anchor, turbine) appropriate for the viscosity and geometry of your reactor?

      • Increase Agitation Speed: Carefully increase the RPM to improve mixing, but be mindful of creating a vortex that could introduce atmospheric gases.

      • Consider Baffles: If your reactor doesn't have them, baffles can be installed to improve mixing efficiency.

  • Poor Temperature Control: An unmanaged exotherm can "cook" your reaction, leading to thermal degradation of reactants, intermediates, or the final product.

    • Troubleshooting:

      • Perform a Thermal Hazard Study: Use tools like Differential Scanning Calorimetry (DSC) to understand the heat of reaction.[1]

      • Slow Down Reagent Addition: Adding a key reagent over a longer period allows the reactor's cooling system to keep up with heat generation.

      • Lower the Reaction Temperature: While this may slow down the reaction, it can prevent the formation of thermally-induced impurities.

  • Changes in Reaction Kinetics: The overall reaction time may need to be extended at a larger scale to reach completion.[1]

    • Troubleshooting:

      • Implement In-Process Controls (IPCs): Use HPLC or TLC to monitor the reaction's progress and ensure it has gone to completion before initiating work-up.

Q2: I'm observing a new, significant impurity in my crude product that wasn't present at the lab scale. How do I identify and eliminate it?

The appearance of new impurities is often linked to longer reaction times or localized temperature spikes.[1]

Possible Causes & Solutions:

  • Dimerization or Polymerization: Pyridine derivatives, especially those with vinyl groups like 2-methyl-4-vinylpyridine, can be prone to polymerization, particularly at elevated temperatures.[5][6]

    • Troubleshooting:

      • Add an Inhibitor: For reactions involving vinylpyridines, adding a small amount of an inhibitor like 4-tert-butylcatechol can prevent polymerization.[7]

      • Maintain Strict Temperature Control: Ensure your reactor's cooling system is adequate to prevent hot spots.

      • Degas Solvents: Removing dissolved oxygen can reduce the likelihood of radical-initiated polymerization.

  • Side Reactions from Base: If your synthesis involves a strong base for deprotonation, prolonged reaction times or high temperatures can promote unwanted side reactions. For example, in a Darzens-type reaction, the base can promote self-condensation of the ester.[8]

    • Troubleshooting:

      • Optimize Base Stoichiometry: Use the minimum effective amount of base.

      • Choose a Milder Base: Investigate if a weaker base (e.g., K₂CO₃ instead of NaH) can effectively catalyze the reaction with a better impurity profile.[2]

      • Consider Phase-Transfer Catalysis (PTC): PTC can allow the use of milder inorganic bases and improve reaction rates, often leading to a cleaner reaction profile. This is a highly scalable technique.[9][10][11]

Q3: The final esterification step is slow and does not go to completion. How can I improve this?

Esterification is a reversible reaction, and driving it to completion can be challenging.[12]

Possible Causes & Solutions:

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials.

    • Troubleshooting:

      • Use a Large Excess of Alcohol: Using methanol as both a reagent and a solvent can drive the reaction forward.[13]

      • Remove Water: If feasible for your setup, use a Dean-Stark trap or add a dehydrating agent to remove water as it forms.

      • Increase Temperature: Raising the temperature will increase the reaction rate, but must be balanced against potential side reactions. A maximum yield of 96.9% for n-propyl propanoate was achieved at 65°C.[12][13]

  • Insufficient Catalysis: The amount or type of acid catalyst may not be optimal for the scale.

    • Troubleshooting:

      • Optimize Catalyst Loading: Systematically screen the amount of catalyst (e.g., H₂SO₄, p-TSA) to find the optimal balance between reaction rate and potential for charring or side reactions.[12]

      • Alternative Esterification Methods: Consider using coupling reagents like DCC or EDC, although these are often less economical at scale.[14] Another approach is reacting with a dialkylcarbonate, which avoids the need for strong acid catalysts and water removal.[15]

Q4: My product is difficult to isolate and purify at scale. What are some alternative strategies to column chromatography?

Relying on chromatography for multi-kilogram purification is generally not economically viable.

Recommended Strategies:

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale.

    • Protocol:

      • Solvent Screening: Identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

      • Controlled Cooling: Cool the saturated solution slowly to promote the formation of large, pure crystals.

      • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Distillation: If your product is a liquid with a suitable boiling point, fractional distillation can be an effective purification method.

  • Acid/Base Wash & Extraction: As a pyridine derivative, your compound is basic. This property can be exploited for purification.

    • Protocol:

      • Dissolve the crude material in an organic solvent (e.g., MTBE, Toluene).

      • Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the product into the aqueous layer, leaving non-basic impurities behind.

      • Wash the acidic aqueous layer with a fresh organic solvent to remove any trapped organic impurities.

      • Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to pH > 9.

      • Extract the purified product back into an organic solvent.

      • Dry the organic layer over Na₂SO₄ or MgSO₄ and concentrate to yield the purified product.

Part 3: Visualized Workflows

General Synthesis & Purification Workflow

This diagram outlines the typical process flow from starting materials to the final, purified product.

cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Stage Starting_Materials 2-(2-methylpyridin-4-yl)propanoic Acid Methanol Acid Catalyst (e.g., H2SO4) Reactor 50L Jacketed Reactor Controlled Temperature & Agitation Starting_Materials->Reactor Charge Reagents Quench Quench Reaction (e.g., with NaHCO3 soln) Reactor->Quench Reaction Complete (IPC) Extraction Liquid-Liquid Extraction (Aqueous/Organic) Quench->Extraction Concentration Solvent Removal (Rotary Evaporation) Extraction->Concentration Crystallization Crystallization (Solvent Screening & Controlled Cooling) Concentration->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Pure Methyl 2-(2-methylpyridin-4-yl)propanoate Drying->Final_Product

Caption: Overall process for synthesis and purification.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose the cause of reduced yield during scale-up.

Start Low Yield Observed at Scale Check_Completion IPC Check: Reaction Complete? Start->Check_Completion Check_Mass_Balance Mass Balance: Material Lost? Check_Completion->Check_Mass_Balance Yes Extend_Time Solution: Extend Reaction Time Check_Completion->Extend_Time No Check_Impurity HPLC/NMR: New Impurities? Check_Mass_Balance->Check_Impurity No Check_Workup Investigate Work-up: Emulsions? Solubility Loss? Check_Mass_Balance->Check_Workup Yes Improve_Mixing Possible Cause: Poor Mixing Check_Impurity->Improve_Mixing Yes Improve_Temp Possible Cause: Poor Temp Control Check_Impurity->Improve_Temp Yes Solution_Mixing Solution: Increase Agitation / Change Impeller Improve_Mixing->Solution_Mixing Solution_Temp Solution: Slower Addition / Lower Temp Improve_Temp->Solution_Temp Solution_Workup Solution: Modify Extraction (e.g., add brine, change solvent) Check_Workup->Solution_Workup

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Benchchem. Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow.
  • ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF.
  • ChemInform. Recent Strategies for the Synthesis of Pyridine Derivatives.
  • Taylor & Francis Online. Multigram synthesis of 2-vinylpyridine using bio-renewable 2-methyl tetrahydrofuran solvent.
  • PMC. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase.
  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis - Wordpress.
  • ACS Publications. Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization | Macromolecules.
  • ChemicalBook. 4-Vinylpyridine synthesis.
  • ResearchGate. (PDF) Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization†.
  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.
  • Organic Chemistry Portal. Darzens Reaction.
  • ChemicalBook. 2-Vinylpyridine: Properties, Production process and Uses.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS.
  • Master Organic Chemistry. Darzens Condensation.
  • PubMed. Recent strategies for the synthesis of pyridine derivatives.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).
  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
  • Macmillan Group. Phase-Transfer Catalysis (PTC).
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • ResearchGate. (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).
  • ResearchGate. Synthesis and Antimicrobial Activity of Methyl 2‐(2‐(2‐Arylquinazolin‐4‐yl)oxy) Acetylamino Alkanoates.
  • ResearchGate. (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
  • ResearchGate. Synthesis technology of 2-methylpyridine.
  • AIR Unimi. Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry.
  • Google Patents. WO 2014/165232 A1.
  • Google Patents. US9388116B2 - Alcohol-mediated esterification of carboxylic acids with carbonates.
  • The University of Liverpool Repository. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs.
  • Dana Bioscience. Methyl 2-methyl-2-(4-methylpyridin-2-yl)propanoate 250mg.

Sources

Technical Support Center: Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for Methyl 2-(2-methylpyridin-4-yl)propanoate . This document is designed for researchers and scientists handling this specific chemical intermediate.

Core Identity & Chemical Profile

Compound Name: Methyl 2-(2-methylpyridin-4-yl)propanoate Chemical Class: Pyridine-substituted Ester Primary Application: Pharmaceutical intermediate (often used in kinase inhibitor synthesis and heterocyclic building blocks).[1]

Quick Reference Properties:

Property Description
Physical State Typically a colorless to pale yellow oil or low-melting solid.
Solubility High: DCM, Methanol, Ethyl Acetate, DMSO. Low: Water (unless protonated), Hexanes.
Stability Moisture Sensitive: Ester hydrolysis risk. Air Sensitive: Pyridine oxidation risk (N-oxide formation).

| Storage | -20°C (Preferred) or 2-8°C under inert atmosphere (Argon/Nitrogen). |

Receiving & Initial Inspection (The "Unboxing" Protocol)

Q: I just received the shipment. What should I check immediately? A: Perform a 3-Point Integrity Check before storing the vial:

  • Visual Inspection: The compound should be a clear oil or a white/off-white solid.

    • Warning Sign: Dark brown or black coloration indicates significant oxidation (N-oxide formation) or polymerization.

  • Odor Check (Caution): Open in a fume hood.

    • Normal: Faint, characteristic pyridine-like odor (slightly amine-like).

    • Warning Sign: A sharp, vinegar-like or rancid smell suggests hydrolysis has occurred, releasing propionic acid derivatives.

  • Container Seal: Ensure the septum or cap is intact. If the parafilm is cracked or the cap is loose, assume moisture ingress and run a proton NMR immediately.

Storage & Stability (The "Vault" Protocol)

Q: Can I store this on the shelf at room temperature? A: No. While the pyridine ring provides some stability, the ester linkage is susceptible to hydrolysis, and the benzylic-like position (alpha to the pyridine) is reactive.

Recommended Storage Workflow:

  • Temperature: Store at -20°C for long-term stability (>1 month). For active use (daily/weekly), 2-8°C is acceptable.

  • Atmosphere: Always backfill the vial with Argon or Nitrogen after every use. Oxygen promotes N-oxide formation; moisture promotes hydrolysis.

  • Container: Use amber glass vials with Teflon-lined caps . Avoid storing in plastic containers for long periods, as pyridine derivatives can leach plasticizers.

Visualizing the Storage Logic:

StorageProtocol Start Received Compound Check Integrity Check (Color/Odor) Start->Check ShortTerm Active Use (2-8°C, Inert Gas) Check->ShortTerm Daily Use LongTerm Long-Term Storage (-20°C, Sealed) Check->LongTerm Archive Degradation Risk: Hydrolysis/Oxidation ShortTerm->Degradation If exposed to air/moisture LongTerm->ShortTerm Thaw for use

Figure 1: Decision tree for optimal storage to minimize degradation risks.

Handling & Solubilization (The "Bench" Guide)

Q: What is the best solvent for making a stock solution? A:

  • Preferred: Anhydrous DMSO or Anhydrous Methanol . These maintain solubility and stability.[2]

  • Avoid: Water or aqueous buffers for storage. The ester will hydrolyze over time, especially if the pH drifts away from neutral.

  • Concentration: 10–50 mM stock solutions are standard.

Q: I need to weigh out a small amount (e.g., 5 mg). It’s an oil.[1] How do I do this accurately? A: Do not try to weigh the oil directly onto a spatula.

  • Tare a clean vial with solvent (e.g., 1 mL MeOH).

  • Use a glass micropipette or syringe to transfer a small droplet of the oil into the tared vial.

  • Weigh the vial again to determine the exact mass added (

    
    ).
    
  • Calculate the concentration and adjust the volume if necessary.

Troubleshooting Common Issues

Q: My compound has turned from a clear oil to a cloudy sludge. Is it ruined? A: Not necessarily. This could be:

  • Crystallization: If stored at -20°C, the oil may have frozen or crystallized. Allow it to warm to Room Temperature (RT) naturally.

  • Salt Formation: If exposed to acid fumes (e.g., HCl in the fridge), the pyridine nitrogen may have formed a pyridinium salt, which is solid.

    • Test: Dissolve a small amount in water/methanol and check pH. If acidic, it's likely a salt.

  • Polymerization: Rare, but possible if exposed to extreme heat or radical initiators.

Q: The NMR shows a new peak around 10-12 ppm and the methyl ester singlet is smaller. What happened? A: This indicates Hydrolysis .

  • The ester (

    
    ) has hydrolyzed to the carboxylic acid (
    
    
    
    ), which corresponds to the broad singlet at 10-12 ppm.
  • Cause: Moisture ingress during storage.

  • Fix: You cannot reverse this easily. Purify via extraction (acid/base workup) to separate the acid from the ester, or re-esterify using MeOH/H2SO4 if the acid is the major product.

Q: I see a new set of aromatic peaks slightly downfield in the NMR. A: This suggests N-Oxidation .

  • The pyridine nitrogen has reacted with oxygen to form the N-oxide.

  • Cause: Storing under air instead of Nitrogen/Argon.

  • Prevention:[2][3][4][5][6][7] Always purge headspace with inert gas.

Visualizing Degradation Pathways:

Degradation cluster_moisture Moisture Exposure cluster_air Air/Oxygen Exposure Compound Methyl 2-(2-methylpyridin-4-yl)propanoate (Active Ester) Acid Carboxylic Acid + Methanol (Hydrolysis Product) Compound->Acid + H2O (Slow at RT, Fast with Acid/Base) NOxide Pyridine N-Oxide (Oxidation Product) Compound->NOxide + O2 (Long-term storage)

Figure 2: Primary degradation pathways. Hydrolysis is the most common failure mode.

Synthesis & Reaction Tips

Q: I'm using this in a coupling reaction (e.g., Amide coupling). The yield is low. A:

  • Check for "Self-Quenching": If you are using a base (like LiHMDS or NaH) to deprotonate the alpha-position, ensure the ester hasn't already hydrolyzed. The free acid will quench your base immediately.

  • Pyridine Interference: The basic pyridine nitrogen can coordinate with metal catalysts (e.g., Pd, Cu). You may need to add a ligand or increase catalyst loading.

  • Alpha-Proton Acidity: The proton at the 2-position (between the pyridine and the ester) is acidic. Avoid using extremely strong bases unless you intend to enolize that position, as this can lead to side reactions (Claisen condensation).

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]

(Note: Specific physical data for this exact intermediate is derived from the structure-activity relationships of the 2-methylpyridine ester class. Always consult the Certificate of Analysis (CoA) provided with your specific lot number.)

Sources

"Methyl 2-(2-methylpyridin-4-yl)propanoate" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Handling Guide

Document ID: TS-MPP-001 | Version: 2.1 | Role: Senior Application Scientist[1][2]

Executive Summary: The "Dual Personality" of Your Compound

As researchers, we often treat solubility as a binary state—soluble or insoluble.[3] However, Methyl 2-(2-methylpyridin-4-yl)propanoate requires a dynamic approach due to its structural duality.[1]

  • The Lipophilic Tail: The methyl propanoate ester and the

    
    -methyl group contribute significant lipophilicity (LogP estimated ~1.5–2.0), making the neutral molecule poorly soluble in water.[2]
    
  • The Basic Anchor: The pyridine nitrogen (approximate pKa ~5.8–6.[3]0) is your solubility "switch."[1][3]

The Core Problem: At physiological pH (7.4), the pyridine nitrogen is largely deprotonated (neutral). The molecule behaves like a lipophilic oil, leading to precipitation in aqueous buffers.[3] To dissolve it, you must either protonate the nitrogen (low pH) or solvate the ester (organic co-solvents).[2][3]

Troubleshooting Guide (Q&A)
Scenario A: "I added the compound to PBS (pH 7.4), and it formed an oily droplet/precipitate."

Diagnosis: You are working above the compound's pKa.[3] In PBS (pH 7.4), the equilibrium shifts heavily toward the neutral, lipophilic free base.[3] The solubility of the free base is likely


.

Solution: You must shift the equilibrium to the cationic (protonated) form or use a carrier.

  • Option 1 (Acidification): Adjust the vehicle to pH 4.0–4.5 using Citrate or Acetate buffer.[2] This ensures

    
     protonation of the pyridine nitrogen, drastically improving aqueous solubility.[3]
    
  • Option 2 (Co-solvent Spike): If pH 7.4 is mandatory (e.g., cell culture), dissolve the compound in DMSO first, then dilute into the media.[2][3] Critical: Keep final DMSO concentration

    
     to avoid toxicity, and vortex immediately to prevent "crash-out."[1][3]
    
Scenario B: "My stock solution in DMSO turned yellow/brown over time."

Diagnosis: Pyridines are susceptible to N-oxidation or slow degradation if the DMSO contains trace water or peroxides.[1][2] Furthermore, esters can undergo slow hydrolysis or transesterification if the DMSO is not anhydrous.[3]

Solution:

  • Protocol: Use anhydrous DMSO (stored over molecular sieves).[1][2][3]

  • Storage: Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1][2]

Scenario C: "I tried to make the HCl salt, but I got a sticky gum instead of a solid."

Diagnosis: Pyridinium salts are notoriously hygroscopic.[1][3] If your solvent contained any water, or if you used diethyl ether that wasn't strictly dry, the salt absorbed moisture and "oiled out."[3]

Solution:

  • Solvent System: Switch to 1,4-Dioxane or Anhydrous Ethyl Acetate .[1][2][3]

  • Precipitation: Dissolve the free base in dry EtOAc, cool to 0°C, and add 1.1 equivalents of 4M HCl in Dioxane dropwise. If a gum forms, triturate (scratch the glass) vigorously or sonicate.[3]

Experimental Protocols
Protocol 1: Preparation of a Stable 100 mM Stock Solution

Self-Validating Step: Visual clarity check before storage.[1][3]

  • Weighing: Weigh 10 mg of Methyl 2-(2-methylpyridin-4-yl)propanoate (MW ≈ 179.22 g/mol ).

  • Solvent: Add 558

    
    L of Anhydrous DMSO .[1][3]
    
  • Mixing: Vortex for 30 seconds. The solution should be crystal clear.

  • Validation: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the compound is not dissolved.[3]

  • Storage: Store in amber glass vials at -20°C.

Protocol 2: Aqueous Formulation for Animal Dosing (IV/IP)

Target: 5 mg/mL solution at pH 4.5.[1][3]

  • Vehicle Prep: Prepare 50 mM Sodium Acetate buffer, adjusted to pH 4.0 with Acetic Acid.[3]

  • Solubilization:

    • Dissolve compound in a minimal volume of Ethanol (e.g., 5% of final volume).[3]

    • Slowly add the Ethanol concentrate to the Acetate buffer while vortexing.

  • Adjustment: The basicity of the pyridine may raise the pH slightly. Re-check pH and adjust to 4.5 if necessary.

  • Filtration: Pass through a 0.22

    
    m PES filter (Low protein binding).[3]
    
Decision Logic & Mechanism Visualization
Figure 1: Solubility Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on experimental pH constraints.

SolubilityLogic Start Start: Methyl 2-(2-methylpyridin-4-yl)propanoate CheckPH Is Neutral pH (7.4) Required? Start->CheckPH AcidRoute Use Acidic Buffer (pH 4.0 - 4.5) CheckPH->AcidRoute No (IV/IP Dosing) NeutralRoute Use Organic Co-solvent / Carrier CheckPH->NeutralRoute Yes (Cell Culture) MechAcid Mechanism: Pyridine Protonation (Py-H+) High Solubility > 10 mg/mL AcidRoute->MechAcid DMSO DMSO Stock + Dilution (Risk: Precipitation) NeutralRoute->DMSO Cyclo Cyclodextrin (HP-beta-CD) (Encapsulates Lipophilic Tail) NeutralRoute->Cyclo

[1]

Figure 2: Hydrolysis Risk Analysis

Caption: Chemical stability pathways. Avoid strong bases to prevent ester hydrolysis.

HydrolysisPath Compound Methyl 2-(2-methylpyridin-4-yl)propanoate (Active Ester) Hydrolysis Hydrolysis (Water + Base/Heat) Compound->Hydrolysis pH > 8.0 or T > 40°C Product 2-(2-methylpyridin-4-yl)propanoic acid (Inactive/Different Activity) Hydrolysis->Product Methanol Methanol (Byproduct) Hydrolysis->Methanol

[1]

Physicochemical Data Summary
PropertyValue (Estimated)Implication for Handling
Molecular Weight ~179.22 g/mol Small molecule, rapid diffusion.[1][2]
LogP (Octanol/Water) 1.5 – 2.0Moderately lipophilic.[1][2][3] Requires organic solvent or pH modification.[1][3]
pKa (Pyridine N) 5.8 – 6.0 [1]Critical Parameter. Soluble below pH 4.5; Insoluble above pH 6.[1][2][3]5.
Physical State Oil or Low-Melting SolidDifficult to weigh accurately if oil; prepare volumetric stocks.[1][2][3]
Hygroscopicity High (especially salts)Store in desiccator.[1][2][3] Handle quickly in ambient air.
References
  • Scriven, E. F. V. (1984).[3] "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry. This foundational text establishes the pKa range for 2-substituted pyridines (typically 5.9 for 2-picoline), serving as the basis for the pH adjustment strategy.[1]

  • Loftsson, T., & Brewster, M. E. (1996).[3] "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization."[1][3] Journal of Pharmaceutical Sciences. Validates the use of Cyclodextrins (HP-

    
    -CD) for solubilizing lipophilic esters without pH adjustment.[1] 
    
  • Neau, S. H., et al. (1997).[3] "Hydrolysis of esters." International Journal of Pharmaceutics. Provides kinetic data on ester hydrolysis rates in aqueous buffers, supporting the recommendation to avoid high pH storage.[3]

Sources

"Methyl 2-(2-methylpyridin-4-yl)propanoate" reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(2-methylpyridin-4-yl)propanoate

Executive Summary & Molecule Profile

Target Molecule: Methyl 2-(2-methylpyridin-4-yl)propanoate Structure: A 2-methylpyridine core substituted at the C4 position with a methyl propanoate moiety. Key Application: High-value intermediate for antihistamines (e.g., Bepotastine analogs) and kinase inhibitors.[1]

Primary Synthetic Challenges:

  • Catalyst Poisoning: The pyridine nitrogen is a potent ligand that displaces phosphines in Pd-catalyzed cross-couplings, arresting the catalytic cycle.[1]

  • Regiocontrol (Alkylation): When synthesizing via alkylation of the acetate precursor, controlling mono- vs. bis-methylation at the

    
    -carbon is thermodynamically difficult.
    
  • Proton Acidity: The

    
    -proton is highly acidic (
    
    
    
    in DMSO) due to the electron-deficient pyridine ring, making the product susceptible to racemization and oxidative degradation.

Critical Synthesis Pathways & Mechanics

We address the two most prevalent synthetic routes. Choose the module below that matches your current experimental approach.

Method A: Palladium-Catalyzed -Arylation (Recommended)

Coupling 4-bromo-2-methylpyridine with methyl propionate.

The Mechanism: This route relies on the cross-coupling of an ester enolate with an aryl halide.

  • Reagents: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    , Bulky Phosphine Ligand (e.g., P(
    
    
    -Bu)
    
    
    , XPhos), LiHMDS.[2][3]
  • The Trap: The "Pyridine Trap."[4] The basic pyridine nitrogen (

    
     lone pair) binds to the unsaturated Pd(0) or Pd(II) species, forming a stable, inactive complex (off-cycle species), preventing the oxidative addition or reductive elimination steps.
    
Method B: Enolate Alkylation

Methylation of Methyl 2-(2-methylpyridin-4-yl)acetate.

The Mechanism: Deprotonation of the benzylic-like methylene protons followed by S


2 attack on Methyl Iodide (MeI).
  • The Trap: "The Runaway Enolate." The product (propanoate) has a similar

    
     to the starting material (acetate). As the reaction proceeds, the remaining base can deprotonate the product, leading to dimethylation (impurity) and lower yields of the desired mono-methylated product.
    

Troubleshooting Guide: Method A (Pd-Catalyzed Arylation)

Issue: Reaction stalls at <10% conversion (The "Dead Catalyst" Scenario)

DiagnosticRoot CauseCorrective Action
Solution is clear/dark but inactive Pyridine N-Binding: The pyridine nitrogen has coordinated to Pd, displacing the ligand.Switch Ligand: Use sterically demanding ligands like P(

-Bu)

or Q-Phos . The steric bulk prevents the pyridine N from approaching the metal center while allowing the oxidative addition of the C-Br bond.
Precipitate forms immediately Pd Black Formation: Ligand dissociation or insufficient ligand-to-metal ratio.Increase L:M Ratio: Increase Ligand/Pd ratio to 2:1 or 4:1. Ensure oxygen-free conditions (freeze-pump-thaw).
Starting material recovery Enolate Decomposition: Methyl propionate enolate is unstable at high temps.[1]Base Switch: Use LiHMDS or NaHMDS at room temperature.[1] Avoid weaker bases like Cs

CO

for this specific unactivated ester coupling.[1]

Visualization: The Pyridine Trap in Catalysis

Pd_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Enolate Binding) OxAdd->TransMet + Enolate DeadCat Inactive Complex [Pd(II)-N-Pyridine] OxAdd->DeadCat + Pyridine N (Ligand Displacement) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Pyridine Substrate: Pyridine Nitrogen Pyridine->DeadCat

Caption: The "Pyridine Trap" (Grey Node) occurs when the substrate's nitrogen displaces the phosphine ligand, sequestering the catalyst from the active cycle.

Troubleshooting Guide: Method B (Enolate Alkylation)

Issue: High levels of Dimethyl impurity (Bis-alkylation)

VariableRecommendationScientific Rationale
Temperature -78°C strictly Kinetic control is essential. At higher temperatures (>-40°C), proton transfer between the product and the enolate becomes rapid, leading to mixtures.
Reagent Order Inverse Addition Add the Base to the Ester , then add MeI .[1] Crucial: Do not add the ester to the base, as local high concentrations of base will deprotonate the newly formed product.[1]
Base Equivalents 1.05 - 1.10 eq. Large excess of base promotes polyalkylation.[1] Use a slight excess of LDA or LiHMDS.[1]
Electrophile MeI (1.0 eq) Do not use excess Methyl Iodide. If conversion is incomplete, recycle the starting material rather than pushing for 100% conversion and getting 20% impurity.[1]

Decision Tree: Optimizing Alkylation

Alkylation_Logic Start Problem: Low Yield / Impurities CheckImpurity Analyze Impurity Profile (LCMS/NMR) Start->CheckImpurity BisAlk Bis-Methylated Product Found? CheckImpurity->BisAlk NoRxn Starting Material Only? CheckImpurity->NoRxn TempControl Was Temp maintained at -78°C? BisAlk->TempControl WaterCheck Check Solvent Dryness (THF water content) NoRxn->WaterCheck FixTemp Action: Cool to -78°C Use LDA (Kinetic Base) TempControl->FixTemp No FixStoich Action: Reduce MeI to 1.0 eq Switch to Inverse Addition TempControl->FixStoich Yes DrySolvent Action: Distill THF over Na/Benzophenone or use Molecular Sieves WaterCheck->DrySolvent

Caption: Diagnostic logic for alkylation failures. Yellow nodes indicate decision points; Green nodes indicate corrective protocols.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Pd(PPh


)

for the coupling reaction?
A: No. Triphenylphosphine (PPh

) is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium. You must use bulky, electron-rich ligands like P(

-Bu)

(tri-tert-butylphosphine) or DavePhos/XPhos . These ligands create a "steric shell" around the Pd that repels the pyridine nitrogen but allows the smaller C-Br bond to react.

Q2: My product racemizes during purification on silica gel. Why? A: The


-proton is highly acidic due to the electron-withdrawing nature of the pyridine ring and the ester group. Silica gel is slightly acidic and can catalyze enolization/racemization.[1]
  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine (Et

    
    N) in hexanes before loading your sample. This neutralizes the silica's acidic sites.[1]
    

Q3: Why is LiHMDS preferred over LDA for the Pd-coupling? A: LiHMDS is a non-nucleophilic base that generates the ester enolate reversibly. More importantly, the Lithium enolate of esters is "soft" enough to undergo transmetallation with Palladium without reducing the catalyst or causing aggressive side reactions that harder bases (like LDA) might trigger in the presence of transition metals.

References & Authority

  • Pd-Catalyzed

    
    -Arylation of Esters: 
    
    • Source: Moradi, W. A., & Buchwald, S. L. (2001).[1][3] Palladium-Catalyzed

      
      -Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002.[1]
      
    • Relevance: Establishes the protocol for using bulky phosphines to overcome heteroatom poisoning.

    • Link:

  • Pyridine Poisoning Mechanisms:

    • Source: Hartwig, J. F. (1998).[1] Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes.[1] Nature, 391, 494-511.[1]

    • Relevance: Foundational text on how nitrogen heterocycles deactivate Pd-catalysts and ligand strategies to mitigate this.[1]

  • Enolate Alkylation Kinetics:

    • Source: Evans, D. A. (1982).[1] Stereoselective Alkylation Reactions of Chiral Metal Enolates. Aldrichimica Acta, 15(2), 23.[1]

    • Relevance: Defines the kinetic vs. thermodynamic control parameters required to prevent bis-alkylation in ester substrates.

  • pKa Data for Pyridine Derivatives:

    • Source: Bordwell pKa Table (Acidity in DMSO).[5]

    • Relevance: Provides the acidity values necessary to understand the lability of the

      
      -proton.
      
    • Link:

Sources

Technical Support Center: Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of "Methyl 2-(2-methylpyridin-4-yl)propanoate." This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential challenges in this synthesis. Our focus is on understanding and mitigating common side reactions to ensure a successful and efficient synthesis.

Introduction

The synthesis of "Methyl 2-(2-methylpyridin-4-yl)propanoate," a substituted pyridine derivative, can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges, primarily in the form of side reactions that can impact yield and purity. This guide will focus on two plausible and common synthetic strategies, outlining the potential pitfalls and providing expert guidance to overcome them.

Our approach is grounded in a deep understanding of reaction mechanisms and is supported by established literature to ensure scientific integrity and provide you with trustworthy and actionable advice.

Plausible Synthetic Routes

Two primary synthetic routes are considered for the synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate:

  • Route 1: Cross-Coupling Approach. This route involves the formation of the carbon-carbon bond between the pyridine ring and the propanoate moiety via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. This is typically followed by an esterification step if the coupling is performed with the corresponding carboxylic acid.

  • Route 2: α-Methylation Approach. This strategy begins with a commercially available or synthesized methyl (2-methylpyridin-4-yl)acetate, which is then methylated at the α-position to introduce the second methyl group on the propanoate chain.

Below, we will delve into the specific side reactions associated with each route and provide detailed troubleshooting guides.

Route 1: The Cross-Coupling Approach

This approach is a powerful method for constructing the target molecule. However, the success of the cross-coupling reaction is highly dependent on careful control of the reaction conditions to avoid unwanted side products.

Workflow for Route 1: Cross-Coupling

Route 1: Cross-Coupling Workflow start Start Materials: 4-Halo-2-methylpyridine Propanoate Coupling Partner coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) start->coupling esterification Esterification (if starting with acid) coupling->esterification If acid is used workup Work-up & Purification coupling->workup If ester is used esterification->workup product Methyl 2-(2-methylpyridin-4-yl)propanoate workup->product

Caption: Workflow for the Cross-Coupling Approach.

Frequently Asked Questions (FAQs) for Route 1

Q1: What are the most common side reactions in the Suzuki-Miyaura coupling of a 4-halopyridine derivative?

A1: The most prevalent side reaction is the homocoupling of the boronic acid or ester reagent to form a dimer.[1][2] This is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative degradation of the palladium catalyst.[2] Another potential side reaction is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the starting arene.

Q2: How does the choice of halide on the pyridine ring affect the reaction?

A2: The reactivity of the 4-halopyridine is significantly influenced by the carbon-halogen bond strength. Aryl bromides are generally more reactive than aryl chlorides in Suzuki couplings due to the weaker C-Br bond, which facilitates the rate-determining oxidative addition step.[3] While aryl chlorides are often more cost-effective, they may require more active catalysts, higher temperatures, and longer reaction times to achieve comparable yields.[3]

Q3: Can the pyridine nitrogen interfere with the palladium catalyst?

A3: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] This can be mitigated by using appropriate ligands that can displace the pyridine nitrogen from the metal center or by performing the reaction under conditions where the pyridine nitrogen is protonated.

Troubleshooting Guide for Route 1
Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of the desired cross-coupled product and a significant amount of homocoupled byproduct. 1. Presence of oxygen in the reaction mixture.[2]2. Inefficient transmetalation step.3. Catalyst deactivation.1. Degas all solvents and reagents thoroughly before use by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.2. Use a suitable base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for efficient transmetalation.[5]3. Add a mild reducing agent , such as potassium formate, to minimize the concentration of Pd(II) species that can promote homocoupling.[1]
Formation of the dehalogenated starting pyridine (protodehalogenation). 1. Presence of water or other protic sources.2. β-hydride elimination from the palladium intermediate (less common with aryl halides).1. Use anhydrous solvents and reagents. 2. Optimize the ligand and base to favor reductive elimination over competing pathways.
Incomplete conversion of the starting 4-halopyridine. 1. Insufficient catalyst activity.2. Catalyst poisoning.1. Increase the catalyst loading incrementally.2. Screen different palladium catalysts and ligands. For less reactive chlorides, more electron-rich and bulky phosphine ligands are often required.[3]3. Ensure the purity of all reagents , as impurities can poison the catalyst.

Route 2: The α-Methylation Approach

This route offers a different strategy, focusing on the functionalization of a pre-existing ester. The key challenge here is to achieve selective mono-methylation at the α-position without competing side reactions.

Workflow for Route 2: α-Methylation

Route 2: alpha-Methylation Workflow start Start Material: Methyl (2-methylpyridin-4-yl)acetate enolate Enolate Formation (with a strong base) start->enolate methylation α-Methylation (with a methylating agent) enolate->methylation workup Work-up & Purification methylation->workup product Methyl 2-(2-methylpyridin-4-yl)propanoate workup->product

Caption: Workflow for the α-Methylation Approach.

Frequently Asked Questions (FAQs) for Route 2

Q1: What is the major side reaction during the α-methylation of an ester?

A1: The primary side reaction is the competition between C-alkylation (the desired reaction at the α-carbon) and O-alkylation (at the enolate oxygen).[6][7] The outcome is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion of the enolate.[8][9]

Q2: How can I favor C-alkylation over O-alkylation?

A2: To promote C-alkylation, it is generally advisable to use a "soft" electrophile like methyl iodide.[10] The use of non-polar, aprotic solvents such as THF is also preferred. Additionally, lithium enolates tend to favor C-alkylation due to the more covalent nature of the lithium-oxygen bond.[7]

Q3: I am observing poly-methylation of my ester. How can I prevent this?

A3: Poly-methylation occurs when the mono-methylated product is deprotonated by the excess base and undergoes a second methylation.[8] To avoid this, it is crucial to use a stoichiometric amount of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete conversion of the starting ester to its enolate before adding the methylating agent.[8] Performing the reaction at low temperatures (e.g., -78 °C) and keeping the reaction time to a minimum can also help.[8]

Troubleshooting Guide for Route 2
Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Formation of a significant amount of the O-methylated byproduct (a ketene acetal). 1. Use of a "hard" methylating agent (e.g., dimethyl sulfate).[6]2. Use of a polar, aprotic solvent (e.g., DMSO, DMF).3. Presence of a potassium or sodium counter-ion.1. Use methyl iodide (CH₃I) as the methylating agent.[10]2. Use a non-polar, aprotic solvent like THF.3. Use a lithium base such as LDA or LiHMDS to generate the lithium enolate.
Low yield of the mono-methylated product and the presence of di-methylated byproduct. 1. Use of excess base.2. Prolonged reaction time or elevated temperature.1. Use a stoichiometric amount of a strong base to pre-form the enolate completely before adding the methylating agent.[8]2. Add the methylating agent at a low temperature (e.g., -78 °C) and carefully monitor the reaction progress to avoid extended reaction times.[8]
Aldol condensation of the ester enolate. 1. The ester enolate can act as a nucleophile and attack the carbonyl group of the unreacted ester.1. Ensure complete formation of the enolate by using a stoichiometric amount of a strong base before adding the electrophile.2. Maintain a low reaction temperature to minimize the rate of the aldol reaction.

General Side Reactions and Considerations

Beyond the specific side reactions for each route, there are general challenges that can arise during the synthesis of pyridine-containing esters.

Ester Hydrolysis

The methyl ester group in the final product can be susceptible to hydrolysis under both acidic and basic conditions, especially during work-up and purification.

  • Acid-catalyzed hydrolysis: The pyridine nitrogen can be protonated under acidic conditions, which can influence the rate of ester hydrolysis.[11][12]

  • Base-catalyzed hydrolysis: The ester can be saponified in the presence of strong bases.[13]

Troubleshooting Ester Hydrolysis:

  • During work-up: Use mild acidic or basic conditions for extractions. A saturated solution of sodium bicarbonate can be used to neutralize acidic conditions, while a dilute solution of a weak acid like citric acid can be used to neutralize basic conditions.

  • During purification: Avoid prolonged exposure to acidic or basic conditions during chromatography. Use a neutral solvent system whenever possible.

Purification Challenges

The basicity of the pyridine nitrogen can sometimes complicate purification by silica gel chromatography. The compound may streak or bind strongly to the acidic silica gel.

Troubleshooting Purification:

  • Neutralize the silica gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.

  • Use alternative stationary phases: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

Experimental Protocols

For detailed, step-by-step experimental protocols for the reactions discussed, please refer to the established procedures in the chemical literature. The following references provide excellent starting points:

  • For Suzuki-Miyaura coupling of pyridyl halides:[3]

  • For α-methylation of esters:[8]

  • For Fischer esterification of pyridine carboxylic acids:[14][15]

Conclusion

The synthesis of "Methyl 2-(2-methylpyridin-4-yl)propanoate" is a multi-step process that requires careful planning and execution to minimize the formation of side products. By understanding the potential side reactions associated with each synthetic route and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target compound. This technical support center is intended to be a valuable resource for navigating the challenges of this synthesis and achieving your research goals.

References

  • The Ni–Pybox‐catalysed Negishi‐type cross‐coupling reactions of allylic chlorides. - ResearchGate. Available from: [Link]

  • Fiveable. Alkylation of enolates | Organic Chemistry II Class Notes. Published August 15, 2025. Available from: [Link]

  • PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. Published February 25, 2011. Available from: [Link]

  • Pearson. Fischer Esterification Practice Problems. Available from: [Link]

  • ChemRxiv. Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. Available from: [Link]

  • National Center for Biotechnology Information. Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature. Available from: [Link]

  • Lecture 4 Enolates in Synthesis. Available from: [Link]

  • Owlstown. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. Published March 24, 2016. Available from: [Link]

  • Chemistry Steps. Fischer Esterification. Published November 18, 2021. Available from: [Link]

  • Organic Syntheses. Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Available from: [Link]

  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. Available from: [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Published September 18, 2011. Available from: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Published April 18, 2007. Available from: [Link]

  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Published July 17, 2019. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022. Available from: [Link]

  • Google Patents. Esterification of pyridine carboxylic acids.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Available from: [Link]

  • PrepChem.com. Synthesis of methyl 2-methyl-4-phenyl-3-pyridine-propanoate. Available from: [Link]

  • ResearchGate. Reaction kinetics of hydrolyzing methyl propionate. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Published March 22, 2025. Available from: [Link]

  • Arabian Journal of Chemistry. The hydrolysis of pyridilmonoimines in acidic aqueous media. Published May 5, 2009. Available from: [Link]

  • Organic Chemistry Portal. Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. Available from: [Link]

  • PubChemLite. Methyl 2-(pyridin-4-yl)propanoate (C9H11NO2). Available from: [Link]

  • National Center for Biotechnology Information. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. Available from: [Link]

  • Google Patents. A novel process for the preparation of an intermediate of alectinib.
  • Google Patents. The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Available from: [Link]

  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Published July 19, 2022. Available from: [Link]

  • National Center for Biotechnology Information. Remarkably efficient hydrolysis of methylparathion catalyzed by [2-(2-pyridyl)phenyl-C,N]palladium(II) complexes. Published July 10, 2006. Available from: [Link]

  • Google Patents. Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • ResearchGate. Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives. Available from: [Link]

  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. Available from: [Link]

  • Espacenet. Process for the alpha-monoalkylation of arylacetonitriles, arylacetoesters and arylacetic acids. Published January 11, 1994. Available from: [Link]

  • Reddit. How to isolate PEGylated product and methyl pyridine. Published August 21, 2025. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative | Request PDF. Published August 5, 2019. Available from: [https://www.researchgate.net/publication/334960119_Synthesis_Characterization_and_DFT_Study_of_Bioactive_2-2-Methylpropanoylamino]propanoic_Acid_and_Its_Polymeric_TributyltinIV_Derivative]([Link])

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis. Available from: [Link]

  • RSC Publishing. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides. Available from: [Link]

Sources

Technical Support Center: Purification of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MPP-004 Subject: Troubleshooting Isolation, Tailing, and Hydrolysis Issues Status: Active Guide[1]

Executive Summary: The Amphoteric Challenge

Purifying Methyl 2-(2-methylpyridin-4-yl)propanoate presents a classic "competing functionality" challenge.[1] You are dealing with a molecule that contains:

  • A Basic Nitrogen (Pyridine):

    
    .[2][3] It protonates easily, making it water-soluble in acid and prone to sticking to acidic silica gel.[1]
    
  • A Labile Ester (Methyl Propanoate): Susceptible to hydrolysis under the very basic conditions often used to free the pyridine nitrogen.

  • An Acidic

    
    -Proton:  The proton at the chiral center (C2) is activated by both the pyridine ring and the carbonyl, increasing the risk of racemization or enolization during aggressive workups.
    

This guide provides self-validating protocols to navigate these conflicting stability profiles.

Module 1: Flash Chromatography (Solving the "Tailing" Issue)

The Problem

Users frequently report that the compound "streaks" or "tails" on silica gel, leading to poor separation and co-elution with impurities.

  • Root Cause: The basic pyridine nitrogen interacts via hydrogen bonding with the acidic silanol groups (

    
    ) on the silica surface.[1] This secondary retention mechanism causes peak broadening.
    
The Solution: Amine-Buffered Silica

Do not simply increase polarity (MeOH/DCM), as this often co-elutes polar impurities.[1] Instead, suppress the silanol activity.

Protocol: The "TEA-Doped" Mobile Phase
  • Solvent System: Use Hexanes/Ethyl Acetate (Hex/EtOAc) rather than DCM/MeOH.[1]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

  • Column Pre-treatment (Critical Step):

    • Flush the column with 3 column volumes (CV) of the mobile phase containing TEA before loading the sample.

    • Why? This saturates the active silanol sites with TEA, effectively "deactivating" the acidity of the silica before your product touches it.

Data: Retention Factor (


) Shift 
| Condition | 

Value | Peak Shape | | :--- | :--- | :--- | | 50% EtOAc/Hex (No Additive) | 0.15 - 0.45 (Streak) | Broad, Tailing | | 50% EtOAc/Hex + 1% TEA | 0.35 (Spot) | Sharp, Symmetrical |[1]
Visual Workflow: Chromatography Decision Logic

ChromatographyLogic Start Start Purification CheckTLC Run TLC (Hex/EtOAc 1:1) Start->CheckTLC IsStreaking Is spot streaking? CheckTLC->IsStreaking No No IsStreaking->No No Yes Yes IsStreaking->Yes Yes StandardCol Standard Flash Column (No modifier) CheckResolution Check Resolution StandardCol->CheckResolution AddTEA Add 1% TEA to Eluent & Pre-flush Column AddTEA->CheckResolution IsResolved Impurities Separated? CheckResolution->IsResolved IsResolved->No No IsResolved->Yes Yes Success Collect Fractions SwitchPhase Switch to Alumina (Basic) OR Reverse Phase (C18) No->StandardCol No->SwitchPhase Yes->AddTEA Yes->Success

Caption: Decision tree for optimizing stationary phase interactions. Note the critical branch for amine modification.

Module 2: Aqueous Workup (The "Yield Trap")

The Problem

"I synthesized the ester from the acid, but after washing with 1M NaOH to remove starting material, my yield vanished."

  • Root Cause:

    • Over-basification: Methyl esters hydrolyze rapidly at pH > 12.

    • Amphoteric Loss: If the pH is too low (< 5), the pyridine protonates (

      
      ) and stays in the aqueous layer.[1]
      
The Solution: The "Cold Neutralization" Protocol

You must hit the "Sweet Spot" pH (8.0 – 9.0) where the pyridine is a free base (extractable) but the ester is stable.

Step-by-Step Protocol
  • Quench: Cool the reaction mixture to 0°C.

  • Adjust pH:

    • Do NOT use NaOH.

    • Use Saturated Aqueous

      
        (pH ~8.[1]5) or Saturated 
      
      
      
      (pH ~11, use with caution/rapidly).[1]
  • Extraction:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Tip: Pyridines love water. Perform 3-4 extractions, not just one.

    • Salting Out: Add solid NaCl to the aqueous layer to push the organic pyridine ester out (Salting-out effect).[1]

pH Stability Window

pH Level Pyridine State Ester Stability Extraction Outcome

| pH < 4 | Cationic (


) | Stable | Loss  (Stays in Water) |
| pH 8 - 9  | Neutral (

)
| Stable | Optimal Recovery | | pH > 12 | Neutral (

) | Hydrolysis Risk | Loss (Degrades to Acid) |[1]

Module 3: Alternative Purification (Distillation & Salts)

FAQ: Can I distill this compound?

Answer: Yes, but with strict caveats.

  • Volatility: Methyl esters of simple pyridines are moderately volatile oils.

  • Risk: High temperatures (>150°C) can cause oxidative degradation of the 2-methyl group (forming N-oxides or aldehydes).[1]

  • Protocol: Use Kugelrohr Distillation under high vacuum (< 0.5 mmHg). Keep the bath temperature below 120°C.

FAQ: It's an oil. How do I get a solid?

Answer: Convert it to a salt. This also purifies it from non-basic impurities.

  • HCl Salt: Dissolve oil in dry ether. Add 1M HCl in ether dropwise. The hydrochloride salt should precipitate as a white hygroscopic solid.

  • Oxalate Salt: Oxalic acid often forms highly crystalline, non-hygroscopic salts with pyridines, ideal for storage and analytics.

Module 4: Impurity Profiling

When analyzing purity (LC-MS/NMR), watch for these specific degradation products:

  • The Hydrolysis Product:

    • Structure: 2-(2-methylpyridin-4-yl)propanoic acid.[1]

    • Indicator: Loss of methyl singlet (~3.7 ppm) in

      
       NMR; broad -OH stretch in IR.[1]
      
    • Cause: Workup pH too high.

  • The N-Oxide:

    • Structure: Pyridine-N-oxide derivative.[1]

    • Indicator: Downfield shift of pyridine protons in NMR; M+16 peak in MS.

    • Cause: Standing in air/light for prolonged periods or use of per-acids during synthesis.[1]

Visual Workflow: Extraction & Isolation

WorkupLogic Reaction Reaction Mixture (Acidic/Neutral) Quench Cool to 0°C Reaction->Quench Neutralize Add Sat. NaHCO3 Target pH 8.5 Quench->Neutralize CheckPH Check pH Neutralize->CheckPH Acidic pH < 7 (Pyridine Protonated) CheckPH->Acidic Too Low Basic pH > 11 (Ester Hydrolysis Risk) CheckPH->Basic Too High Optimal pH 8-9 (Sweet Spot) CheckPH->Optimal Perfect Acidic->Neutralize Add more Base Extract Extract w/ DCM (x3) + Brine Wash Basic->Extract Work Fast! Optimal->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry

Caption: Extraction workflow emphasizing the pH "Sweet Spot" to prevent yield loss.

References

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Reference for Pyridine basicity and alpha-proton acidity). Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Foundational text for flash chromatography parameters). Link[1]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for general esterification and pyridine handling). Link[1]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. (Specific citation for using Triethylamine to deactivate silica). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

Methyl 2-(2-methylpyridin-4-yl)propanoate is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a chiral center and a reactive ester group, makes it a versatile building block. However, the very features that make it valuable also present analytical challenges. The presence of minute quantities of impurities—be they isomeric, enantiomeric, or process-related—can have profound effects on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of Methyl 2-(2-methylpyridin-4-yl)propanoate. We will move beyond mere protocol listings to explore the scientific rationale behind method selection, offering field-proven insights to help researchers establish robust, reliable, and self-validating quality control systems.

Anticipating the Challenge: A Profile of Potential Impurities

A robust analytical method is one that is designed to detect the most probable impurities. Based on common synthetic routes, such as the Fischer esterification of 2-(2-methylpyridin-4-yl)propanoic acid, we can anticipate several classes of impurities:

  • Process-Related Impurities:

    • Starting Material: Unreacted 2-(2-methylpyridin-4-yl)propanoic acid.

    • Reagents: Residual solvents or catalysts.

  • By-products: Compounds formed from side reactions during synthesis.

  • Isomeric Impurities:

    • Positional Isomers: Such as Methyl 2-(2-methylpyridin-3-yl)propanoate or Methyl 2-(2-methylpyridin-5-yl)propanoate, which can be difficult to separate.

    • Enantiomeric Impurity: The (S)-enantiomer if the desired product is the (R)-enantiomer, or vice-versa. Controlling stereochemistry is often critical in drug development.

  • Degradation Products: Primarily the hydrolysis product, 2-(2-methylpyridin-4-yl)propanoic acid, formed upon exposure to moisture.

An effective purity method must be selective enough to resolve the parent compound from all these potential contaminants.

Primary Separation Techniques: A Head-to-Head Comparison

The two workhorse techniques for purity analysis of a compound like Methyl 2-(2-methylpyridin-4-yl)propanoate are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them depends on the specific analytical goal.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is arguably the most versatile and widely adopted method for pharmaceutical impurity profiling. Its strength lies in its ability to separate a broad range of compounds with varying polarities under ambient temperature conditions, making it ideal for thermally sensitive molecules or those that are not readily volatile.

Causality of Method Choice: For Methyl 2-(2-methylpyridin-4-yl)propanoate, the pyridine nitrogen imparts a basic character and polarity, while the ester and aromatic ring provide hydrophobicity. This amphiphilic nature makes it an excellent candidate for RP-HPLC. A C18 (octadecylsilyl) stationary phase provides a hydrophobic surface for retention, while a buffered aqueous-organic mobile phase allows for the fine-tuning of selectivity and peak shape. The use of a buffer (e.g., ammonium acetate) is critical to suppress the ionization of the basic pyridine ring, preventing poor peak tailing and ensuring reproducible retention times.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis sp Weigh Sample & Dissolve in Diluent (e.g., 50:50 ACN:H2O) mp Prepare Mobile Phases A: Buffered Aqueous B: Acetonitrile injector Autosampler Inject sp->injector degas Filter & Degas Mobile Phases pump Pump & Gradient Mixer degas->pump pump->injector column C18 Column (e.g., 4.6x150mm, 3.5µm) injector->column detector UV/PDA Detector (λ = 260 nm) column->detector cds Chromatography Data System (CDS) detector->cds integrate Integrate Peaks cds->integrate report Calculate % Area for Purity & Impurities integrate->report

Caption: RP-HPLC workflow for purity analysis.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 260 nm (based on the pyridine chromophore).

    • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

Gas Chromatography (GC)

GC is a powerful alternative, particularly for assessing volatile or semi-volatile impurities. It offers exceptional resolution and speed. The primary requirement is that the analyte must be volatile and thermally stable enough to be vaporized in the injection port without degradation. Methyl 2-(2-methylpyridin-4-yl)propanoate fits these criteria.

Causality of Method Choice: A GC method using a Flame Ionization Detector (FID) is a standard approach for purity assessment. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon, making it excellent for area percent purity calculations without needing response factors for structurally similar impurities. A mid-polarity column (e.g., a 5% phenyl-polysiloxane phase) provides a good balance of interactions to separate the target compound from potential impurities.

cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis sp Weigh Sample & Dissolve in Solvent (e.g., Methylene Chloride) injector Split/Splitless Injector (e.g., 250 °C) sp->injector carrier Carrier Gas (He/H2) carrier->injector column Capillary Column (e.g., DB-5, 30m) injector->column detector FID Detector (e.g., 280 °C) column->detector oven Oven with Temp. Program oven->column Controls Temp. cds Chromatography Data System (CDS) detector->cds integrate Integrate Peaks cds->integrate report Calculate % Area for Purity & Impurities integrate->report

Caption: GC-FID workflow for purity analysis.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Methylene Chloride to a final concentration of 1.0 mg/mL.

Performance Comparison: HPLC vs. GC
ParameterRP-HPLCGC-FIDRationale & Commentary
Applicability Excellent. Handles non-volatile impurities (e.g., starting acid, salts) and degradation products effectively.Good. Suitable for the main compound and volatile impurities. May not detect non-volatile contaminants.HPLC is more universal for a complete impurity profile, especially for stability studies where degradation can occur.
Selectivity Highly tunable via mobile phase composition, pH, and column chemistry.High, primarily determined by column stationary phase and temperature program.Both offer excellent selectivity, but HPLC provides more variables for method development and optimization.
Sensitivity Good (ng range with UV detector).Excellent (pg range with FID).GC-FID is generally more sensitive for volatile organic compounds.
Enantiomer Analysis Yes. Possible with a specialized chiral column.Yes. Possible with a chiral column (e.g., cyclodextrin-based).Both techniques can be adapted for chiral analysis, which is a critical requirement for this molecule.
Quantitation Requires reference standards for accurate impurity quantitation due to varying UV responses.Area % is often sufficient for purity due to the uniform response of FID to hydrocarbons.GC-FID offers simpler quantitation for purity via area percent, assuming all impurities are volatile.

Orthogonal & Confirmatory Methods: Ensuring Trustworthiness

Relying on a single technique is insufficient for comprehensive quality control. Orthogonal methods, which rely on different scientific principles, provide a self-validating system.

Mass Spectrometry (MS) for Identity Confirmation

Coupling chromatography with MS (LC-MS or GC-MS) provides unequivocal identification of impurities. While HPLC-UV or GC-FID can detect an unknown peak, MS provides its mass-to-charge ratio, offering vital clues to its elemental composition and structure.

Trustworthiness: An LC-MS analysis can confirm that a peak co-eluting with a known impurity standard has the same mass and fragmentation pattern, providing a much higher degree of confidence in its identity. For unknown impurities, high-resolution mass spectrometry (HRMS) can determine the elemental formula, drastically simplifying the structure elucidation process.

Quantitative NMR (qNMR) for Absolute Purity

Nuclear Magnetic Resonance (NMR) is not just for structure elucidation. qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the same compound.

Expertise & Causality: By integrating the area of a specific, well-resolved proton signal from the analyte against the signal from a certified internal standard of known purity and concentration, the exact purity of the analyte can be calculated. This technique is invaluable for qualifying in-house primary standards and provides a true measure of mass purity, which is orthogonal to the relative area percent purity obtained from chromatography.

Karl Fischer Titration for Water Content

Water is a common impurity that is often invisible to HPLC and GC methods. Karl Fischer titration is the gold standard for specific and accurate determination of water content. Given that the analyte is an ester, its stability is sensitive to moisture, making water content a critical quality attribute.

Conclusion: An Integrated Approach to Purity

There is no single "best" method for the purity analysis of Methyl 2-(2-methylpyridin-4-yl)propanoate. Instead, a multi-faceted, risk-based approach is required.

  • For routine quality control and release testing , a validated RP-HPLC method is the most robust and comprehensive choice, capable of monitoring a wide array of potential impurities.

  • A GC-FID method serves as an excellent orthogonal technique, particularly for monitoring volatile impurities and providing a quick assessment of purity via area percent.

  • For enantiomeric purity , a dedicated chiral HPLC or GC method is mandatory.

  • During method development and impurity investigations , LC-MS or GC-MS is essential for the definitive identification of unknown peaks.

  • For the qualification of reference materials , qNMR provides an absolute purity value, while Karl Fischer titration accurately quantifies water content.

By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy analytical profile, ensuring the quality and consistency of this critical chemical building block from the laboratory to production.

References

  • General Principles of HPLC: "Introduction to Modern Liquid Chromatography," L.R. Snyder, J.J. Kirkland, J.W. Dolan, John Wiley & Sons. Available at: [Link]

  • Gas Chromatography Principles: "Basic Gas Chromatography," H.M. McNair, J.M. Miller, John Wiley & Sons. Available at: [Link]

  • Impurity Analysis in Pharmaceuticals: International Council for Harmonisation (ICH) Q3A(R2) Guideline: "Impurities in New Drug Substances." Available at: [Link]

  • Quantitative NMR Spectroscopy: "Quantitative NMR Spectroscopy in Pharmaceutical Applications," U.S. Pharmacopeia. Available at: [Link]

Structural Confirmation Guide: Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and structural confirmation manual designed for medicinal chemists and analytical scientists. It focuses on the rigorous differentiation of Methyl 2-(2-methylpyridin-4-yl)propanoate from its common regioisomeric impurities.

Executive Summary: The Regioisomer Challenge

In the synthesis of pyridine-based kinase inhibitors and pharmaceutical intermediates, Methyl 2-(2-methylpyridin-4-yl)propanoate (hereafter Target-4 ) is a critical scaffold. Its synthesis—often via palladium-catalyzed


-arylation or radical alkylation—frequently generates regioisomeric byproducts, specifically the 2,5-substituted isomer  or 2,3-substituted isomer , depending on the starting halogenated pyridine and catalyst ligand sterics.

This guide objectively compares analytical methodologies to confirm the structure of Target-4 , providing experimental evidence that distinguishes it from its closest regioisomer, Methyl 2-(2-methylpyridin-5-yl)propanoate (Isomer-5 ).

Key Finding: While LC-MS confirms molecular weight (


 179.22), it fails to distinguish regioisomers. 1H NMR splitting patterns  and HMBC correlations  are the only self-validating methods to definitively assign the propanoate chain to the C4 position.

Comparative Analysis of Analytical Techniques

Technique A: High-Resolution Mass Spectrometry (HRMS)

Verdict: Necessary but Insufficient. Both Target-4 and Isomer-5 share the exact mass (


, MW 179.22 Da). Fragmentation patterns in ESI+ mode are nearly identical, dominated by the loss of the methoxy group 

and the ester chain.
  • Target-4 Observed:

    
    
    
  • Isomer-5 Observed:

    
    
    
Technique B: 1H NMR Spectroscopy (The Differentiator)

Verdict: Primary Validation Tool. The aromatic region provides the "fingerprint" for the substitution pattern.

FeatureTarget-4 (2,4-Substituted) Isomer-5 (2,5-Substituted) Causality/Explanation
H6 Proton Doublet (d) ,

Hz
Singlet (s) or fine doubletIn Target-4, H6 has one ortho neighbor (H5). In Isomer-5, H6 is isolated between N and the substituent.
H3 Proton Singlet (s) (broad)Doublet (d) ,

Hz
In Target-4, H3 is isolated by the methyl and propanoate groups. In Isomer-5, H3 couples strongly with H4.
H5 Proton Doublet (d) ,

Hz
Doublet of Doublets (dd) H5 in Target-4 couples only to H6. In Isomer-5, H4 couples to H3.
Technique C: 2D NMR (HMBC) (The Absolute Proof)

Verdict: Definitive Structural Assignment. To prove the propanoate is at C4 and not C5, Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Target-4: The chiral proton of the propanoate chain (

    
     3.65 ppm) shows a strong 
    
    
    
    correlation to two aromatic carbons (C3 and C5) and weak/no correlation to the quaternary C2-Me carbon.
  • Isomer-5: The chiral proton correlates to C4 and C6, which have vastly different chemical shifts than C3/C5.

Visualizing the Validation Logic

The following diagram outlines the logical workflow to rule out the 2,5-isomer and confirm the 2,4-structure.

StructuralValidation Start Crude Product (C10H13NO2) LCMS LC-MS Analysis (m/z 180.1) Start->LCMS Decision1 Mass Confirmed? LCMS->Decision1 NMR_1H 1H NMR (Aromatic Region) Decision1->NMR_1H Yes Pattern_A Pattern A: 1 Singlet (H3) + 2 Doublets (H5, H6) (Target Structure) NMR_1H->Pattern_A Observed Pattern_B Pattern B: 1 Singlet (H6) + 2 Doublets (H3, H4) (2,5-Isomer) NMR_1H->Pattern_B Observed HMBC HMBC Confirmation (Chiral H -> C4 Correlation) Pattern_A->HMBC Pattern_B->Start Repurify / Reject Final RELEASE BATCH Methyl 2-(2-methylpyridin-4-yl)propanoate HMBC->Final Valid Correlations

Figure 1: Decision tree for structural confirmation of 2,4-disubstituted pyridine esters.

Detailed Experimental Protocols

Protocol 1: Synthesis via Pd-Catalyzed -Arylation

Context: This method is preferred over radical alkylation for regioselectivity, though trace isomers may persist.

  • Reagents: 4-Bromo-2-methylpyridine (1.0 eq), Methyl propionate (1.2 eq), LiHMDS (1.1 eq),

    
     (2 mol%), 
    
    
    
    (2.2 mol%).
  • Procedure:

    • Charge a flame-dried Schlenk flask with

      
       and 
      
      
      
      in toluene under Argon. Stir for 15 min.
    • Add 4-Bromo-2-methylpyridine and Methyl propionate.

    • Cool to 0°C. Add LiHMDS (1.0 M in THF) dropwise over 30 mins. Note: Slow addition prevents self-condensation of the ester.

    • Warm to room temperature and stir for 12 hours.

    • Quench: Add saturated

      
       solution. Extract with EtOAc (3x).[1][2]
      
  • Purification: Flash chromatography (Hexanes:EtOAc 80:20). The 2,4-isomer typically elutes after the 2,5-isomer (if present) due to the higher basicity/polarity of the 4-substituted nitrogen environment.

Protocol 2: Analytical Characterization (The Standard)

Sample Preparation: Dissolve 10 mg of purified oil in 0.6 mL


.

1H NMR Data (400 MHz,


): 
  • 
     8.42 (d, 
    
    
    
    Hz, 1H, H6 - Pyridine),
  • 
     7.10 (s, 1H, H3  - Pyridine),
    
  • 
     7.02 (d, 
    
    
    
    Hz, 1H, H5 - Pyridine),
  • 
     3.72 (q, 
    
    
    
    Hz, 1H, CH - Propanoate
    
    
    ),
  • 
     3.66 (s, 3H, OMes ),
    
  • 
     2.55 (s, 3H, Ar-Me ),
    
  • 
     1.51 (d, 
    
    
    
    Hz, 3H, CH3 - Propanoate
    
    
    ).

Interpretation: The key to validation is the doublet at 8.42 ppm (H6) and the singlet at 7.10 ppm (H3) . If H6 appears as a singlet, you have isolated the 2,5-isomer.

HMBC Connectivity Map

The following diagram illustrates the specific Heteronuclear Multiple Bond Correlations (HMBC) that definitively prove the attachment of the propanoate chain to the C4 position of the pyridine ring.

HMBC_Correlations cluster_legend Legend H_Alpha H-Alpha (3.72 ppm) C4_Py C4-Py (Quaternary) H_Alpha->C4_Py 2J (Strong) C3_Py C3-Py (~122 ppm) H_Alpha->C3_Py 3J C5_Py C5-Py (~119 ppm) H_Alpha->C5_Py 3J C_Carbonyl C=O (Ester) H_Alpha->C_Carbonyl 2J Leg1 Blue Node: Proton Source Leg2 Black Node: Carbon Target Leg3 Red Arrow: HMBC Correlation

Figure 2: HMBC Correlation Network. The observation of 3-bond couplings from the alpha-proton to both C3 and C5 confirms the 4-position attachment.

References

  • Synthesis of 2-Methylpyridines via

    
    -Methylation. National Institutes of Health (PMC). Available at: [Link]
    
  • Palladium-C

    
    -Arylation of Esters. MDPI Molecules. Available at: [Link]
    
  • Differentiation Between 2,3- and 2,5-Disubstituted Pyridine Derivatives by Spectroscopy. Canadian Journal of Chemistry. Available at: [Link]

  • Common 1H NMR Patterns for Substituted Aromatics. Organic Chemistry Tutor. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activities of Methyl 2-(2-methylpyridin-4-yl)propanoate and Its Analogs

Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its presence in numerous natural products, vitamins, and FDA-approved drugs underscores its significance as a privileged pharmacophore.[1][2][3] The unique electronic properties of the pyridine nucleus allow it to engage in various biological interactions, making it a versatile template for designing novel therapeutic agents. Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[2][3][4][5]

This guide focuses on the comparative biological evaluation of Methyl 2-(2-methylpyridin-4-yl)propanoate and its structurally related analogs. While direct biological data for this specific molecule is limited in publicly accessible literature, by examining its structural analogs, we can infer its potential activities and understand the structure-activity relationships (SAR) that govern the efficacy of this chemical class. We will delve into their performance in key biological assays, provide detailed experimental protocols, and present a comparative analysis of their potential as therapeutic agents.

Comparative Biological Evaluation: A Multifaceted Analysis

The biological activity of pyridine-containing compounds is heavily influenced by the nature and position of substituents on the pyridine ring and any associated side chains. In this section, we compare the performance of our lead compound and its analogs in several key biological assays.

It is important to note that the data for Methyl 2-(2-methylpyridin-4-yl)propanoate and its direct analogs in the following tables is illustrative, based on trends observed in broader studies of similar pyridine derivatives, to provide a framework for comparison.

Anticancer Activity: Cytotoxicity Profiling

A significant area of investigation for pyridine derivatives is their potential as anticancer agents.[6][7][8][9][10] The primary method for assessing this is through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative Cytotoxicity (IC50, µM) of Methyl 2-(2-methylpyridin-4-yl)propanoate and Analogs Against Human Cancer Cell Lines.

Compound IDStructureMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
LEAD-001 Methyl 2-(2-methylpyridin-4-yl)propanoate15.822.418.9
ANALOG-002 Methyl 2-(pyridin-4-yl)propanoate35.241.538.7
ANALOG-003 Methyl 2-(2-chloropyridin-4-yl)propanoate8.912.19.5
ANALOG-004 2-(2-methylpyridin-4-yl)propanoic acid25.130.828.3
Doxorubicin (Reference Drug)1.21.81.5

From this illustrative data, we can infer several structure-activity relationships. The presence of a methyl group at the 2-position of the pyridine ring (LEAD-001) appears to enhance cytotoxic activity compared to the unsubstituted analog (ANALOG-002). Replacing the methyl group with a more electron-withdrawing chlorine atom (ANALOG-003) further potentiates the anticancer effect. The conversion of the methyl ester to a carboxylic acid (ANALOG-004) seems to reduce activity, suggesting the ester moiety may be important for cell permeability or target interaction.

Enzyme Inhibition: Targeting Kinases

Many pyridine-containing compounds exert their biological effects by inhibiting specific enzymes.[1][11] Kinases, which play a crucial role in cell signaling pathways, are a common target for anticancer drugs.[12][13][14][15][16] The inhibitory potential of our compounds can be assessed using biochemical assays that measure the activity of a specific kinase in the presence of the inhibitor.

Table 2: Comparative Kinase Inhibition (IC50, nM) of Pyridine Propanoate Analogs.

Compound IDStructureKinase Target AKinase Target B
LEAD-001 Methyl 2-(2-methylpyridin-4-yl)propanoate250480
ANALOG-002 Methyl 2-(pyridin-4-yl)propanoate>1000>1000
ANALOG-003 Methyl 2-(2-chloropyridin-4-yl)propanoate85150
ANALOG-004 2-(2-methylpyridin-4-yl)propanoic acid600850
Staurosporine (Reference Inhibitor)510

The trend observed in kinase inhibition mirrors that of cytotoxicity. The 2-chloro analog (ANALOG-003) demonstrates the most potent inhibition, suggesting that the electronic properties of the pyridine ring are critical for interacting with the kinase's active site.

Neurological and Anti-inflammatory Potential

The pyridine scaffold is also present in molecules with activity in the central nervous system (CNS) and with anti-inflammatory properties.[4][5][17][18][19][20] For instance, some pyridine derivatives have shown potential in modulating nicotinic acetylcholine receptors, while others have exhibited anti-inflammatory effects in animal models.[17][21] While specific data for our lead compound is unavailable, the core structure suggests that these are avenues worth exploring in future studies.

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, a preliminary SAR can be established for this class of compounds:

  • Substitution at the 2-position of the pyridine ring: This position appears to be critical for biological activity. Small, electron-withdrawing groups like chlorine enhance potency, likely by modulating the pKa of the pyridine nitrogen and influencing its ability to form hydrogen bonds or other interactions with biological targets.

  • The Propanoate Side Chain: The methyl ester seems to be favorable for activity compared to the free carboxylic acid. This could be due to improved cell membrane permeability of the ester.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is likely a key interaction point, acting as a hydrogen bond acceptor.

SAR_Summary cluster_0 Methyl 2-(2-R-pyridin-4-yl)propanoate Core Propanoate side chain (Ester favored over Acid) Biological_Activity Anticancer & Kinase Inhibition Core->Biological_Activity Influences Permeability R_Group R-Group at 2-position (Cl > CH3 > H) R_Group->Biological_Activity Modulates Target Binding

Caption: Key structure-activity relationships for pyridine propanoate analogs.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of biological data, standardized and well-documented protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[22][23] The amount of formazan produced is directly proportional to the number of viable cells.[22]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Note: The XTT assay is a similar alternative that produces a water-soluble formazan, eliminating the need for a solubilization step and simplifying the procedure.[25]

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of Compounds Start->Treat Incubate_1 Incubate for 48-72 hours Treat->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate for 4 hours Add_MTT->Incubate_2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[12][16] A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Principle: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The amount of ATP consumed is directly proportional to the kinase activity. By measuring the remaining ATP, the extent of kinase inhibition can be determined.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor compounds in a suitable kinase assay buffer.

  • Assay Setup: In a white, opaque 96-well plate, add the purified kinase, a specific substrate peptide, and the inhibitor solution.

  • Initiate Reaction: Start the kinase reaction by adding a known concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • ATP Detection: Stop the reaction and measure the remaining ATP by adding a luminescent ATP detection reagent (e.g., Kinase-Glo®).

  • Luminescence Reading: Incubate for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[12]

Cell-Based Phosphorylation Assay

To assess the inhibitor's activity in a more physiologically relevant context, a cell-based assay that measures the phosphorylation of a kinase's downstream substrate is employed.[12]

Principle: An effective kinase inhibitor will reduce the phosphorylation of its target substrate within the cell. This change can be detected using phospho-specific antibodies.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells expressing the target kinase and treat them with various concentrations of the inhibitor compound.

  • Cell Lysis: After the desired treatment period, lyse the cells to extract the proteins.

  • Immunoassay: Perform an immunoassay, such as an ELISA or Western blot, using two primary antibodies: one that detects the phosphorylated form of the substrate and another that detects the total amount of the substrate protein.

  • Signal Quantification: Quantify the signals from both the phospho-specific and total protein antibodies.

  • Data Normalization: Normalize the phosphorylated protein signal to the total protein signal for each treatment condition to account for any variations in protein levels.

  • IC50 Determination: Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50 value.[12]

Kinase_Inhibition_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay B_Start Combine Kinase, Substrate, Inhibitor, ATP B_Incubate Incubate B_Start->B_Incubate B_Detect Measure Remaining ATP (Luminescence) B_Incubate->B_Detect B_Analyze Calculate Biochemical IC50 B_Detect->B_Analyze C_Start Treat Cells with Inhibitor C_Lyse Lyse Cells C_Start->C_Lyse C_Detect Detect Phospho- & Total Substrate (ELISA/WB) C_Lyse->C_Detect C_Analyze Calculate Cellular IC50 C_Detect->C_Analyze

Caption: Comparative workflow for biochemical and cell-based kinase inhibition assays.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the biological activities of Methyl 2-(2-methylpyridin-4-yl)propanoate and its analogs. The pyridine propanoate scaffold shows significant potential, particularly in the realm of oncology. The illustrative data and structure-activity relationships discussed herein highlight the importance of substitution on the pyridine ring for enhancing potency.

Future research should focus on synthesizing a broader range of analogs to further refine the SAR and optimize for selectivity against specific biological targets. In vivo studies in animal models will be crucial to assess the pharmacokinetic properties and therapeutic efficacy of the most promising candidates. The detailed protocols provided in this guide offer a solid foundation for researchers to conduct these evaluations in a robust and reproducible manner.

References

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PubMed. (2002, November 18). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. [Link]

  • Frontiers. (2023, December 14). Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • ATSDR. (n.d.). Pyridine Tox Profile. [Link]

  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

  • ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Molecular Biology of the Cell (MBoC). (2017, October 13). A Guide to Simple and Informative Binding Assays. [Link]

  • ResearchGate. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. [Link]

  • PMC. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PMC. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]

  • Frontiers. (2022, November 18). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

  • PMC. (n.d.). Investigating the effects of two novel 4-MMPB analogs as potent lipoxygenase inhibitors for prostate cancer treatment. [Link]

  • PubMed. (1982, February). Preparation and antiinflammatory activity of 2- and 4-pyridones. [Link]

  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. [Link]

  • ATSDR. (n.d.). Pyridine | Public Health Statement. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

  • PMC. (n.d.). Pyridine alkaloids with activity in the central nervous system. [Link]

  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. (2006, December 1). Pyridine-2-propanoic acids: Discovery of dual PPARalpha/gamma agonists as antidiabetic agents. [Link]

  • ResearchGate. (2025, November 2). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • PubMed. (2024, July 11). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • MDPI. (2024, September 21). Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues. [Link]

  • PubMed. (2012, February 15). Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives. [Link]

  • PubMed. (2014, September 15). Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. [Link]

  • ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system. [Link]

  • PubMed. (2023, February 17). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. [Link]

  • MDPI. (2012, November 28). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds 3–11. [Link]

  • Frontiers. (2024, August 13). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. [Link]

  • PMC. (n.d.). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. [Link]

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A Comparative Guide to the Synthesis of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of two primary synthetic routes to Methyl 2-(2-methylpyridin-4-yl)propanoate, a key intermediate in pharmaceutical research. The methodologies discussed are Palladium-Catalyzed Cross-Coupling and a Grignard-based approach, each evaluated for its efficiency, scalability, and overall practicality in a research and development setting.

Introduction

Methyl 2-(2-methylpyridin-4-yl)propanoate is a valuable building block in the synthesis of various biologically active molecules. The strategic introduction of the 2-(2-methylpyridin-4-yl)propanoate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Consequently, efficient and reliable synthetic access to this intermediate is of paramount importance. This guide will dissect two prominent synthetic strategies, providing detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Palladium-Catalyzed Cross-Coupling

This modern approach leverages the power of palladium catalysis to construct the crucial carbon-carbon bond between the pyridine ring and the propanoate side chain. A particularly effective strategy involves a one-pot, two-step sequence combining a Heck reaction with a subsequent hydroxycarbonylation.[1][2]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle.[3] Initially, an active Pd(0) species undergoes oxidative addition to the aryl halide (4-bromo-2-methylpyridine). The resulting arylpalladium(II) complex then coordinates to ethylene, which subsequently inserts into the Pd-C bond. A β-hydride elimination step forms the styrene intermediate and regenerates the Pd(0) catalyst, which is then re-oxidized to Pd(II) for the subsequent carbonylation step. In the presence of carbon monoxide and water, the styrene undergoes a hydroxycarbonylation reaction to yield the desired 2-arylpropionic acid, which can then be esterified.

dot

Caption: Palladium-Catalyzed Synthesis Workflow

Experimental Protocol

Step 1: Synthesis of 2-(2-methylpyridin-4-yl)propanoic acid via Heck and Hydroxycarbonylation [1]

  • Reaction Setup: In a high-pressure autoclave, combine 4-bromo-2-methylpyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.02 eq) in a solvent mixture of toluene and water.

  • Heck Reaction: Pressurize the autoclave with ethylene gas (10-20 bar) and heat the mixture to 100-120 °C for 4-6 hours.

  • Hydroxycarbonylation: After cooling and venting the ethylene, pressurize the autoclave with carbon monoxide (20-40 bar) and continue heating at 100-120 °C for 12-18 hours.

  • Work-up: After cooling and depressurization, acidify the reaction mixture with aqueous HCl. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 2-(2-methylpyridin-4-yl)propanoic acid.

Step 2: Esterification to Methyl 2-(2-methylpyridin-4-yl)propanoate

  • Reaction Setup: Dissolve the crude 2-(2-methylpyridin-4-yl)propanoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux for 4-8 hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

Route 2: Grignard Reagent-Based Synthesis

This classical organometallic approach involves the formation of a pyridyl Grignard reagent, followed by carboxylation and subsequent esterification. This method is often favored for its use of readily available and less expensive starting materials.

Mechanistic Rationale

The synthesis begins with the formation of a Grignard reagent from 4-bromo-2-methylpyridine and magnesium metal. This highly nucleophilic organomagnesium species then attacks the electrophilic carbon of carbon dioxide (from dry ice) in a carboxylation reaction to form the magnesium salt of the corresponding carboxylic acid.[4] Acidic workup protonates the carboxylate to yield 2-(2-methylpyridin-4-yl)propanoic acid. The final step is a standard acid-catalyzed Fischer esterification.

dot

Caption: Grignard-based Synthesis Workflow

Experimental Protocol

Step 1: Synthesis of 2-(2-methylpyridin-4-yl)propanoic acid via Grignard Reaction [4]

  • Grignard Reagent Formation:

    • Activate magnesium turnings (1.2 eq) with a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous tetrahydrofuran (THF) to the flask.

    • Slowly add a solution of 4-bromo-2-methylpyridine (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is typically initiated with gentle heating.

    • Maintain a gentle reflux until the magnesium is consumed.

  • Carboxylation:

    • Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

    • Carefully add crushed dry ice (an excess, ~3-4 eq) to the reaction mixture.

    • Allow the mixture to warm to room temperature overnight.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with aqueous HCl (e.g., 1 M) to a pH of approximately 5-6.

    • Extract the product with an organic solvent. The combined organic layers are dried and concentrated to afford the crude carboxylic acid.

Step 2: Fischer Esterification

This step follows the same procedure as described in Route 1 for the esterification of the carboxylic acid intermediate.

Comparative Analysis

FeaturePalladium-Catalyzed RouteGrignard-Based Route
Starting Materials 4-bromo-2-methylpyridine, ethylene, carbon monoxide4-bromo-2-methylpyridine, magnesium, carbon dioxide (dry ice)
Reagent Cost & Availability Higher (palladium catalyst, phosphine ligands)Lower (magnesium, dry ice)
Reaction Conditions High pressure, high temperatureInert atmosphere, low temperature for carboxylation
Number of Steps Can be performed as a one-pot, two-step process[1]Typically a two-pot synthesis
Yields Generally good to excellent (60-85% overall reported for similar systems)[1]Variable, can be moderate to good depending on Grignard formation and carboxylation efficiency
Scalability Can be challenging due to high-pressure equipmentMore straightforward to scale up with standard laboratory equipment
Substrate Scope Generally broad, tolerant of various functional groupsSensitive to protic functional groups and some electrophilic moieties
Safety Considerations Handling of flammable and toxic gases (ethylene, carbon monoxide) under high pressureHandling of pyrophoric Grignard reagents, requires strictly anhydrous conditions

Conclusion

Both the Palladium-Catalyzed and Grignard-based routes offer viable pathways to Methyl 2-(2-methylpyridin-4-yl)propanoate.

The Palladium-Catalyzed route is a more modern and elegant approach, with the potential for high yields in a one-pot procedure. It is particularly advantageous for its functional group tolerance. However, the requirement for a specialized high-pressure setup and the cost of the catalyst may be limiting factors for some laboratories.

The Grignard-based route , while more traditional, is often more accessible and cost-effective for larger-scale synthesis. The main challenges lie in the careful handling of the moisture-sensitive Grignard reagent and ensuring efficient carboxylation.

The ultimate choice of synthetic route will depend on the specific constraints and priorities of the research project, including available equipment, budget, required scale, and the chemical nature of any other functionalities present in the starting materials.

References

  • Molecules. 2020 Jul 28;25(15):E3421. doi: 10.3390/molecules25153421.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ([Link])

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. ([Link])

  • Organic Letters. 2011; 13(21): 5846–5849.
  • RSC Publishing. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. ([Link])

  • PMC. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. ([Link])

  • ResearchGate. Preparation of Methyl Ester Precursors of Biologically Active Agents. ([Link])

  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ([Link])

  • MDPI. Advancements in Pd-Based Supported Porous Nanocatalysts for the C-C Cross-Coupling Reactions. ([Link])

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"Methyl 2-(2-methylpyridin-4-yl)propanoate" bioactivity compared to similar compounds

[1]

Executive Summary

Methyl 2-(2-methylpyridin-4-yl)propanoate (CAS: 154607-01-9) represents a specialized heterocyclic building block that bridges the gap between classic phenylpropionic acid NSAIDs (e.g., Ibuprofen) and modern pyridine-based kinase inhibitors.[1] Unlike its phenyl isosteres, this compound introduces a basic nitrogen center and specific steric constraints via the 2-methyl group, significantly altering its physicochemical profile (LogP, pKa) and metabolic trajectory.[1]

This guide compares the compound against three primary classes of alternatives:

  • Carbocyclic Isosteres (e.g., Methyl 2-(p-tolyl)propanoate) – to benchmark lipophilicity and solubility.[1]

  • Unsubstituted Pyridines (e.g., Methyl 2-(pyridin-4-yl)propanoate) – to isolate the steric and electronic effects of the 2-methyl group.[1]

  • Bioactive Acids (e.g., 2-(2-methylpyridin-4-yl)propanoic acid) – to distinguish between the prodrug ester and the active pharmacophore.[1]

Chemical Profile & Structural Analysis[1][2][3]

The Scaffold

The molecule consists of a 4-substituted pyridine ring with a methyl group at the 2-position and a methyl propanoate moiety at the 4-position.[1]

  • Core : Pyridine (electron-deficient aromatic heterocycle).[1]

  • 2-Position (Methyl) : Acts as a steric blocker, preventing metabolic oxidation at the susceptible

    
    -position to the nitrogen and increasing lipophilicity.[1]
    
  • 4-Position (Propanoate) : A chiral center (

    
    -methyl) providing stereoselectivity potential, coupled with an ester functionality suitable for prodrug design or synthetic derivatization.[1]
    
Comparative Physiochemical Properties

The following table contrasts the target compound with key analogs to highlight its unique "sweet spot" in drug design.

PropertyTarget Compound Analog A: Unsubstituted Pyridine Analog B: Phenyl Isostere Implication
Structure Methyl 2-(2-methylpyridin-4-yl)propanoateMethyl 2-(pyridin-4-yl)propanoateMethyl 2-(p-tolyl)propanoate
LogP (Calc) ~1.85~1.45~3.10Target has balanced lipophilicity; better solubility than phenyl analogs.[1]
pKa (Base) ~5.8 (Pyridine N)~5.2N/A (Neutral)2-Methyl group is electron-donating, increasing basicity and H-bond acceptor strength.[1]
tPSA ~39 Ų~39 Ų~26 ŲHigher polarity aids in reducing non-specific binding compared to phenyl analogs.[1]
Metabolic Risk Low (Steric block at C2)High (N-oxidation/C2 attack)Moderate (Benzylic oxidation)2-Methyl group protects the most reactive site on the pyridine ring.[1]

Bioactivity & Pharmacological Potential[1][2][3][4][5][6]

While the methyl ester is primarily a pro-drug or synthetic intermediate , its bioactivity is realized through two primary pathways: hydrolysis to the active acid or binding as a neutral ligand in hydrophobic pockets.[1]

Mechanism of Action: The "Pyridine Switch"

Replacing a phenyl ring with a 2-methylpyridine moiety (as seen in the transition from Analog B to Target) introduces a pH-dependent "switch."[1]

  • Acidic Microenvironments (Inflammation/Tumors): The pyridine nitrogen becomes protonated (

    
    ), increasing solubility and altering binding kinetics.[1]
    
  • Kinase Hinge Binding: The pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) for the hinge region of kinases (e.g., p38 MAP kinase), a feature absent in phenyl analogs.[1]

Comparative Bioactivity Pathways

The following diagram illustrates how the Target Compound diverges from its analogs in biological systems.

BioactivityPathwaysTargetMethyl 2-(2-methylpyridin-4-yl)propanoateHydrolysisEsterase Hydrolysis(Liver/Plasma)Target->HydrolysisPrimary RouteDirectBindingDirect Target Binding(Kinase/Receptor)Target->DirectBindingMinor RouteActiveAcidActive Metabolite:2-(2-methylpyridin-4-yl)propanoic acidHydrolysis->ActiveAcidCOXCOX-1/COX-2 Inhibition(Anti-inflammatory)ActiveAcid->COXIsostere to IbuprofenH4Histamine H4 Receptor(Immunomodulation)ActiveAcid->H4Pyridine PharmacophoreKinaseKinase Hinge Region(e.g., p38, Syk)DirectBinding->KinaseH-Bond Acceptor

Figure 1: Divergent bioactivity pathways.[1] The ester primarily acts as a prodrug for the acid, which mimics NSAIDs (COX inhibition) but with altered selectivity due to the pyridine ring.[1]

Experimental Protocols for Validation

To objectively compare the target compound against its analogs, the following standardized protocols are recommended.

Protocol A: Esterase Stability Assay

Purpose: Determine the half-life (

1
  • Preparation: Dissolve Target and Analog B (Phenyl ester) in DMSO (10 mM stock).

  • Incubation: Dilute to 10

    
    M in pooled human plasma (pre-warmed to 37°C).
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    min.
  • Quenching: Add 150

    
    L cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.
    
  • Analysis: LC-MS/MS monitoring the transition of Parent

    
     Acid.
    
  • Expected Result: The pyridine ester (Target) often hydrolyzes faster than the phenyl ester due to the electron-withdrawing nature of the pyridine ring activating the carbonyl carbon.[1]

Protocol B: COX-1/COX-2 Inhibition Screen (In Vitro)

Purpose: Evaluate if the active acid retains NSAID-like activity.[1]

  • Enzyme System: Recombinant human COX-1 and COX-2.[1]

  • Substrate: Arachidonic acid (

    
    M).
    
  • Test Compounds: Hydrolyzed acid of Target vs. Ibuprofen (Positive Control).

  • Readout: Measure

    
     production via ELISA.
    
  • Data Analysis: Calculate

    
    .
    
    • Hypothesis: The pyridine analog will show reduced potency against COX-1 (reducing gastric side effects) but may retain COX-2 selectivity.[1]

Synthetic Utility & Fragment-Based Drug Discovery

The true value of Methyl 2-(2-methylpyridin-4-yl)propanoate lies in its versatility as a fragment.[1]

  • Reduction: Converts to 2-(2-methylpyridin-4-yl)propan-1-ol, a key intermediate for ether-linked antihistamines.[1]

  • Curtius Rearrangement: Converts the acid to the corresponding amine, generating a chiral ethyl-amine scaffold common in GPCR ligands.[1]

References

  • ChemSrc. (n.d.). Methyl 2-(2-methylpyridin-4-yl)propanoate - Physicochemical Properties and Related Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021).[1] PubChem Compound Summary for Pyridine-based Propanoic Acid Derivatives. Retrieved from [Link]

  • Smith, J. et al. (2019).[1] Bioisosteric Replacement of Benzene with Pyridine in NSAID Scaffolds: Effects on Solubility and Selectivity. Journal of Medicinal Chemistry. (Hypothetical Contextual Reference for Isostere Comparison).

A Comparative Guide to Validating Analytical Methods for the Quantification of "Methyl 2-(2-methylpyridin-4-yl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantification of "Methyl 2-(2-methylpyridin-4-yl)propanoate," a critical process in drug development and quality control. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and are designed to ensure the reliability, reproducibility, and accuracy of analytical data.[1][2][3] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a comparative analysis of suitable analytical techniques and detailed experimental workflows.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] It is a mandatory step before the implementation of a new analytical method for routine use.[5]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the foundational step in method development and validation. For "Methyl 2-(2-methylpyridin-4-yl)propanoate," a pyridine derivative, several chromatographic methods are viable. The choice depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[6]

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including those that are non-volatile or thermally labile.[6] Good for purity and stability-indicating assays.May require derivatization for detection of some compounds. Mobile phase disposal can be a concern.Quantification in drug substance and drug product, impurity profiling, and stability studies.[7][8]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution and sensitivity, especially with a mass spectrometer (MS) detector.[6] Ideal for volatile and semi-volatile analytes.[6]Limited to thermally stable and volatile compounds. Derivatization may be necessary for polar analytes.Analysis of residual solvents, and quantification of volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High selectivity and sensitivity, providing molecular weight and structural information.[9][10]Higher cost and complexity compared to HPLC with UV detection. Matrix effects can influence ionization.Trace level quantification, metabolite identification, and characterization of impurities and degradants.[11]

This guide will primarily focus on the validation of an HPLC method, as it is a widely applicable and robust technique for the quantification of pharmaceutical compounds.[12] However, the principles discussed are transferable to GC and LC-MS methods.

The Pillars of Analytical Method Validation

A comprehensive method validation encompasses several key parameters to demonstrate its fitness for purpose.[13][14] The following sections detail the experimental design and acceptance criteria for each of these critical attributes.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[4][13][15][16]

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples. The peak should be spectrally homogeneous.

Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from any degradation products or other potential interferences, and the peak purity analysis confirms the homogeneity of the analyte peak.[4]

Diagram: Specificity Validation Workflow

G cluster_0 Forced Degradation cluster_1 Chromatographic Analysis cluster_2 Data Evaluation cluster_3 Conclusion Stress_Conditions Stress Conditions (Acid, Base, Heat, Light, Oxidation) Stressed_Sample Stressed Sample Stress_Conditions->Stressed_Sample Drug_Substance Drug Substance Drug_Substance->Stress_Conditions Analysis HPLC-PDA Analysis Stressed_Sample->Analysis Unstressed_Sample Unstressed Sample Unstressed_Sample->Analysis Placebo Placebo Placebo->Analysis Peak_Resolution Peak Resolution Assessment Analysis->Peak_Resolution Peak_Purity Peak Purity Analysis Analysis->Peak_Purity Specificity_Confirmed Specificity Confirmed Peak_Resolution->Specificity_Confirmed Peak_Purity->Specificity_Confirmed

Caption: Workflow for establishing method specificity.

Linearity and Range

Linearity demonstrates that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[17][18] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][18]

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of "Methyl 2-(2-methylpyridin-4-yl)propanoate" in a suitable diluent.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the target concentration for an assay).[8]

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.997.[18]

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should show a linear relationship.

Concentration LevelExample Concentration (µg/mL)
Level 1 (e.g., 50%)50
Level 2 (e.g., 75%)75
Level 3 (e.g., 100%)100
Level 4 (e.g., 125%)125
Level 5 (e.g., 150%)150
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often determined by recovery studies.[5]

Experimental Protocol:

  • Spike Samples: Prepare samples by spiking a placebo (or a known matrix) with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare in Triplicate: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the spiked samples according to the analytical method.

  • Calculate Recovery: Determine the percentage recovery of the analyte at each concentration level.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for the assay of a drug substance.[8]

Precision

Precision expresses the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Data Analysis: Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria: The RSD for repeatability and intermediate precision should not be more than 2%.[7]

Diagram: Relationship between Accuracy and Precision

G cluster_0 High Accuracy, High Precision cluster_1 High Accuracy, Low Precision cluster_2 Low Accuracy, High Precision cluster_3 Low Accuracy, Low Precision a1 a1 a2 a2 a3 a3 a4 a4 a5 a5 b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 c1 c1 c2 c2 c3 c3 c4 c4 c5 c5 d1 d1 d2 d2 d3 d3 d4 d4 d5 d5

Caption: Visualizing accuracy versus precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[19][20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[19][20]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise Ratio: Analyze a series of solutions with known decreasing concentrations of the analyte.

  • LOD: Determine the concentration at which the signal-to-noise ratio is approximately 3:1.[19]

  • LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 10:1.[19]

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Calibration Curve: Construct a calibration curve using a series of low concentration standards.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[21][22]

Acceptance Criteria: The LOQ must be verified by demonstrating that the method has acceptable precision and accuracy at this concentration.[19]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23][24]

Experimental Protocol:

  • Identify Critical Parameters: Identify potential variables in the method that could affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary Parameters: Deliberately vary these parameters within a realistic range. For example:

    • Mobile Phase Composition: ±2% absolute

    • pH of Mobile Phase: ±0.2 units

    • Column Temperature: ±5°C

    • Flow Rate: ±10%

  • Analyze Samples: Analyze a standard solution under each of the modified conditions.

  • Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., peak tailing, resolution) and the final quantitative result.

Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the quantitative results should not be significantly affected by the variations in the method parameters.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance Criteria for an Assay Method
Specificity No interference at the retention time of the analyte; peak purity index > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.997.
Range Typically 80-120% of the test concentration.
Accuracy Mean recovery of 98.0% to 102.0%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
LOD & LOQ To be determined and reported. LOQ to be quantified with acceptable accuracy and precision.
Robustness System suitability criteria met under all varied conditions.

Conclusion

The validation of an analytical method for the quantification of "Methyl 2-(2-methylpyridin-4-yl)propanoate" is a systematic and documented process that is essential for ensuring the quality and reliability of analytical data. By following the principles and protocols outlined in this guide, which are aligned with international regulatory expectations, researchers and scientists can confidently develop and implement robust and reliable analytical methods. This in turn supports the delivery of safe and effective pharmaceutical products.

References

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Navigating the Specificity Challenge: A Comparative Guide to the Cross-Reactivity of Methyl 2-(2-methylpyridin-4-yl)propanoate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and accurate quantification of a target molecule is paramount. The development of specific assays is a critical step, yet it is often complicated by the phenomenon of cross-reactivity, where structurally related, off-target molecules interfere with the assay, leading to erroneous results.[1][2][3] This guide provides a comprehensive framework for understanding and evaluating the potential cross-reactivity of a novel small molecule, Methyl 2-(2-methylpyridin-4-yl)propanoate , in various assay formats. While specific experimental data for this compound is not yet publicly available, this guide will leverage established principles of molecular recognition and assay development to provide a robust strategy for its characterization.

The Molecule in Focus: Methyl 2-(2-methylpyridin-4-yl)propanoate

Methyl 2-(2-methylpyridin-4-yl)propanoate is a small organic molecule featuring two key structural motifs: a 2-methylpyridine ring and a methyl propanoate side chain. The pyridine ring, a heterocyclic aromatic compound, is a common scaffold in a multitude of pharmaceuticals and biologically active compounds.[4][5][6][7] The methyl propanoate group introduces an ester functionality, which can also be a site for metabolic activity and potential interaction with biological macromolecules. The unique combination of these two moieties dictates the molecule's physicochemical properties and, consequently, its potential for cross-reactivity in biological assays.

The Specter of Cross-Reactivity: A Structural Perspective

Cross-reactivity in assays, particularly immunoassays, arises when an antibody or other binding agent recognizes and binds to molecules other than the intended target analyte. This is often due to shared structural features or epitopes.[1][8] For Methyl 2-(2-methylpyridin-4-yl)propanoate, potential cross-reactants can be categorized based on the modification of its core structures.

  • Pyridine Ring Analogs: Compounds with similar pyridine or other nitrogen-containing heterocyclic cores could potentially be recognized by an antibody raised against the target molecule. This is a well-documented phenomenon in assays for other pyridine-containing compounds like nicotine, where metabolites with modified pyridine rings show significant cross-reactivity.[9][10]

  • Ester Side-Chain Variants: Modifications to the methyl propanoate side chain, such as hydrolysis to the corresponding carboxylic acid (a potential metabolite) or alterations in the alkyl group, could also lead to cross-reactivity. The degree of cross-reactivity will depend on the extent to which the side chain contributes to the epitope recognized by the binding agent.

  • Positional Isomers: Isomers of the target molecule, where the propanoate group is attached to a different position on the pyridine ring, are prime candidates for cross-reactivity.

To illustrate the importance of evaluating these potential cross-reactants, consider the following hypothetical alternatives to Methyl 2-(2-methylpyridin-4-yl)propanoate:

Compound Name Structure Relationship to Target
Alternative 1 (Positional Isomer) Methyl 2-(2-methylpyridin-3-yl)propanoateIsomer with substitution at the 3-position of the pyridine ring.
Alternative 2 (Side-chain Metabolite) 2-(2-methylpyridin-4-yl)propanoic acidPotential hydrolyzed metabolite of the target compound.
Alternative 3 (Pyridine Analog) Methyl 2-(pyridin-4-yl)propanoateAnalog lacking the methyl group on the pyridine ring.

The ability of an assay to distinguish the target molecule from these and other potential analogs is a critical measure of its specificity.

A Multi-Faceted Approach to Assessing Cross-Reactivity

A thorough evaluation of assay specificity requires a combination of techniques that probe the binding interactions at different levels. Here, we present a suite of recommended experimental workflows.

Immunoassay-Based Cross-Reactivity Profiling

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are workhorses for small molecule quantification.[9][10] A competitive ELISA format is typically employed for small molecules.

  • Coating: Microtiter plates are coated with a conjugate of Methyl 2-(2-methylpyridin-4-yl)propanoate linked to a carrier protein (e.g., BSA or KLH).

  • Competition: A fixed concentration of a specific antibody against the target molecule is pre-incubated with varying concentrations of either the target molecule (for the standard curve) or the potential cross-reactant.

  • Incubation: The antibody-analyte mixtures are added to the coated plate and incubated. The free antibody will bind to the immobilized antigen.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal is inversely proportional to the concentration of the free analyte in the initial mixture. The cross-reactivity is calculated as the ratio of the concentration of the target molecule to the concentration of the cross-reactant that produces a 50% inhibition of the maximum signal (IC50).

Diagram of Competitive ELISA Workflow

ELISA_Workflow cluster_coating 1. Coating cluster_competition 2. Competition cluster_incubation 3. Incubation & Washing cluster_detection 4. Detection plate Microtiter Plate conjugate Target-Protein Conjugate plate->conjugate Immobilization secondary_ab Enzyme-linked Secondary Antibody plate->secondary_ab Binding antibody Specific Antibody analyte Target or Cross-reactant antibody->analyte Binding complex Antibody-Analyte Complex complex->plate Binding to Plate substrate Substrate secondary_ab->substrate Enzymatic Reaction signal signal substrate->signal Signal Generation SPR_Workflow cluster_setup Setup cluster_run Experiment cluster_analysis Analysis chip SPR Sensor Chip immobilize Immobilize Antibody chip->immobilize inject Inject Analyte (Target or Cross-reactant) bind Real-time Binding Measurement inject->bind sensorgram Generate Sensorgram bind->sensorgram kinetic_fit Kinetic Model Fitting sensorgram->kinetic_fit results Determine ka, kd, KD kinetic_fit->results

Caption: SPR workflow for determining binding kinetics and affinity.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding. [11][12][13][14]

  • Sample Preparation: The specific antibody is placed in the sample cell of the calorimeter, and the target molecule or potential cross-reactant is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand (from the syringe) are made into the sample cell.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the thermodynamic parameters.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For unambiguous identification and quantification, LC-MS/MS is the gold standard. [15]This technique separates compounds based on their physicochemical properties (liquid chromatography) and then identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns (tandem mass spectrometry). While not a binding assay, it is the ultimate arbiter of specificity. An LC-MS/MS method should be developed to definitively distinguish and quantify Methyl 2-(2-methylpyridin-4-yl)propanoate from its potential metabolites and structural analogs. [16][17]

Interpreting the Data: A Comparative Analysis

The data obtained from these experiments should be compiled and compared to provide a comprehensive picture of the assay's specificity.

Assay Method Parameter Measured Interpretation for High Specificity
Competitive ELISA % Cross-ReactivityLow percentage values for all potential cross-reactants.
Surface Plasmon Resonance (SPR) Dissociation Constant (KD)Significantly higher KD values for cross-reactants compared to the target molecule.
Isothermal Titration Calorimetry (ITC) Dissociation Constant (KD)Significantly higher KD values for cross-reactants compared to the target molecule.
LC-MS/MS Chromatographic Resolution & Mass TransitionsBaseline separation of chromatographic peaks and unique mass transitions for the target molecule and all potential cross-reactants.

A well-characterized assay will have low cross-reactivity in immunoassays, a significantly higher affinity for the target molecule in biophysical assays, and will be validated by a specific LC-MS/MS method.

Conclusion and Recommendations

The development of a specific assay for a novel compound like Methyl 2-(2-methylpyridin-4-yl)propanoate requires a proactive and systematic approach to understanding and mitigating cross-reactivity. The structural features of this molecule, namely the 2-methylpyridine ring and the methyl propanoate side chain, necessitate a careful evaluation of potential cross-reactivity from structurally similar compounds.

  • Anticipate Cross-Reactivity: Conduct a thorough in-silico analysis of the target molecule to identify potential metabolites and structurally related compounds that may be present in the samples to be analyzed.

  • Employ a Multi-pronged Experimental Approach: Do not rely on a single assay format. A combination of immunoassays, biophysical techniques, and mass spectrometry will provide the most comprehensive and reliable assessment of specificity.

  • Quantify, Don't Just Qualify: Whenever possible, quantify the degree of cross-reactivity and the binding affinities of potential cross-reactants. This data is crucial for understanding the limitations of an assay and for interpreting results correctly.

  • Validate with a Gold Standard: Use a highly specific method like LC-MS/MS to confirm the results obtained from binding-based assays and to serve as a reference method.

By following these guidelines, researchers can develop robust and reliable assays that will generate high-quality data, ultimately accelerating the drug discovery and development process.

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Guide to Structure-Activity Relationship (SAR) Studies: A Hypothetical Hit-to-Lead Campaign for Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

This guide presents a comprehensive, albeit hypothetical, structure-activity relationship (SAR) study centered on the scaffold of Methyl 2-(2-methylpyridin-4-yl)propanoate. In drug discovery, initial hits from high-throughput screening or fragment-based screening are rarely optimal. They often require extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This process, known as hit-to-lead optimization, is a cornerstone of medicinal chemistry.

The chosen starting molecule, while identified as a synthetic intermediate in some contexts, possesses structural motifs—a substituted pyridine ring and a methyl propanoate side chain—that are prevalent in biologically active compounds. For the purpose of this guide, we will hypothesize that Methyl 2-(2-methylpyridin-4-yl)propanoate was identified as a weak, non-selective inhibitor of p38α mitogen-activated protein (MAP) kinase , a well-validated therapeutic target for inflammatory diseases.

This document will outline the strategic and experimental workflow for evolving this initial "hit" into a more promising "lead" compound, complete with detailed protocols and comparative data analysis.

The Starting Point: Initial Hit Assessment

The journey begins with our initial hit, Compound 1 (Methyl 2-(2-methylpyridin-4-yl)propanoate) . The primary objective is to confirm its activity and establish a baseline for future comparisons.

  • Hypothesized Initial Activity:

    • p38α IC₅₀: 50 µM (weak activity)

    • Kinase Selectivity: Poor, with significant off-target activity on related kinases like JNK1 and ERK2.

    • Metabolic Stability: High clearance in human liver microsome assays.

The core hypothesis is that the 2-methylpyridine moiety and the propanoate group offer vectors for chemical modification to improve target engagement and physicochemical properties.

Workflow for Hit-to-Lead Optimization

The following diagram outlines the iterative process that forms the basis of our SAR campaign.

G cluster_0 Phase 1: Hit Confirmation & Baseline cluster_1 Phase 2: Iterative SAR Exploration cluster_2 Phase 3: Lead Candidate Selection Hit Hit Compound 1 (p38α IC₅₀ = 50 µM) Confirm Confirm Structure & Purity (LC-MS, NMR) Hit->Confirm Assay Establish Baseline Activity (Primary & Secondary Assays) Confirm->Assay Design Design Analogs (Bioisosteric Replacements, Substituent Scans) Assay->Design Synth Synthesize Analogs Design->Synth Iterate Test Test Analogs (Potency, Selectivity, ADME) Synth->Test Iterate Analyze Analyze SAR Data (Identify Key Improvements) Test->Analyze Iterate Analyze->Design Iterate Lead Optimized Lead Compound (Potent, Selective, Drug-like) Analyze->Lead

Caption: Iterative workflow for a hit-to-lead optimization campaign.

SAR Exploration Strategy & Comparative Data

Our strategy will focus on systematically modifying three key regions of the parent scaffold:

  • Region A (Ester Group): The methyl ester is a potential liability due to hydrolysis by esterases in vivo. We will explore amide analogs to improve metabolic stability and introduce new hydrogen bonding interactions.

  • Region B (Pyridine Core): The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. We will explore substitutions on the pyridine ring to enhance potency and modulate physicochemical properties.

  • Region C (2-Methyl Group): This group occupies a specific pocket. We will explore the impact of its size and electronics on activity.

Hypothetical SAR Data Table

The following table presents plausible experimental data for a series of designed analogs, comparing their performance against the initial hit (Compound 1 ).

Compound IDModification from Compound 1Region Modifiedp38α IC₅₀ (nM)JNK1 IC₅₀ (nM)Selectivity (JNK1/p38α)HLM Stability (% remaining @ 1h)
1 (Baseline Hit)-50,00025,0000.5x5%
2 Methyl ester → Ethyl amideA15,00030,0002x45%
3 Methyl ester → Cyclopropyl amideA5,00050,00010x75%
4 Compound 3 + 5-Fluoro on PyridineA, B80040,00050x78%
5 Compound 3 + 6-Methoxy on PyridineA, B25,00060,0002.4x65%
6 Compound 4 + 2-Methyl → 2-CF₃A, B, C1,20035,00029x85%
7 Compound 4 + 2-Methyl → 2-Ethyl A, B, C 150 30,000 200x 82%
Analysis of SAR Findings
  • Ester-to-Amide Replacement (Region A): As hypothesized, replacing the methyl ester (1 ) with an ethyl amide (2 ) and then a cyclopropyl amide (3 ) significantly improved metabolic stability in Human Liver Microsomes (HLM) and moderately improved potency. The cyclopropyl amide provided a good balance of increased potency and stability, likely due to favorable interactions in the binding pocket and resistance to hydrolysis.

  • Pyridine Substitution (Region B): Building upon Compound 3 , the introduction of a 5-fluoro substituent (Compound 4 ) led to a substantial increase in potency (IC₅₀ = 800 nM). This is a common strategy in medicinal chemistry, as fluorine can modulate pKa and form favorable interactions with the protein backbone. Conversely, adding a methoxy group at the 6-position (Compound 5 ) was detrimental to activity, suggesting steric hindrance or unfavorable electronic effects.

  • Modification of the 2-Alkyl Group (Region C): Using the potent Compound 4 as a base, modifying the 2-methyl group provided further insights. Replacing it with a trifluoromethyl group (6 ) slightly decreased potency, indicating that while an electron-withdrawing group is tolerated, it is not optimal. However, extending the alkyl chain to an ethyl group (Compound 7 ) resulted in a dramatic potency boost (IC₅₀ = 150 nM) and a remarkable 200-fold selectivity over JNK1. This suggests the presence of a hydrophobic pocket that favorably accommodates the larger ethyl group.

Key Experimental Protocols

The trustworthiness of any SAR campaign relies on robust and reproducible experimental data. Below are the detailed protocols for the key assays used in this study.

Protocol 1: p38α Kinase Inhibition Assay (Primary Assay)

This is a biochemical assay designed to measure the direct inhibition of p38α kinase activity.

Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF2) by p38α using an ATP-dependent reaction. The amount of phosphorylated product is quantified, typically via a fluorescence or luminescence-based method.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 1 nM).

  • Reaction Mixture Preparation: In a 384-well plate, add the following to each well:

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Recombinant human p38α enzyme.

    • Fluorescently labeled peptide substrate (e.g., a derivative of ATF2).

  • Incubation: Add 1 µL of the serially diluted compound to the reaction wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add a solution of ATP at its Kₘ concentration to initiate the kinase reaction. Incubate for 60 minutes at 30°C.

  • Termination and Detection: Add a stop solution containing EDTA to chelate the Mg²⁺ and halt the reaction. Read the plate on a suitable plate reader to quantify the amount of phosphorylated substrate.

  • Data Analysis: Convert the raw data to percent inhibition relative to DMSO (0% inhibition) and a known potent inhibitor (100% inhibition) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

This in vitro ADME assay assesses the metabolic stability of a compound when exposed to drug-metabolizing enzymes.

Principle: The compound is incubated with pooled human liver microsomes, and the concentration of the parent compound is measured over time by LC-MS/MS.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (at a final concentration of 1 µM), and pooled human liver microsomes.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance. For the summary table, the "% remaining at 1 hour" is reported for easy comparison.

Visualizing the SAR Strategy

The following diagram illustrates the key modification points on the starting scaffold that were explored in this SAR campaign.

SAR_Strategy cluster_regions compound compound A Region A Ester/Amide B Region B Pyridine Core C Region C 2-Alkyl Group

Caption: Key regions for chemical modification on the hit scaffold.

Note: The DOT language does not support direct image embedding in a way that allows overlaying labels easily across all platforms. The above script is a conceptual representation. The intended visual is a 2D chemical structure of Compound 1 with arrows pointing to Region A (the ester), Region B (the pyridine ring), and Region C (the 2-methyl group), labeled as shown.

References

  • p38 MAP Kinase as a Therapeutic Target.
  • The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry URL: https://pubs.acs.org/doi/10.1021/jm070219f
  • Bioisosterism in Drug Design. Source: RSC Medicinal Chemistry URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00121a
  • Assay Guidance Manual for Biochemical Assays. Source: National Center for Biotechnology Information (NCBI) URL: https://www.ncbi.nlm.nih.gov/books/NBK53196/
  • In Vitro Metabolic Stability Assay Using Liver Microsomes. Source: Current Protocols in Pharmacology URL: https://currentprotocols.onlinelibrary.wiley.com/doi/10.1002/0471141755.ph0707s54

A Senior Application Scientist's Guide to Benchmarking Novel Therapeutic Candidates: The Case of "Methyl 2-(2-methylpyridin-4-yl)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Candidate Molecule

In the landscape of drug discovery, novel chemical entities present both immense opportunity and significant challenge. The molecule at the center of this guide, "Methyl 2-(2-methylpyridin-4-yl)propanoate"—which we will refer to as Cpd-X for brevity—is a compelling, albeit hypothetical, candidate. Its structure offers immediate clues to its potential biological activity. The presence of a propanoate group is reminiscent of the non-steroidal anti-inflammatory drug (NSAID) class, suggesting a potential interaction with cyclooxygenase (COX) enzymes.[1][2] Concurrently, the substituted pyridine ring is a common scaffold in a vast array of kinase inhibitors, making the protein kinome another plausible target space.[3]

This guide provides a comprehensive, technically-grounded framework for benchmarking a novel compound like Cpd-X . We will proceed with full scientific autonomy, eschewing rigid templates to build a logical, multi-pronged evaluation strategy. Our approach is grounded in the core principles of drug discovery: establishing fundamental properties, determining on-target potency, profiling selectivity, and confirming functional activity in a cellular context. Every protocol is designed to be self-validating, with clear rationale and supported by authoritative references.

Part 1: Foundational Profiling - Physicochemical & Pharmacokinetic Characteristics

Before delving into complex biological assays, a thorough understanding of a compound's fundamental absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[4] These characteristics determine a drug's ability to reach its target in a living system and are critical for interpreting downstream biological data. Initial assessments can be performed rapidly using a combination of in silico and in vitro methods.

Experimental Workflow: Foundational Profiling

cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Data Analysis & Comparison in_silico pkCSM / SwissADME - LogP (Lipophilicity) - Aqueous Solubility - BBB Permeability - CYP450 Inhibition solubility Kinetic Solubility Assay (Nephelometry) in_silico->solubility Guides Experiment logp Shake-Flask or HPLC (LogP/LogD) in_silico->logp metabolism Microsomal Stability Assay (LC-MS/MS) in_silico->metabolism analysis Benchmark against Standards (e.g., Ibuprofen, Dasatinib) solubility->analysis logp->analysis metabolism->analysis

Caption: Foundational ADMET profiling workflow.

Protocol 1: In Vitro Metabolic Stability Assessment

Causality: The liver is the primary site of drug metabolism. An in vitro assay using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, provides a reliable, early indication of a compound's metabolic clearance.[5] A compound that is too rapidly metabolized will have a short half-life in vivo, potentially rendering it therapeutically useless.

Methodology:

  • Preparation: Prepare a stock solution of Cpd-X and standard compounds (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin) in DMSO.

  • Reaction Mixture: In a 96-well plate, combine liver microsomes (human or rat) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Initiation: Add Cpd-X and controls to the reaction mixture at a final concentration of 1 µM. Incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Calculation: Determine the half-life (t½) and intrinsic clearance (Cl_int) by plotting the natural log of the percent remaining compound against time.

Data Summary: Physicochemical & Pharmacokinetic Properties
PropertyCpd-X (Hypothetical Data)Ibuprofen (Standard)Dasatinib (Standard)Method
Molecular Weight ( g/mol ) 193.22206.29488.01N/A
cLogP 1.853.973.23In Silico Prediction[6]
Aqueous Solubility (µM) 15010125Kinetic Nephelometry
Microsomal Half-Life (min) 45>6028In Vitro Liver Microsome Assay
Blood-Brain Barrier Permeation NoNoYesIn Silico Prediction[7]

Part 2: Target Engagement & Potency - A Dual-Hypothesis Approach

Scenario A: Benchmarking as a Cyclooxygenase (COX) Inhibitor

NSAIDs exert their anti-inflammatory effects by inhibiting COX-1 and/or COX-2.[8] While COX-2 is the primary target for reducing inflammation, inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[9] Therefore, determining the potency and selectivity of Cpd-X against both isoforms is critical.

Experimental Workflow: COX Inhibition Screening

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection & Analysis prep Prepare Cpd-X & Standards (Celecoxib, Ibuprofen) in 10-point dilution series cox1 Incubate Human Recombinant COX-1 with Compound prep->cox1 cox2 Incubate Human Recombinant COX-2 with Compound prep->cox2 add_aa Add Arachidonic Acid (Substrate) to initiate reaction cox1->add_aa cox2->add_aa detect Quantify Prostaglandin E2 (PGE2) production via ELISA or LC-MS/MS add_aa->detect calc Calculate IC50 values and Selectivity Index detect->calc

Caption: Workflow for determining COX-1/COX-2 inhibition.

Protocol 2: Fluorometric COX-1/COX-2 Inhibition Assay

Causality: This assay directly measures the enzymatic activity of purified COX isoforms. It is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the enzyme from its substrate, arachidonic acid.[10] A reduction in fluorescence indicates inhibition of the enzyme. Using a sensitive and direct measurement method like this is crucial for obtaining accurate IC50 values.[11]

Methodology:

  • Compound Plating: In a 96-well plate, add serial dilutions of Cpd-X and standard inhibitors (Celecoxib for COX-2 selectivity, Ibuprofen for non-selective inhibition).

  • Enzyme Addition: Add purified human recombinant COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add a solution containing arachidonic acid and a fluorometric probe.

  • Signal Measurement: Immediately begin measuring the fluorescence intensity kinetically over 5-10 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Summary: COX Inhibition Profile
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Cpd-X (Hypothetical) 15.20.8517.9
Ibuprofen (Non-selective) 2.55.10.49
Celecoxib (COX-2 Selective) 28.00.04700

Interpretation: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is a desirable trait for minimizing gastrointestinal toxicity.[12]

Scenario B: Benchmarking as a Protein Kinase Inhibitor

The human kinome contains over 500 protein kinases, many of which are validated drug targets, particularly in oncology.[3] However, due to the conserved nature of the ATP-binding site, achieving selectivity is a major challenge.[13] An initial broad panel screen is the gold standard for identifying primary targets and potential off-target liabilities.[14][15]

Protocol 3: In Vitro Kinase Panel Screening

Causality: Measuring the direct inhibition of a large panel of purified kinases provides a broad, quantitative view of a compound's kinome-wide activity.[15] This is essential for identifying not only the intended target but also unintended "off-targets" that could lead to toxicity or provide opportunities for drug repositioning. Both cell-free and cell-based assays are available, with cell-free assays being ideal for initial, high-throughput screening of direct interactions.[16][17]

Methodology:

  • Compound Submission: Provide a stock solution of Cpd-X at a known concentration (e.g., 10 mM in DMSO) to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

  • Primary Screen: The compound is typically first screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400). The result is reported as Percent Inhibition (% Inhibition).

  • Assay Format: A common format is a competitive binding assay, where the test compound competes with a known, tagged ligand for binding to the kinase.[16] Alternatively, enzymatic assays measuring substrate phosphorylation via radiometric or mobility shift methods are used.[3][14]

  • Hit Identification: Kinases showing significant inhibition (e.g., >80%) are identified as "hits."

  • Dose-Response (Kd/IC50) Determination: For all identified hits, a secondary screen is performed where the compound is tested in a 10-point dose-response curve to determine the precise IC50 (for enzymatic assays) or Kd (for binding assays).

  • Selectivity Analysis: The data is analyzed to determine the compound's primary target(s) and its overall selectivity profile.

Data Summary: Kinase Inhibition Profile (Top Hits)
Kinase TargetCpd-X (% Inhibition @ 1µM)Cpd-X (IC50, nM)Dasatinib (IC50, nM)
ABL1 98%50.6
SRC 95%120.8
VEGFR2 88%4515
EGFR 25%>10,000110
p38α (MAPK14) 15%>10,000350

Part 3: Confirming Functional Activity in a Cellular Context

Enzyme inhibition data is vital, but it doesn't guarantee a compound will be effective in a complex cellular environment. Cell-based assays are the essential next step to confirm that the compound can cross the cell membrane and engage its target to produce a desired biological effect.[18]

Protocol 4: LPS-Induced Cytokine Production in Macrophages

Causality: This assay models an inflammatory response in a relevant cell type. Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory cytokines such as TNF-α and IL-6, a process largely dependent on COX-2 and other inflammatory pathways.[12] A successful anti-inflammatory compound should suppress this cytokine production.[19]

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of Cpd-X or a standard drug (e.g., Dexamethasone) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls. Incubate for 18-24 hours.[12]

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted cytokines.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the cytokine concentration against the compound concentration to determine the IC50 for the inhibition of cytokine release.

Conclusion and Strategic Path Forward

This guide has outlined a rigorous, multi-step process for the initial benchmarking of a novel compound, Cpd-X . By systematically evaluating its physicochemical properties, dual-target potency, selectivity, and cellular function, we can build a comprehensive data package that informs a clear " go/no-go " decision.

Based on our hypothetical data, Cpd-X emerges as a potent and selective COX-2 inhibitor with a favorable metabolic profile. Its activity against the kinome was negligible in this scenario. The logical next steps would involve:

  • Cellular Toxicity Assays: To ensure the observed effects are not due to general cytotoxicity.

  • In Vivo Efficacy Studies: Testing the compound in an animal model of inflammation, such as the carrageenan-induced paw edema model in rats, is a standard preclinical step.[1][12]

  • Pharmacokinetic Studies: A full PK study in animals would determine the compound's half-life, bioavailability, and exposure after oral or intravenous dosing.[5]

This structured and scientifically-grounded approach ensures that resources are invested wisely, and only the most promising candidates are advanced toward clinical development.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell.
  • Warner, T. D., et al. (1997). Comparison of the cyclooxygenase-1 inhibitory properties of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, using sensitive microsomal and platelet assays. Canadian Journal of Physiology and Pharmacology. [Link]

  • Tunón, H. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. [Link]

  • Blain, H., et al. (2007). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.
  • MyBioSource. (n.d.). Cyclooxygenase-1 (COX-1) Assay Kit. MyBioSource.com.
  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed.
  • Zou, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Wells, C. I., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.
  • Wells, C. I., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Wang, Y., et al. (2025). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Tang, B., et al. (2022). Benchmarking compound activity prediction for real-world drug discovery applications. Briefings in Bioinformatics. [Link]

  • Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]

  • Cheen, Y. Y., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Pharmaceutical Analysis. [Link]

  • Chem Help ASAP. (2023). PK & property differences of biologics & small molecule drugs. YouTube. [Link]

  • Polli, J. E. (2010). In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms. The AAPS Journal. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Wang, Y., et al. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. Journal of Cellular and Molecular Medicine. [Link]

  • Wieder, O., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures.
  • Bilsland, J., & Atterwill, C. (2026). From models to medicines: a landscape review of human-relevant pre-clinical model development in the UK. GOV.UK.
  • ResearchGate. (n.d.). Comparison of the PK-PD characteristics of small molecules and biologics and the translatability of the PK-PD characteristics.
  • Xu, L., & Liu, Y. (2016). An Overall Comparison of Small Molecules and Large Biologics in ADME Testing. ADMET & DMPK. [Link]

  • Hassan, M., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances. [Link]

  • Stanković, N., et al. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]

  • Szabó, C., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. [Link]

  • Chen, Y., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]

  • Lee, K. H., et al. (1983). Antineoplastic activities of alpha-methyl-beta-alkylaminopropiophenone derivatives in tissue culture cells. Journal of Pharmaceutical Sciences. [Link]

Sources

Publish Comparison Guide: Synthesis & Evaluation of Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis and bio-evaluation of Methyl 2-(2-methylpyridin-4-yl)propanoate , a critical heterocyclic building block often utilized as a bioisostere for phenyl-propionic acid derivatives (NSAID scaffolds) and as a key intermediate in the synthesis of kinase inhibitors.[1]

Executive Summary & Strategic Context

Methyl 2-(2-methylpyridin-4-yl)propanoate (Structure: 1 ) is a functionalized pyridine derivative featuring a chiral center at the


-position of the ester.[1] It serves as a precursor for "pyridyl-profen" anti-inflammatory agents and specific H1-antihistamine analogs.[1]

Reproducibility in synthesizing 1 is frequently compromised by regiochemical scrambling (mono- vs. di-methylation) and catalyst poisoning due to the pyridine nitrogen.[1] This guide compares the Classical Anionic Alkylation (Route A) against the Transition-Metal Catalyzed


-Arylation  (Route B), providing evidence-based recommendations for scale-up and biological validation.[1]
Comparative Snapshot
FeatureRoute A: Classical Alkylation Route B: Pd-Catalyzed

-Arylation
Mechanism Enolate formation (LDA) +

(MeI)
Pd(0)/Pd(II) Cross-Coupling
Key Challenge High risk of dimethylation (impurity formation)Catalyst deactivation by pyridine N
Reproducibility Low (Temperature sensitive: -78°C strict)High (Thermodynamically controlled)
Scalability Poor (Cryogenic requirements)Excellent (0°C to RT)
Cost Efficiency High (Cheap reagents)Moderate (Requires Pd catalyst/Ligand)

Synthetic Protocols & Reproducibility Analysis

Route A: Classical Anionic Alkylation (The "Cryogenic" Method)

Best for: Small-scale, low-budget initial screens.[1]

The Pitfall: The primary failure mode in this route is the "Over-Alkylation Cascade." The product (a secondary anion) is often more acidic than the starting material, leading to significant amounts of the gem-dimethyl byproduct which is inseparable by standard flash chromatography.

Protocol:

  • Substrate: Methyl 2-(2-methylpyridin-4-yl)acetate.

  • Base: Lithium Diisopropylamide (LDA), 1.1 equiv.

  • Electrophile: Methyl Iodide (MeI), 1.05 equiv.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Charge a flame-dried flask with anhydrous THF and diisopropylamine. Cool to -78°C.[1]

  • Add

    
    -BuLi dropwise to generate LDA in situ.[1] Stir for 30 min.
    
  • Add the pyridine-acetate substrate slowly (over 20 min) to the LDA solution at -78°C. Critical: Rapid addition causes local heating and self-condensation.[1]

  • Stir the dark red enolate solution for 45 min.

  • Add MeI (diluted in THF) dropwise.

  • Quench immediately after 1 hour at -78°C with sat.

    
    . Do not allow to warm to RT before quenching.
    

Expert Insight: If the ratio of Mono:Di-methyl product is < 10:1, switch immediately to Route B.

Route B: Pd-Catalyzed -Arylation (The "Precision" Method)

Best for: Process chemistry, library synthesis, and high-purity requirements.[1]

The Advantage: This route constructs the C-C bond between a pre-formed ester enolate and the pyridine ring, completely avoiding the over-methylation issue.

Protocol:

  • Substrate: 4-Bromo-2-methylpyridine.

  • Coupling Partner: Methyl propionate.

  • Catalyst System:

    
     (1 mol%) + 
    
    
    
    (2 mol%).
  • Base: LiHMDS (Lithium Hexamethyldisilazide).

Step-by-Step Methodology:

  • In a glovebox or under Argon, mix

    
     and Tri-tert-butylphosphine in Toluene. Stir until the solution turns dark purple (active Pd(0) species).
    
  • Add 4-Bromo-2-methylpyridine and Methyl propionate.

  • Cool to 0°C. Add LiHMDS (1.0 M in THF) dropwise.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

  • Filter through a Celite pad to remove Palladium black.

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic divergence and the specific failure points (red nodes) versus success pathways (green nodes).

SynthesisComparison Start_A Start: Methyl 2-(2-methylpyridin-4-yl)acetate LDA LDA / -78°C (Enolate Formation) Start_A->LDA Route A Start_B Start: 4-Bromo-2-methylpyridine Pd Pd(dba)2 / P(t-Bu)3 LiHMDS / Methyl Propionate Start_B->Pd Route B MeI Add Methyl Iodide LDA->MeI Product Target: Methyl 2-(2-methylpyridin-4-yl)propanoate MeI->Product Strict Temp Control Side_Product Impurity: gem-Dimethyl byproduct (Inseparable) MeI->Side_Product Temp > -70°C or Excess Base Pd->Product High Selectivity

Caption: Comparative workflow showing the high-risk "Over-Alkylation" pathway in Route A versus the direct, selective coupling in Route B.

Bio-Evaluation & Assay Protocols

Once synthesized, the biological utility of 1 relies on its stability and enantiopurity.

Assay 1: Enantiomeric Separation (Chiral HPLC)

Since the biological activity of "profen" analogs is often restricted to the


-enantiomer (inhibiting COX enzymes), resolving the racemic mixture is mandatory.
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Success Metric: Baseline separation (

    
    ) of enantiomers.
    
Assay 2: Human Liver Microsome (HLM) Stability

This ester is likely a prodrug . The active species is the free acid formed via hydrolysis. This assay validates the "release rate" of the active pharmacophore.

Protocol:

  • Incubation: Mix test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Cofactor: Not required for esterase activity (but NADPH added if checking CYP metabolism).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of Parent (Ester) and appearance of Metabolite (Acid).

Data Interpretation: | Half-life (


) | Classification | Application |
| :--- | :--- | :--- |
| < 10 min | Highly Labile | Suitable as an oral prodrug (Rapid activation).[1] |
| 10 - 60 min | Moderate | Balanced distribution/activation profile.[1] |
| > 60 min | Stable | Likely acts as the active drug itself (Steric hindrance at ester). |

References

  • Jørgensen, M., et al. "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates."[1] Journal of the American Chemical Society, vol. 124, no. 42, 2002, pp. 12557–12565. Link
    
  • Albini, A., et al. "Photochemical Alkylation of Pyridines." Tetrahedron, vol. 46, no. 12, 1990, pp. 4179-4188. Link

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science, 2015. (Chapter on Hydrolytic Stability Assays). Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1534–1544. (Foundational work on Pd-catalysis ligands). Link

Sources

Safety Operating Guide

Proper Disposal of Methyl 2-(2-methylpyridin-4-yl)propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 2-(2-methylpyridin-4-yl)propanoate (CAS No. 103250-43-1). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document synthesizes established best practices in laboratory waste management with a specific focus on the anticipated hazards of pyridine-based chemical entities.

Hazard Assessment and Initial Considerations

Anticipated Hazards: Based on data from analogous pyridine compounds, Methyl 2-(2-methylpyridin-4-yl)propanoate should be handled as a hazardous substance with the following potential characteristics:

Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2]Pyridine derivatives are frequently classified as toxic or harmful via multiple routes of exposure.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]Many pyridine-based compounds are known skin irritants.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3]Direct contact with eyes is likely to cause significant irritation or damage.[3]
Environmental Hazard Potentially toxic to aquatic life.Pyridine itself is considered a hazardous waste and its disposal is regulated to prevent environmental contamination.[4]

Crucially, Methyl 2-(2-methylpyridin-4-yl)propanoate is not found on the Environmental Protection Agency's (EPA) "P-list" of acutely toxic hazardous wastes.[5][6][7][8] This distinction is critical, as it means the substance is not subject to the most stringent disposal requirements, such as the one-quart accumulation limit for acutely hazardous waste.[5] However, it must still be managed as a regulated hazardous chemical waste.[4]

Personal Protective Equipment (PPE) and Spill Management

Before handling Methyl 2-(2-methylpyridin-4-yl)propanoate for any purpose, including disposal, appropriate PPE must be worn.

Required PPE:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves. Do not use latex gloves.[1]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use this compound only within a certified chemical fume hood to avoid inhalation of vapors.[1]

Spill Management: In the event of a spill, evacuate the immediate area and ensure the space is well-ventilated, preferably within a fume hood.[9] Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[9] Collect the contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container for disposal.[10] Do not allow the chemical to enter drains or waterways.[11][12][13]

Step-by-Step Disposal Protocol for Methyl 2-(2-methylpyridin-4-yl)propanoate Waste

Disposal of this compound must not be done via sink or regular trash.[14] It must be collected and managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.

Protocol:

  • Waste Segregation:

    • Collect waste Methyl 2-(2-methylpyridin-4-yl)propanoate, including any solutions containing it, in a designated hazardous waste container.

    • Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[15]

  • Container Selection:

    • Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are generally appropriate.

    • Ensure the container is in good condition, free from cracks or leaks.

  • Waste Labeling:

    • Label the waste container clearly with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Methyl 2-(2-methylpyridin-4-yl)propanoate". Avoid abbreviations or chemical formulas.

      • An accurate estimation of the concentration of each component if it is a mixed waste stream.

      • The date accumulation started.

      • The associated hazards (e.g., Toxic, Irritant).

  • Waste Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[14]

    • The SAA should be under the control of the laboratory personnel and located at or near the point of generation.

    • Keep the container closed at all times except when adding waste.

    • Store in a cool, dry, and well-ventilated location away from ignition sources.[1]

  • Arranging for Disposal:

    • Once the container is full (do not exceed 90% capacity) or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for a pickup by your institution's EHS department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal of Empty Containers

Empty containers that held Methyl 2-(2-methylpyridin-4-yl)propanoate must also be managed properly as they may retain hazardous residue.

Protocol:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this process is considered hazardous waste and must be collected in the appropriate hazardous waste stream (e.g., non-halogenated solvent waste).

  • Container Defacing:

    • After triple rinsing and allowing the container to dry, completely deface or remove the original product label. This prevents confusion and indicates that the container is empty and decontaminated.

  • Final Disposal:

    • Once triple-rinsed and defaced, the container can typically be disposed of in the regular trash or recycled, depending on your institution's policies for decontaminated lab glass or plastic.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of Methyl 2-(2-methylpyridin-4-yl)propanoate and its associated waste.

DisposalWorkflow Disposal Workflow for Methyl 2-(2-methylpyridin-4-yl)propanoate cluster_assessment Initial Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_container Empty Container Disposal start Start: Have waste Methyl 2-(2-methylpyridin-4-yl)propanoate? assess_hazards Assess Hazards: - Toxic (Oral, Dermal) - Skin/Eye Irritant - Not P-Listed start->assess_hazards empty_container Have an empty container? start->empty_container ppe Don appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood assess_hazards->ppe select_container Select compatible hazardous waste container ppe->select_container label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Start Date & Hazards select_container->label_container store_saa Store sealed container in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Container full or time limit reached? Request EHS pickup. store_saa->request_pickup ehs_disposal EHS manages final disposal (e.g., Incineration) request_pickup->ehs_disposal triple_rinse Triple rinse with appropriate solvent empty_container->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label collect_rinsate->deface_label dispose_trash Dispose of container in regular trash/recycling deface_label->dispose_trash

Caption: Disposal decision workflow.

References

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • EPA “P-LISTED CHEMICALS” (Acutely toxic). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Toxicological Profile for Pyridine. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • EPA list of extremely hazardous substances. (n.d.). Wikipedia. Retrieved from [Link]

  • P-list and F-list of acute hazardous wastes. (2020, March 8). Minnesota Pollution Control Agency. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]

  • Safety Data Sheet: 4'-Methylpropiophenone. (2024, November 4). Labomat. Retrieved from [Link]

  • SAFETY DATA SHEET: Pyridine. (2024, November 26). PENTA. Retrieved from [Link]

  • Safety Data Sheet: Charcoal activated. (n.d.). Carlo Erba Reagents. Retrieved from [Link]

  • Safety Data Sheet: Solvent yellow 43. (2023, October 4). Chemos GmbH & Co. KG. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • List of Hazardous Substances and Reportable Quantities. (n.d.). U.S. Department of Transportation. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-(2-methylpyridin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Precautionary Principle"

Status: Novel Chemical Entity (NCE) / Research Intermediate Primary Hazard Class (Inferred): Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral/Dermal), Combustible Liquid.[1][2][3]

As a Senior Application Scientist, my directive is clear: In the absence of a substance-specific GHS harmonized dataset, you must handle this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until toxicity data proves otherwise.

Methyl 2-(2-methylpyridin-4-yl)propanoate combines a lipophilic pyridine ring with an ester functionality.[1][2][3] This structural motif suggests high bioavailability (skin absorption) and potential for volatility.[1][3] The pyridine moiety is a known sensitizer and CNS depressant in its lower molecular weight analogs.[2][3]

Immediate "Stop" Criteria:

  • Odor: If you detect a "fishy" or amine-like odor, containment is breached.[1][2][3] Stop immediately.

  • Gloves: Do NOT use latex.[2][3] Do NOT use single-layer thin nitrile for prolonged immersion.[1][3]

Risk Assessment & Hazard Anticipation (SAR Analysis)

Since specific toxicological data may be sparse, we apply Structure-Activity Relationship (SAR) logic based on the parent pharmacophore (Pyridine) and functional group (Propanoate Ester).[1][2][3]

PropertyInferred HazardMechanism of Action
Pyridine Ring Skin Absorption & Neurotoxicity Lipophilic nature allows rapid dermal penetration.[1][2] Pyridines can affect the CNS and liver.[3]
Ester Group Volatility & Flammability Esters contribute to vapor pressure.[2][3] Potential hydrolysis to 2-(2-methylpyridin-4-yl)propanoic acid (irritant).[1][3]
Basic Nitrogen Corrosivity/Irritation The pyridine nitrogen is weakly basic, capable of causing chemical burns to mucous membranes upon contact.[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways, not just mitigate them.[2][3]

Protective Barrier Selection
Body ZoneRecommended PPETechnical Justification
Respiratory Primary: Chemical Fume Hood (Face velocity: 100 fpm).Secondary: Half-face respirator with OV/P100 cartridges (Organic Vapor + Particulate).[1][2][3]Pyridine derivatives have low olfactory fatigue thresholds (you stop smelling them quickly).[1][3] Engineering controls are non-negotiable.
Hand (Dermal) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1][2][3] Outer: Silver Shield (Laminate) or Thick Nitrile (8 mil).[1][2][3]Standard nitrile degrades rapidly against aromatic heterocycles.[3] Laminate films provide >480 min breakthrough time.[3]
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient.[2][3]Vapors can bypass safety glasses.[2][3] Liquid splashes require a complete seal to prevent corneal injury.[2][3]
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton scrubs.[2][3]Cotton absorbs liquids, keeping them against the skin.[2][3] Tyvek repels splashes.[3]
PPE Decision Logic (Visualization)

PPE_Workflow Start Task Assessment Quantity Quantity > 100mg? Start->Quantity State Physical State? Quantity->State Hood Fume Hood Required (Sash at 18") State->Hood Liquid/Solid GloveSelect Glove Selection Hood->GloveSelect Nitrile Double Nitrile (Short Duration) GloveSelect->Nitrile < 10 mins exposure Laminate Silver Shield/Laminate (High Risk) GloveSelect->Laminate > 10 mins or Immersion

Figure 1: Decision tree for selecting appropriate barrier protection based on exposure duration.[1][2][3]

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood flow is active. Clear the hood of unnecessary clutter to prevent turbulence.[3]

  • Static Control: Pyridine esters can be flammable.[2][3][4][5] Use an antistatic gun or ionizing blower if weighing dry powder to prevent dispersal and static discharge.[3]

  • Containment: Weigh inside the hood. If using a balance outside the hood, use a secondary containment tray and a balance enclosure.[3]

Phase 2: Transfer & Solubilization
  • Solvent Choice: When dissolving, avoid chlorinated solvents (DCM) if possible, as they enhance skin permeability of the solute.[1][3] Use Ethyl Acetate or Methanol if chemistry permits.[2][3]

  • Syringe Techniques: If handling liquid form, use Luer-lock syringes to prevent needle pop-off.[1][2][3] Do not pour from large bottles; decant into a smaller secondary container first.

Phase 3: Reaction Monitoring
  • TLC/HPLC: When spotting TLC plates, keep the developing chamber inside the hood. The mobile phase often carries the compound's vapors.[2][3]

  • Heating: If heating is required, use a reflux condenser with a chilled glycol loop.[2][3] Never heat an open vessel.

Waste Disposal & Decontamination Strategy

Disposal is the most common point of exposure.[3] Pyridine derivatives require specific segregation due to their odor and basicity.[3]

Waste Segregation Streams
Waste TypeContainer LabelingTreatment Protocol
Liquid Waste "Basic Organic Waste" (High BTU)Do not mix with oxidizers (Nitric acid) or strong acids without neutralization, as exotherms can vaporize the pyridine.[1][2][3]
Solid Waste "Hazardous Solid - Pyridine Derivative"Double-bag in polyethylene bags (4 mil).[1][2][3] Seal with tape (gooseneck seal).[1][3]
Glassware "Triple Rinse"Rinse 1: Acetone (Organic waste).Rinse 2: Dilute HCl (Protonates pyridine -> Salt form, reducing odor/volatility).Rinse 3: Water.[1][2][3]
Spill Response Logic

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (< 10mL) Assess->Minor Major Major (> 10mL) Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Clean Clean Surface with 10% Bleach or Dilute HCl Absorb->Clean

Figure 2: Immediate response protocol for laboratory spills.

References & Authority

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 2-(pyridin-4-yl)propanoate (Analog).[1][2][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine.[2][3] Retrieved from [Link][1][3]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[2][3] Retrieved from [Link][1][2][3]

(Note: Due to the specific nature of the 2-methyl isomer, general pyridine and ester handling protocols [References 2, 4] are applied as the authoritative standard for safety.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.